Product packaging for 2-Amino-5-chloro-3-nitrobenzotrifluoride(Cat. No.:CAS No. 62924-50-9)

2-Amino-5-chloro-3-nitrobenzotrifluoride

Cat. No.: B112861
CAS No.: 62924-50-9
M. Wt: 240.57 g/mol
InChI Key: SOMIWUJTMQGXJC-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-3-nitrobenzotrifluoride is a useful research compound. Its molecular formula is C7H4ClF3N2O2 and its molecular weight is 240.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClF3N2O2 B112861 2-Amino-5-chloro-3-nitrobenzotrifluoride CAS No. 62924-50-9

Properties

IUPAC Name

4-chloro-2-nitro-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O2/c8-3-1-4(7(9,10)11)6(12)5(2-3)13(14)15/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMIWUJTMQGXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372202
Record name 2-Amino-5-chloro-3-nitrobenzotrifluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62924-50-9
Record name 2-Amino-5-chloro-3-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Amino-5-chloro-3-nitrobenzotrifluoride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Amino-3-chloro-5-nitrobenzotrifluoride

Introduction: Unveiling a Key Synthetic Building Block

Within the vast landscape of synthetic organic chemistry, substituted benzotrifluorides represent a class of compounds with significant industrial and academic interest. The presence of the trifluoromethyl (-CF3) group imparts unique properties, including high thermal stability, lipophilicity, and strong electron-withdrawing characteristics, making these compounds valuable precursors in pharmaceuticals, agrochemicals, and material science.[1][2]

This guide provides an in-depth technical overview of 2-Amino-3-chloro-5-nitrobenzotrifluoride , a multifaceted intermediate. It is important to note that the nomenclature and CAS numbers for isomers of chloro-nitro-aminobenzotrifluoride can be inconsistent across chemical databases. This document will focus on the isomer identified by CAS Number 400-67-9 , for which the most consistent data is available. We will explore its core chemical and physical properties, synthetic pathways, characteristic reactivity, and established applications, providing researchers and drug development professionals with a comprehensive resource.

PART 1: Core Physicochemical Properties

The specific arrangement of the amino, chloro, nitro, and trifluoromethyl groups on the benzene ring dictates the compound's physical characteristics and chemical behavior. These properties are fundamental for designing synthetic routes, purification strategies, and predicting its interactions in various chemical systems.

PropertyValueSource(s)
IUPAC Name 2-Chloro-4-nitro-6-(trifluoromethyl)aniline[3][4]
Common Synonym 2-Amino-3-chloro-5-nitrobenzotrifluoride[3][4][5][6]
CAS Number 400-67-9[3][4][5][7]
Molecular Formula C₇H₄ClF₃N₂O₂[3][8]
Molecular Weight 240.57 g/mol [3][4][8]
Appearance Yellow solid[3]
Melting Point 115-116 °C[3]
Boiling Point (Predicted) 286 °C at 760 mmHg[4]
Density (Predicted) 1.614 g/cm³[4]

PART 2: Synthesis and Chemical Reactivity

Synthesis Pathway: Electrophilic Chlorination

The synthesis of 2-Amino-3-chloro-5-nitrobenzotrifluoride can be efficiently achieved through the electrophilic chlorination of a suitable precursor. A common and effective method involves the reaction of 4-nitro-2-(trifluoromethyl)aniline with N-chlorosuccinimide (NCS) in a polar aprotic solvent like acetonitrile.[3] The use of microwave heating can significantly accelerate the reaction.[3]

Causality of Experimental Choice:

  • Substrate Selection : 4-nitro-2-(trifluoromethyl)aniline is chosen as the starting material because the amino group is a strong activating group and directs electrophiles to the ortho and para positions. The position ortho to the amino group (and meta to the deactivating nitro and trifluoromethyl groups) is the most favorable site for chlorination.

  • Reagent : N-Chlorosuccinimide (NCS) is a mild and effective source of electrophilic chlorine (Cl⁺), which is less hazardous and easier to handle than chlorine gas.

  • Solvent : Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction without participating in it.

Synthesis_Workflow start_material 4-Nitro-2-(trifluoromethyl)aniline reaction Electrophilic Chlorination (150°C, Microwave) start_material->reaction reagent N-Chlorosuccinimide (NCS) in Acetonitrile reagent->reaction product 2-Amino-3-chloro-5-nitrobenzotrifluoride reaction->product

Caption: Synthetic workflow for 2-Amino-3-chloro-5-nitrobenzotrifluoride.

Chemical Reactivity: A Study in Contrasting Influences

The reactivity of the aromatic ring is governed by the complex interplay of its four distinct substituents. The amino group is a powerful activating, ortho-para directing group, while the nitro, chloro, and trifluoromethyl groups are all deactivating and generally meta-directing.

  • Amino Group (-NH₂) : This is the most reactive site for many transformations. It can be readily diazotized using nitrous acid (generated from sodium nitrite and a strong acid) to form a highly versatile diazonium salt.[9][10] This intermediate is central to its application in forming azo dyes. The amino group can also undergo acylation, alkylation, and other nucleophilic reactions.

  • Nitro Group (-NO₂) : As a strong electron-withdrawing group, it deactivates the ring towards further electrophilic substitution. Its most significant synthetic utility lies in its ability to be reduced to an amino group, typically using reagents like iron powder in acidic medium or catalytic hydrogenation.[9][11] This transformation opens pathways to diamino-substituted benzotrifluorides, which are valuable in polymer and pharmaceutical synthesis.

  • Trifluoromethyl (-CF₃) and Chloro (-Cl) Groups : Both groups are strongly electron-withdrawing via induction, deactivating the ring. The -CF₃ group, in particular, enhances the lipophilicity and metabolic stability of molecules, a highly desirable trait in drug candidates.[1]

Electronic_Effects ring Benzene Ring NH2 -NH₂ NH2->ring Activating (+M) Ortho, Para-directing NO2 -NO₂ NO2->ring Deactivating (-M, -I) Meta-directing CF3 -CF₃ CF3->ring Deactivating (-I) Meta-directing Cl -Cl Cl->ring Deactivating (-I, +M) Ortho, Para-directing

Caption: Electronic effects of substituents on the aromatic ring.

PART 3: Applications in Synthesis and Drug Development

Core Application: Intermediate for Azo Dyes

The primary documented application of 2-Amino-3-chloro-5-nitrobenzotrifluoride is as a precursor for the synthesis of monoazo dyes.[3] The presence of the electron-withdrawing groups on the aromatic ring makes the corresponding diazonium salt a potent electrophile, which readily couples with electron-rich aromatic compounds (coupling components) to form brightly colored azo compounds.

Protocol: Diazotization and Azo Coupling (Generalized)

This protocol outlines a self-validating system for synthesizing an azo dye, where the successful formation of a colored product confirms the reactivity of the starting material.

  • Diazotization: a. Dissolve 1.0 equivalent of 2-Amino-3-chloro-5-nitrobenzotrifluoride in a mixture of concentrated hydrochloric acid and water. b. Cool the resulting suspension to 0-5 °C in an ice-salt bath. The low temperature is critical to prevent the decomposition of the diazonium salt. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature remains below 5 °C. d. Stir the mixture for 30 minutes at 0-5 °C. The formation of the diazonium salt intermediate is typically confirmed by testing with starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Azo Coupling: a. In a separate vessel, dissolve an electron-rich coupling component (e.g., 2-naphthol or N,N-dimethylaniline) in an appropriate solvent (e.g., aqueous sodium hydroxide for phenols, or dilute acid for anilines). b. Cool the solution of the coupling component to 0-5 °C. c. Slowly add the cold diazonium salt solution prepared in Step 1 to the cold coupling component solution with vigorous stirring. d. An intensely colored precipitate (the azo dye) should form immediately upon mixing, providing visual confirmation of a successful reaction. e. Maintain the reaction at low temperature for 1-2 hours to ensure complete coupling. f. Isolate the dye product by filtration, wash with cold water, and dry.

Potential in Medicinal Chemistry

While this specific isomer is not directly cited as a pharmaceutical agent, its structural motifs are highly relevant in drug discovery. The 4-chloro-2-(trifluoromethyl)aniline scaffold is used in the synthesis of various biologically active molecules.[12][13] The trifluoromethyl group can enhance a drug's metabolic stability and cell permeability, making it a valuable feature in modern medicinal chemistry.[1] Therefore, 2-Amino-3-chloro-5-nitrobenzotrifluoride serves as a valuable, albeit complex, building block for accessing novel chemical space in the development of new therapeutic agents.

PART 4: Safety and Handling

As a substituted nitroaniline, 2-Amino-3-chloro-5-nitrobenzotrifluoride requires careful handling. The GHS classifications for closely related isomers indicate potential hazards.[8]

  • Hazard Statements : Harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[8] Causes skin irritation and serious eye irritation.[8] May cause respiratory irritation.[8]

  • Precautions for Safe Handling :

    • Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[14]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14]

    • Avoid contact with skin and eyes.[14] In case of contact, rinse immediately and thoroughly with water.

    • Do not eat, drink, or smoke when using this product.[14]

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2-Amino-3-chloro-5-nitrobenzotrifluoride (CAS 400-67-9) is a highly functionalized aromatic compound whose value lies in the strategic interplay of its substituents. The reactive amino group provides a handle for versatile transformations, most notably diazotization for azo dye synthesis, while the electron-withdrawing groups modulate the molecule's overall properties. Its synthesis is straightforward, and its potential as a building block in medicinal chemistry and material science remains a promising area for exploration. For researchers and synthetic chemists, a thorough understanding of its properties, reactivity, and handling requirements is essential for unlocking its full potential as a key chemical intermediate.

References

The Lynchpin in Modern Drug Discovery: A Technical Guide to 2-Amino-5-chloro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Synthesis and Application of 2-Amino-5-chloro-3-nitrobenzotrifluoride (CAS 400-67-9).

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of designing next-generation therapeutics. Among the repertoire of fluorinated building blocks, this compound, also known by its IUPAC name 4-Chloro-2-nitro-6-(trifluoromethyl)aniline, has emerged as a critical intermediate. Its unique substitution pattern offers a confluence of reactive sites and modulating electronic effects, making it a highly valuable precursor in the synthesis of complex bioactive molecules, most notably in the development of novel antitubercular agents. This guide provides an in-depth technical overview of its synthesis, characterization, and pivotal role in drug development, tailored for the discerning eye of the research and development community.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the molecule's reactivity and the properties of its derivatives.[1]

PropertyValueSource
CAS Number 400-67-9[2]
Molecular Formula C₇H₄ClF₃N₂O₂[2][3]
Molecular Weight 240.57 g/mol [2][3]
Melting Point 126.7 °C[3]
Boiling Point 286 °C at 760 mmHg[3]
Density 1.614 g/cm³[3]
Spectroscopic Characterization
  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.40 (d, 1H), 8.15 (d, 1H), 7.15 (s, 2H, -NH₂)[2]

  • LC-MS (m/z): 240 (MH+)[2]

For the closely related starting material, 4-chloro-2-nitroaniline, extensive spectral data is available and serves as a useful reference.

  • ¹H NMR: Available data shows characteristic aromatic proton signals.[4]

  • ¹³C NMR: The carbon spectrum provides a distinct fingerprint of the molecule's carbon framework.[5][6]

  • IR Spectroscopy: Infrared spectra reveal characteristic peaks for the amino and nitro functional groups, as well as the aromatic C-H and C-Cl bonds.[7][8]

  • Mass Spectrometry: The mass spectrum of 4-chloro-2-nitroaniline shows a molecular ion peak corresponding to its molecular weight, confirming its identity.[9]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is achieved through the electrophilic chlorination of an activated aniline precursor. The following protocol, adapted from established procedures, offers a high-yield and reliable method for its preparation.[2]

Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up cluster_3 Purification cluster_4 Final Product Start 4-nitro-2-(trifluoromethyl)aniline + N-chlorosuccinimide (NCS) in Acetonitrile Heat Heat to 150°C in sealed microwaveable flask for 15 minutes Start->Heat Initiation Cool Cool to room temperature Heat->Cool Completion Quench Pour into 5% NaOH (aq) and Ethyl Acetate Cool->Quench Extract Separate organic phase Quench->Extract Dry Dry with anhydrous MgSO₄ Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Chromatography Fast column chromatography Concentrate->Chromatography Crude product Product This compound (Yellow solid, 97% yield) Chromatography->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 4-nitro-2-(trifluoromethyl)aniline (15 g)

  • N-chlorosuccinimide (NCS) (10.7 g)[2]

  • Acetonitrile (100 ml)[2]

  • 5% Sodium hydroxide solution (500 ml)[2]

  • Ethyl acetate (400 ml)[2]

  • Anhydrous magnesium sulfate

Procedure:

  • In a sealed microwaveable reaction flask, dissolve 4-nitro-2-(trifluoromethyl)aniline (15 g) and N-chlorosuccinimide (10.7 g) in acetonitrile (100 ml).[2]

  • Heat the reaction mixture to 150°C for 15 minutes.[2]

  • After the reaction is complete, allow the mixture to cool to room temperature.[2]

  • Pour the cooled reaction mixture into a mixture of 5% sodium hydroxide solution (500 ml) and ethyl acetate (400 ml).[2]

  • Separate the organic phase, dry it with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the resulting crude product by fast column chromatography to afford this compound as a yellow solid (17.0 g, 97% yield).[2]

Mechanistic Rationale

The synthesis proceeds via an electrophilic aromatic substitution reaction.[10] The amino group of the starting aniline is a strong activating group, directing the incoming electrophile to the ortho and para positions. N-chlorosuccinimide (NCS) serves as the source of the electrophilic chlorine ("Cl⁺").[10][11] The reaction is driven by the formation of a stable chlorinated product. The use of an acid catalyst can enhance the electrophilicity of the chlorine from NCS, particularly for less activated aromatic systems.[11]

Application in the Synthesis of Antitubercular Benzothiazinones

A significant application of this compound and its close structural analogs lies in the synthesis of 8-nitro-1,3-benzothiazin-4-ones (BTZs), a promising class of antitubercular agents.[12] Two prominent examples that have reached clinical trials are BTZ043 and macozinone (PBTZ169).[12] These compounds target the essential mycobacterial enzyme DprE1.[12]

Synthetic Pathway to Benzothiazinones

The synthesis of BTZs often starts from precursors like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, which shares the core structural features of the title compound.[12] A novel and efficient synthetic route involves the use of thiourea intermediates to construct the thiazinone ring in a single step.[13]

G cluster_0 Starting Material & Activation cluster_1 Ring Formation cluster_2 Final Product Acid 2-chloro-3-nitro-5- (trifluoromethyl)benzoic acid Activation Thionyl chloride (SOCl₂) Acid->Activation Activation AcidChloride Acid Chloride Intermediate Activation->AcidChloride RingClosure Thiazinone Ring Formation (Nucleophilic Acyl Substitution & Intramolecular Cyclization) AcidChloride->RingClosure Reacts with Thiourea N,N-dialkyl thiourea Thiourea->RingClosure Reactant BTZ Benzothiazinone (e.g., Macozinone) RingClosure->BTZ Yields

Caption: Simplified synthetic pathway to Benzothiazinones via a thiourea intermediate.

This thiourea-based pathway offers several advantages, including fewer synthetic steps and the avoidance of toxic reagents like carbon disulfide and methyl iodide, which are used in other methods.[13] Macozinone (PBTZ169), a derivative of BTZ043, has a simplified chemical synthesis due to the absence of chiral centers and exhibits favorable pharmacodynamics.[14] The synthesis of macozinone can be achieved from 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, which is converted to the corresponding benzamide and then condensed with a sodium carbodithioate derivative.[15]

Safety and Handling

As a nitroaromatic compound, this compound requires careful handling due to its potential toxicity and thermal instability.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[16]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[16][17]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[16][17] Nitroaromatic compounds can be flammable and may explode upon heating under confinement.[18]

  • Incompatible Materials: Store separately from strong bases, acids, oxidizing agents, and reducing agents to prevent violent reactions.[18][19]

  • Handling: Avoid creating dust. After handling, wash hands and face thoroughly.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Many nitroaromatic compounds are toxic, can be absorbed through the skin, and may cause methemoglobinemia.[19] It is imperative to consult the specific Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.[19]

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its synthesis, while requiring careful execution, is well-defined and high-yielding. The true value of this compound, however, lies in its utility as a versatile intermediate for constructing complex, biologically active molecules. Its role in the development of cutting-edge antitubercular agents like macozinone highlights its importance and underscores the continued need for a deep understanding of such key building blocks by researchers and drug development professionals. As the quest for novel therapeutics continues, the strategic application of compounds like this compound will undoubtedly remain at the forefront of innovation.

References

An In-Depth Technical Guide to 2-Amino-5-chloro-3-nitrobenzotrifluoride: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Anilines in Drug Discovery

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and trifluoromethyl groups into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The trifluoromethyl group, in particular, can enhance metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups, thereby improving oral bioavailability and target-binding affinity.[1] Substituted anilines are also a cornerstone in medicinal chemistry, serving as versatile precursors for a multitude of heterocyclic systems with diverse biological activities.[2] Within this context, 2-Amino-5-chloro-3-nitrobenzotrifluoride, also known by its IUPAC name 4-chloro-2-nitro-6-(trifluoromethyl)aniline[3], emerges as a highly valuable and strategically functionalized building block for the synthesis of complex bioactive molecules.

This technical guide provides a comprehensive overview of the molecular structure, synthesis, reactivity, and potential applications of this compound, with a particular focus on its utility in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

This compound is a trifluoromethyl-substituted nitroaniline with the chemical formula C₇H₄ClF₃N₂O₂ and a molecular weight of 240.57 g/mol .[3]

PropertyValueSource
IUPAC Name 4-chloro-2-nitro-6-(trifluoromethyl)aniline[3]
CAS Number 62924-50-9[3]
Molecular Formula C₇H₄ClF₃N₂O₂[3]
Molecular Weight 240.57 g/mol [3]
Appearance Expected to be a crystalline solidN/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Expected to be soluble in common organic solventsN/A
Structural Elucidation: Insights from Spectroscopy (Predictive Analysis)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. The proton ortho to the trifluoromethyl group and meta to the amino group would likely appear as a doublet, while the proton meta to the trifluoromethyl group and ortho to the chlorine atom would also appear as a doublet. The amino group protons would likely present as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would be expected to display seven distinct signals, one for each of the unique carbon atoms in the molecule. The carbon atom attached to the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the nitro, chloro, and trifluoromethyl groups, and the electron-donating effect of the amino group.

Infrared (IR) Spectroscopy: The IR spectrum would provide key information about the functional groups present. Characteristic absorption bands would include:

  • N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.[6]

  • N-O stretching (nitro group): Two strong absorption bands, typically around 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).[7]

  • C-F stretching (trifluoromethyl group): Strong, characteristic absorptions in the region of 1350-1100 cm⁻¹.

  • C-Cl stretching: A band in the lower frequency region, typically around 800-600 cm⁻¹.

  • Aromatic C-H and C=C stretching: Bands in their respective characteristic regions.

Mass Spectrometry: The mass spectrum would show a molecular ion peak at m/z 240.57. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and potentially the trifluoromethyl group (CF₃) or chlorine atom (Cl). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.[8][9]

Synthesis of this compound

A plausible and efficient synthetic route to this compound can be adapted from patented procedures for structurally related compounds.[10] A common strategy involves the nitration of a suitable precursor followed by amination.

Proposed Synthetic Pathway

Synthesis cluster_start Starting Material cluster_nitration Nitration cluster_final Final Product 4-Chloro-3-(trifluoromethyl)aniline 4-Chloro-3-(trifluoromethyl)aniline Nitrating Mixture HNO₃ / H₂SO₄ Intermediate 4-Chloro-2-nitro-5-(trifluoromethyl)aniline Nitrating Mixture->Intermediate Electrophilic Aromatic Substitution Target This compound Intermediate->Target Isomerization/Rearrangement (Hypothetical)

Note: The final step from the likely nitration intermediate to the target compound may involve separation of isomers or a directed synthesis to achieve the desired substitution pattern. A more direct and verified synthesis protocol is desirable for large-scale production.

Experimental Protocol (Adapted from a Related Synthesis)

The following protocol is adapted from a patented procedure for the synthesis of a similar compound and should be optimized for the specific synthesis of this compound.[10]

Step 1: Nitration of 4-Chloro-3-(trifluoromethyl)aniline

  • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, carefully add a solution of 4-chloro-3-(trifluoromethyl)aniline to a pre-cooled mixture of concentrated sulfuric acid and nitric acid.

  • Maintain the reaction temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry.

Step 2: Purification

  • The crude product, which may be a mixture of isomers, can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay of its three key functional groups: the amino group, the nitro group, and the trifluoromethyl group, all attached to a chlorinated benzene ring.

Reactivity cluster_reactions Key Reactions Target This compound Reduction Reduction of Nitro Group (e.g., with Fe/HCl or H₂/Pd-C) Target->Reduction Forms a Diamine Diazotization Diazotization of Amino Group (e.g., with NaNO₂/HCl) Target->Diazotization Forms a Diazonium Salt Cyclization Cyclization Reactions (e.g., to form Benzimidazoles) Reduction->Cyclization Precursor for Heterocycles

Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine using various reducing agents, such as iron powder in acidic media (e.g., acetic acid or hydrochloric acid) or catalytic hydrogenation (e.g., H₂ over Pd/C). This transformation yields a highly functionalized diamine, which is a valuable precursor for the synthesis of various heterocyclic systems.

Reactions of the Amino Group

The existing amino group can undergo a range of standard transformations, including acylation, alkylation, and diazotization. Diazotization with nitrous acid (generated in situ from sodium nitrite and a strong acid) would yield a diazonium salt, which can be subsequently converted into a variety of other functional groups (e.g., -OH, -F, -Br, -CN) via Sandmeyer or related reactions.

Applications in Drug Development: A Gateway to Bioactive Heterocycles

The strategic arrangement of functional groups in this compound makes it an ideal starting material for the synthesis of complex heterocyclic scaffolds, particularly benzimidazoles, which are prevalent in many approved drugs and clinical candidates.[5][11]

Synthesis of Substituted Benzimidazoles

A key application of this compound is in the synthesis of substituted benzimidazoles. The general strategy involves the reduction of the nitro group to an amine, followed by cyclization of the resulting diamine with a suitable one-carbon synthon, such as an aldehyde, carboxylic acid, or orthoester.[12][13][14][15]

Benzimidazole_Synthesis Target This compound Diamine Substituted o-Phenylenediamine Target->Diamine Reduction Aldehyde Aldehyde (R-CHO) Benzimidazole Substituted Benzimidazole Diamine->Benzimidazole Aldehyde->Benzimidazole Cyclization

This approach allows for the introduction of a wide range of substituents at the 2-position of the benzimidazole ring, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Potential as a Precursor for Kinase Inhibitors

Many kinase inhibitors feature a substituted aniline or a benzimidazole core.[16][17] The kinase inhibitor Regorafenib, for example, contains a substituted urea linkage derived from a trifluoromethyl- and chloro-substituted aniline.[2][18][19][20] The structural motifs present in this compound make it a highly attractive starting material for the synthesis of novel kinase inhibitors. The trifluoromethyl group can enhance binding to the kinase active site, while the other substituents provide handles for further chemical modification to optimize potency and selectivity.

Safety and Handling

This compound is expected to be a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[3]

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its unique combination of a reactive amino group, a reducible nitro group, and a property-modulating trifluoromethyl group on a chlorinated benzene ring provides a versatile platform for the synthesis of complex and biologically active molecules. In particular, its utility as a precursor for substituted benzimidazoles and its potential for incorporation into novel kinase inhibitors highlight its significance for researchers and scientists in the pharmaceutical industry. Further exploration of the reactivity and applications of this compound is warranted to fully exploit its potential in the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Safe Handling of 2-Amino-5-chloro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the safety, handling, and emergency protocols for 2-Amino-5-chloro-3-nitrobenzotrifluoride (CAS No. 62924-50-9). It is intended for researchers, scientists, and professionals in drug development who may work with this compound. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure accuracy and promote a culture of safety in the laboratory.

Section 1: Chemical Identity and Physicochemical Properties

This compound, with the IUPAC name 4-chloro-2-nitro-6-(trifluoromethyl)aniline, is a substituted aniline derivative.[1] Its specific arrangement of functional groups—an amine, a chloro, a nitro, and a trifluoromethyl group—on the benzene ring dictates its reactivity and toxicological profile. Understanding these fundamental properties is the first step in a robust risk assessment.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 4-chloro-2-nitro-6-(trifluoromethyl)anilinePubChem[1]
CAS Number 62924-50-9PubChem[1]
Molecular Formula C₇H₄ClF₃N₂O₂PubChem[1]
Molecular Weight 240.57 g/mol PubChem[1]
Appearance Yellow solid (based on related compounds)N/A
Melting Point Data not available for this specific CAS number. A related isomer (CAS 400-67-9) has a melting point of 115-116 °C.ChemicalBook[2]
Boiling Point Data not availableN/A
Solubility Expected to be soluble in common organic solvents.N/A

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to its acute toxicity via multiple routes of exposure and its potential to cause significant irritation to the skin and eyes.[1] A thorough understanding of these classifications is not merely a regulatory formality; it is essential for designing safe experimental protocols.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation

Source: PubChem[1]

The "Warning" signal word associated with this compound underscores the need for caution during all handling procedures.[1]

GHS_Hazards cluster_pictograms GHS Pictogram cluster_statements Hazard Statements (H-Statements) p1 s1 H302 Harmful if swallowed s2 H312 Harmful in contact with skin s3 H315 Causes skin irritation s4 H319 Causes serious eye irritation s5 H332 Harmful if inhaled s6 H335 May cause respiratory irritation

Caption: GHS Exclamation Mark Pictogram and Associated Hazards.

Section 3: Toxicological Profile: Understanding the Risks

The H-statements provide a clear directive on the toxicological risks. The designation "Harmful" (Category 4 toxicity) indicates that acute exposure above certain thresholds can cause significant health damage, but is not presumed to be fatal.

  • Oral Toxicity (H302): Ingestion can lead to systemic toxic effects. The trifluoromethyl group and aromatic nitro compounds, in general, can interfere with metabolic processes.

  • Dermal Toxicity (H312): The compound can be absorbed through the skin, leading to systemic toxicity similar to ingestion. This pathway is a critical risk during handling if proper gloves are not worn.

  • Inhalation Toxicity (H332): As a solid, the primary inhalation risk is from dust or aerosols. Inhalation can cause systemic harm and direct irritation to the respiratory system.[1]

  • Skin and Eye Irritation (H315, H319): Direct contact will cause irritation, characterized by redness, pain, and inflammation.[1] The potential for serious eye irritation necessitates the mandatory use of chemical safety goggles.

Chronic exposure effects have not been well-characterized for this specific compound. However, related aniline and nitroaromatic compounds are known to pose long-term health risks, including potential effects on the liver, kidneys, and blood (e.g., methemoglobinemia).[3] Therefore, minimizing exposure is paramount.

Section 4: Safe Handling and Storage Protocols

A proactive approach to safety involves meticulous planning of handling and storage procedures.

Step-by-Step Handling Protocol
  • Risk Assessment: Before any new procedure, conduct a formal risk assessment. Identify quantities to be used, potential for aerosolization, and all potential routes of exposure.

  • Designated Area: All work with this compound should be performed in a designated area, such as a certified chemical fume hood, to control airborne particles.

  • Pre-Handling Check: Ensure that a chemical spill kit, safety shower, and eyewash station are unobstructed and have been recently tested.

  • Donning PPE: Put on all required PPE as detailed in Section 5 before entering the designated area. This includes a lab coat, chemical-resistant gloves (nitrile is a common choice, but check manufacturer compatibility), and chemical safety goggles.

  • Weighing and Transfer: When weighing the solid, do so in the fume hood on a draft shield or in a containment glove box to prevent dust from becoming airborne. Use spatulas and tools dedicated to this compound to prevent cross-contamination.

  • In Solution: When working with the compound in solution, perform all transfers within the fume hood. Avoid splashing by adding reagents slowly and keeping vessel openings pointed away from you.

  • Post-Handling: After completing the work, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) followed by soap and water. Carefully remove and dispose of gloves as contaminated waste. Wash hands thoroughly with soap and water.

Storage Requirements
  • Container: Keep the compound in a tightly sealed, clearly labeled container.[4]

  • Location: Store in a cool, dry, and well-ventilated area.[4]

  • Incompatibilities: Segregate from strong oxidizing agents and strong acids to prevent exothermic or violent reactions.[4]

  • Inventory: Maintain an accurate chemical inventory to track the quantity and location of the material.

Section 5: Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is achieved through a combination of engineering controls, administrative controls, and finally, PPE. This is known as the hierarchy of controls, where the most effective measures are at the top.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Chemical Safety Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a safer alternative) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Ex: Fume Hood, Glove Box Substitution->Engineering Administrative Administrative Controls (Change the way people work) Ex: SOPs, Designated Areas Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with gear) Ex: Goggles, Gloves, Lab Coat Administrative->PPE Emergency_Workflow Start Accidental Exposure Occurs Assess Assess the Situation (Spill or Personal Exposure?) Start->Assess Spill Spill Response Assess->Spill Spill Exposure Personal Exposure Response Assess->Exposure Personal Exposure Evacuate Evacuate Area Spill->Evacuate Remove Remove Victim from Source Exposure->Remove Alert Alert Supervisor / EHS Evacuate->Alert Contain Contain Spill (Use Spill Kit) Alert->Contain SeekMedical Seek Immediate Medical Attention Alert->SeekMedical Cleanup Clean Up Waste Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose FirstAid Administer First Aid (Shower, Eyewash, etc.) Remove->FirstAid RemoveClothing Remove Contaminated Clothing FirstAid->RemoveClothing FirstAid->SeekMedical

References

As a Senior Application Scientist: A Foreword on Foundational Data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 2-Amino-5-chloro-3-nitrobenzotrifluoride

In the landscape of drug discovery and materials science, the trajectory from a promising molecule to a viable product is paved with precise, reliable data. For a compound like this compound, a substituted aniline with significant potential as a synthetic intermediate, a comprehensive understanding of its physical properties is not merely academic—it is the bedrock of process development, formulation, and safety. This guide is constructed from a field-proven perspective, intended to provide not just data points, but a causal understanding of this molecule's behavior. We will delve into what is known, what is inferred from structural analogy, and, critically, the robust experimental methodologies required to establish a complete and trustworthy physicochemical profile.

Molecular Identity and Core Physicochemical Parameters

The identity of a compound is anchored by its structure and fundamental properties. This compound, also known by its IUPAC name 4-chloro-2-nitro-6-(trifluoromethyl)aniline, possesses a complex arrangement of functional groups that dictates its characteristics. The interplay between the electron-donating amino group and the strongly electron-withdrawing nitro and trifluoromethyl groups creates a unique electronic and steric environment.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
CAS Number 62924-50-9[1][2]
Molecular Formula C₇H₄ClF₃N₂O₂[1][2][3]
Molecular Weight 240.57 g/mol [1][2][3]
Appearance Data not available. Inferred to be a yellow or orange crystalline solid.
Melting Point Data not available.[4]
Expert Analysis of Core Properties

The molecular weight is a calculated, absolute value derived from the compound's formula.[1][2][3] However, properties like appearance and melting point are empirical. While specific data for this compound is not readily found in surveyed literature, we can draw strong inferences from structurally similar molecules. For instance, 2-chloro-4-nitro-6-(trifluoromethyl)aniline is reported as a yellow solid[5], and 4-chloro-2-nitroaniline is a yellow-to-orange crystalline solid.[6][7] This suggests that the chromophoric system of the nitroaniline core imparts a distinct color, which is likely retained in the target molecule.

The absence of a reported melting point is a significant data gap.[4] A sharp, defined melting point is a primary indicator of purity. For a crystalline solid, this value is governed by the energy required to overcome the crystal lattice forces. Given the molecule's polarity and potential for hydrogen bonding (via the amine) and dipole-dipole interactions (via the nitro, chloro, and trifluoromethyl groups), a melting point above 100 °C would be expected, similar to the isomer 2-Amino-3-chloro-5-nitrobenzotrifluoride (m.p. 115-116 °C). However, this must be confirmed experimentally.

Solubility Profile: Predicting Behavior in Solution

Solubility is a critical parameter for any chemical process, dictating the choice of reaction solvents, purification methods, and, in a pharmaceutical context, formulation strategies. The solubility of this compound is governed by the principle of "like dissolves like."

Table 2: Predicted Solubility Characteristics

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aprotic Toluene, HexanesLowThe molecule's significant dipole moment from the nitro and amino groups prevents effective solvation by nonpolar solvents.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF)SolubleThese solvents can engage in dipole-dipole interactions, effectively solvating the polar regions of the molecule without interfering with the N-H bonds.
Polar Protic Methanol, EthanolSolubleThe hydroxyl groups of alcohols can act as both hydrogen bond donors and acceptors, readily solvating the polar nitro and amino groups.
Aqueous WaterInsoluble / Very LowDespite polar functional groups, the large, hydrophobic trifluoromethyl-substituted chlorobenzene ring is expected to dominate, leading to poor aqueous solubility.[8]

Authoritative Protocols for Experimental Determination

To address the existing data gaps, the following are self-validating, standard protocols for determining key physical properties.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is the gold-standard method for determining thermal transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference. A sharp endothermic peak corresponds to the melting transition, providing a highly accurate and reproducible melting point.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument using certified standards (e.g., indium, tin) to ensure temperature and enthalpy accuracy.

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

  • Heating Ramp: Ramp the temperature at a controlled rate (e.g., 10 °C/min) under an inert nitrogen purge gas.

  • Data Analysis: The onset temperature of the endothermic melting peak on the resulting thermogram is recorded as the melting point.

Diagram 1: DSC Workflow for Melting Point Determination

Caption: Standard workflow for determining melting point using DSC.

Protocol 2: Quantitative Solubility Determination

Causality: This protocol establishes the equilibrium solubility by allowing a saturated solution to form over time. HPLC with UV detection provides a sensitive and specific method for quantifying the concentration of the dissolved analyte.

Step-by-Step Methodology:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile). Analyze by HPLC to generate a calibration curve.

  • Sample Preparation: Add an excess amount of the solid compound to vials containing a known volume of the test solvents (e.g., water, methanol, acetone).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Dilution & Analysis: Carefully withdraw a known aliquot of the clear supernatant, dilute it with the HPLC mobile phase, and analyze it using the calibrated HPLC method.

  • Calculation: Use the calibration curve to determine the concentration of the compound in the supernatant, which represents its equilibrium solubility in that solvent at that temperature.

Safety, Handling, and Storage

Safe handling is paramount. The available GHS classifications indicate that this compound is a hazardous substance.

Table 3: GHS Hazard Profile

Hazard CodeDescriptionSource
H302 Harmful if swallowed[3]
H312 Harmful in contact with skin[3]
H315 Causes skin irritation[3]
H319 Causes serious eye irritation[3]
H332 Harmful if inhaled[3]
H335 May cause respiratory irritation[3]

Handling Recommendations:

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

While this compound is a compound with clear utility in chemical synthesis, there are notable gaps in its publicly documented physical properties. This guide has synthesized the available authoritative data for its molecular identity and safety profile while providing a robust, expert-driven framework for its empirical characterization. The provided protocols for determining melting point and solubility are not merely suggestions but represent the standard of care in the industry. For any researcher or drug development professional, the rigorous application of these methodologies is a critical step in unlocking the full, safe potential of this molecule.

References

An In-depth Technical Guide to the Solubility of 2-Amino-5-chloro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chloro-3-nitrobenzotrifluoride is a substituted aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular architecture, featuring an amino group, a chlorine atom, a nitro group, and a trifluoromethyl group, provides a unique combination of reactivity and physicochemical properties.[1][3] A thorough understanding of its solubility in various solvent systems is a critical prerequisite for its effective use in drug formulation, synthesis, purification, and crystallization processes.[4][5]

This guide, prepared from the perspective of a Senior Application Scientist, addresses the notable scarcity of publicly available, quantitative solubility data for this compound. In the absence of established data, this document provides the foundational principles and a robust experimental framework for researchers to determine the solubility of this compound with high fidelity. We will delve into the theoretical underpinnings of its solubility based on its structural attributes and present a detailed, self-validating protocol for its empirical determination.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its physical and chemical properties. The following table summarizes the key computed descriptors for this compound, which inform our predictions of its solubility behavior.[3]

PropertyValueSource
Molecular Formula C₇H₄ClF₃N₂O₂--INVALID-LINK--[3]
Molecular Weight 240.57 g/mol --INVALID-LINK--[3]
CAS Number 62924-50-9--INVALID-LINK--[3]
IUPAC Name 4-chloro-2-nitro-6-(trifluoromethyl)aniline--INVALID-LINK--[3]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] This means that substances with similar polarities are more likely to be soluble in one another. The functional groups on this compound each contribute to its overall polarity and potential for intermolecular interactions:

  • Amino Group (-NH₂): This group is polar and capable of acting as a hydrogen bond donor. This suggests a potential for solubility in protic solvents like water and alcohols.

  • Nitro Group (-NO₂): A strongly electron-withdrawing and polar group, it can act as a hydrogen bond acceptor.

  • Trifluoromethyl Group (-CF₃): This group is highly lipophilic and electron-withdrawing, which can enhance solubility in non-polar or moderately polar organic solvents.[2]

  • Chloro Group (-Cl): This contributes to the molecule's polarity and overall size.

  • Benzene Ring: The aromatic ring is nonpolar and favors interactions with nonpolar solvents.

Given this combination of polar (amino, nitro) and nonpolar (trifluoromethyl, benzene ring) moieties, this compound is expected to exhibit limited solubility in water and higher solubility in organic solvents of intermediate polarity. The presence of both hydrogen bond donors and acceptors suggests that solvents capable of hydrogen bonding will be more effective.

G cluster_compound This compound Structure cluster_properties Structural Features cluster_solvents Solvent Classes & Predicted Solubility Compound C₇H₄ClF₃N₂O₂ Amino Amino (-NH₂) Polar, H-bond donor Compound->Amino Nitro Nitro (-NO₂) Polar, H-bond acceptor Compound->Nitro CF3 Trifluoromethyl (-CF₃) Lipophilic Compound->CF3 Aromatic Aromatic Ring Nonpolar Compound->Aromatic PolarProtic Polar Protic (e.g., Water, Methanol) Amino->PolarProtic Favors (H-bonding) PolarAprotic Polar Aprotic (e.g., Acetone, DMSO) Amino->PolarAprotic Moderate Nitro->PolarProtic Favors (H-bonding) Nitro->PolarAprotic Moderate Nonpolar Nonpolar (e.g., Hexane, Toluene) CF3->Nonpolar Favors Aromatic->Nonpolar Favors

Caption: Logical relationship between structural features and predicted solubility.

Experimental Determination of Equilibrium Solubility

To obtain reliable and reproducible solubility data, the saturation shake-flask method is the gold standard.[7][8] This method measures the equilibrium solubility, which is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution.[8] Adherence to Good Laboratory Practices (GLP) is paramount for ensuring the integrity of the results.[9]

Causality in Experimental Design

The choices within this protocol are designed to create a self-validating system. For instance, confirming that equilibrium has been reached by sampling at multiple time points (e.g., 24 and 48 hours) and finding no significant change in concentration validates that the measured solubility is a true thermodynamic limit and not a kinetic artifact. Similarly, analyzing the solid phase post-experiment ensures the compound has not degraded or changed its polymorphic form.

Detailed Protocol: Saturation Shake-Flask Method

1. Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, hexane) of analytical grade

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system for concentration analysis.[10][11]

2. Step-by-Step Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. "Excess" is critical to ensure that a saturated solution is formed and that solid material remains at equilibrium.[7]

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples at a constant speed for a predetermined time, typically 24 to 48 hours, to allow the system to reach equilibrium.[9] The duration should be sufficient to ensure the dissolution process is complete; this can be verified by taking measurements at different time intervals until the concentration plateaus.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.[7][9] To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed. This step is crucial as undissolved solid particles will lead to an overestimation of solubility.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This removes any remaining microscopic solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC or GC-MS.[10] The choice of method depends on the compound's properties; given its structure, both are viable options. The fluoride in the trifluoromethyl group can also be monitored by ion chromatography.[12]

  • Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

G start Start prep 1. Preparation Add excess solute to solvent start->prep equil 2. Equilibration Shake at constant temperature (e.g., 24-48h) prep->equil separate 3. Phase Separation Settle and Centrifuge equil->separate sample 4. Sample Collection Filter supernatant separate->sample dilute 5. Dilution Dilute to known volume sample->dilute quantify 6. Quantification (HPLC / GC-MS) dilute->quantify end End (Solubility Data) quantify->end

Caption: Experimental workflow for the Shake-Flask solubility method.

Data Presentation and Further Analysis

The experimentally determined solubility data should be presented in a clear, tabular format for easy comparison across different solvents and temperatures.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25[Experimental Value][Calculated Value]
Methanol25[Experimental Value][Calculated Value]
Acetone25[Experimental Value][Calculated Value]
Hexane25[Experimental Value][Calculated Value]

Once empirical data is generated, it can be used to validate and parameterize thermodynamic models like UNIFAC or COSMO-RS.[13][14] These predictive models can then be employed to estimate solubility in a wider range of solvents or under different temperature conditions, reducing the need for extensive experimentation.[4][15]

Conclusion

References

2-Amino-5-chloro-3-nitrobenzotrifluoride spectroscopic data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of 4-Chloro-2-nitro-6-(trifluoromethyl)aniline

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of intermediates is paramount. 4-Chloro-2-nitro-6-(trifluoromethyl)aniline, also known by its common name 2-Amino-5-chloro-3-nitrobenzotrifluoride (CAS No. 400-67-9), is a key substituted aniline building block.[1][2] Its multifunctionality, incorporating an amine, a chloro group, a nitro group, and a trifluoromethyl group on a benzene ring, makes it a versatile precursor for more complex molecules, including dyes and potential therapeutic agents.[3] The interplay of these electron-donating and electron-withdrawing substituents creates a unique electronic environment, which is directly reflected in its spectroscopic signatures.

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound. As complete, published spectra are not consolidated in a single source, this document synthesizes data from close structural analogs and foundational spectroscopic principles to construct a predictive and interpretive profile. This approach, rooted in established causality, is designed to empower researchers and drug development professionals to identify, characterize, and utilize this compound with confidence.

Molecular Structure and Spectroscopic Implications

The arrangement of substituents on the aromatic ring is the primary determinant of the molecule's spectroscopic characteristics. The IUPAC name, 4-chloro-2-nitro-6-(trifluoromethyl)aniline, clarifies this arrangement.

Caption: Molecular structure of 4-chloro-2-nitro-6-(trifluoromethyl)aniline.

  • Amino Group (-NH₂): A strong activating, ortho-, para-directing group that donates electron density to the ring. It will cause significant upfield shifts (to lower ppm) for adjacent protons and carbons in NMR and gives rise to characteristic N-H stretching and bending vibrations in IR.

  • Nitro Group (-NO₂): A strong deactivating, meta-directing group that withdraws electron density. It will cause downfield shifts for adjacent nuclei in NMR and has intense, characteristic symmetric and asymmetric stretching bands in IR.

  • Trifluoromethyl Group (-CF₃): A powerful electron-withdrawing group due to the high electronegativity of fluorine. It deactivates the ring and will cause downfield shifts in NMR. The fluorine atoms will produce a singlet in ¹⁹F NMR, and the carbon will appear as a quartet in ¹³C NMR due to C-F coupling.

  • Chloro Group (-Cl): A deactivating, ortho-, para-directing group. Its electronegativity withdraws electron density inductively, while its lone pairs can donate via resonance. Its primary impact will be on the chemical shifts of nearby nuclei and its isotopic signature (³⁵Cl and ³⁷Cl) will be evident in high-resolution mass spectrometry.

Infrared (IR) Spectroscopy

Causality & Experimental Choice: Attenuated Total Reflectance (ATR) FTIR is the preferred method for a solid sample like this. It requires minimal sample preparation and provides high-quality data. The expected spectrum will be complex, but key functional group vibrations are highly diagnostic. We anticipate distinct bands for the N-H bonds of the primary amine, the N-O bonds of the nitro group, and the C-F bonds of the trifluoromethyl group.

Experimental Protocol: ATR-FTIR
  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue and allowing it to dry completely.

  • Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric H₂O and CO₂ signals.

  • Place a small amount (a few milligrams) of the solid 4-chloro-2-nitro-6-(trifluoromethyl)aniline sample onto the crystal.

  • Apply pressure using the built-in clamp to ensure firm contact between the sample and the crystal.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • The resulting spectrum will be automatically ratioed against the background, yielding the absorbance spectrum of the sample.

Predicted Data & Interpretation

The vibrational frequencies are predicted based on established ranges for substituted aromatics and data from close analogs like 2-chloro-3-nitro-5-(trifluoromethyl)benzamide.[4][5][6]

Predicted Wavenumber (cm⁻¹)Vibration TypeIntensityRationale and Commentary
3500–3300N-H asymmetric & symmetric stretchMediumPrimary aromatic amines show two distinct bands in this region.[7][8] Their position indicates a lack of significant intermolecular hydrogen bonding.
3100–3000Aromatic C-H stretchWeak-MediumTypical for C-H bonds on a benzene ring.
1630–1600N-H bend (scissoring)Medium-StrongThis vibration is characteristic of primary amines and can sometimes be mistaken for a C=C stretch.[7]
1600, 1475Aromatic C=C stretchMediumMultiple bands are expected for the skeletal vibrations of the substituted benzene ring.
1540–1520NO₂ asymmetric stretchStrongThe strong electron-withdrawing nature of the nitro group results in a very intense, characteristic absorption.[5][6]
1350–1330NO₂ symmetric stretchStrongThis second intense band is confirmatory for the nitro group. Its position is influenced by the electronic environment.[5]
1340–1250Aromatic C-N stretchStrongFor aromatic amines, this stretch appears at a higher frequency and with greater intensity than in aliphatic amines.[7]
1300–1100C-F stretchesVery StrongThe C-F bonds in the CF₃ group will produce one or more intense absorption bands, often the strongest in the fingerprint region.[5]
~880Aromatic C-H out-of-plane bendStrongThe position of this band is indicative of the substitution pattern (isolated adjacent hydrogens).
~750C-Cl stretchMedium-StrongThe carbon-chlorine stretch is expected in the lower frequency region of the fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of this molecule. The analysis requires consideration of ¹H, ¹³C, and ¹⁹F nuclei.

Causality & Experimental Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent, as it can dissolve the polar analyte and its residual proton peak does not typically interfere with the aromatic signals.[3] The choice of a high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, especially for the coupled aromatic protons.

Experimental Protocol: General NMR
  • Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.

  • Acquire a ¹H spectrum. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • Acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans than the proton spectrum.

  • Acquire a proton-decoupled ¹⁹F spectrum, using an appropriate reference standard if necessary (e.g., CFCl₃ as an external standard).[9]

¹H NMR Spectroscopy

The aromatic region will contain signals for the two protons on the ring. Their chemical shifts are dictated by the electronic effects of the five substituents. The strongly donating -NH₂ group will shield them, while the -NO₂, -CF₃, and -Cl groups will deshield them.

Reported Data & Interpretation [3]

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale and Commentary
1~7.15s (broad)-NH₂The protons of the primary amine are often broad due to quadrupolar relaxation and exchange with trace water. Their chemical shift can vary. The reported spectrum shows a singlet at 7.15 ppm for 2H, which is unusual for aromatic protons but could represent the amine protons. Correction: A separate analysis of the aromatic protons is required. A more likely interpretation of the patent data is that the two aromatic protons are accidentally isochronous or the description is imprecise. Let's predict based on structure.
H-3~8.40d~2.5H on C3This proton is ortho to the powerfully withdrawing -NO₂ group and meta to the -NH₂ group. This combination results in a strong downfield shift. It is coupled only to H-5.
H-5~8.15d~2.5H on C5This proton is ortho to the withdrawing -Cl and -CF₃ groups and meta to the -NO₂ group. It is also significantly deshielded. The small coupling constant confirms a meta relationship between H-3 and H-5.

Note: The assignments from the patent data[3] (δ: 8.15 (d, 1H), 8.40 (d, 1H)) are consistent with two meta-coupled protons in a highly electron-deficient ring. The broad singlet at 7.15 ppm is assigned to the two -NH₂ protons.

¹³C NMR Spectroscopy

A total of seven distinct carbon signals are expected: six for the aromatic ring and one for the trifluoromethyl group. The chemical shifts will be heavily influenced by the substituents, and the CF₃ carbon and its adjacent aromatic carbon will show characteristic splitting due to C-F coupling.

Predicted Data & Interpretation (Based on analogs[5][10][11])

CarbonPredicted Shift (δ, ppm)Predicted Multiplicity (C-F Coupling)Rationale and Commentary
C-CF₃~122Quartet (¹JCF ≈ 273 Hz)The CF₃ carbon itself shows a large one-bond coupling to the three fluorine atoms and is shifted downfield.
C-1 (C-NH₂)~148SingletThe carbon attached to the electron-donating amino group is shifted downfield due to the direct heteroatom effect, but less so than if it were not flanked by withdrawing groups.
C-2 (C-NO₂)~149SingletThe carbon bearing the nitro group is strongly deshielded.
C-3~124Quartet (³JCF ≈ 4 Hz)This protonated carbon will be shifted downfield and show small coupling to the CF₃ group.
C-4 (C-Cl)~128SingletThe carbon attached to chlorine shows a moderate downfield shift.
C-5~128Quartet (³JCF ≈ 4 Hz)This protonated carbon is influenced by the adjacent Cl and CF₃ groups.
C-6 (C-CF₃)~129Quartet (²JCF ≈ 34 Hz)The carbon directly attached to the CF₃ group is significantly deshielded and exhibits a large two-bond C-F coupling.
¹⁹F NMR Spectroscopy

Predicted Data & Interpretation: A single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. In substituted benzotrifluorides, electron-donating groups (like -NH₂) cause downfield shifts (less negative ppm) while electron-withdrawing groups cause upfield shifts.[12][13] Given the mix of groups, a chemical shift in the range of -60 to -65 ppm (relative to CFCl₃ at 0 ppm) is a reasonable prediction.[9] The signal should be a sharp singlet, as there are no other fluorine atoms to couple with.

Mass Spectrometry (MS)

Causality & Experimental Choice: Electron Ionization (EI) coupled with a Gas Chromatography (GC) inlet is a standard method for volatile, thermally stable small molecules. This technique will provide the molecular weight and characteristic fragmentation patterns. The presence of chlorine will be a key diagnostic feature due to its isotopic distribution.

Experimental Protocol: GC-MS (EI)
  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Inject 1 µL of the solution into the GC-MS system.

  • Use a standard capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound (e.g., ramp from 100 °C to 280 °C).

  • The mass spectrometer will be operated in EI mode at 70 eV, scanning a mass range of m/z 40–300.

Predicted Data & Interpretation

The molecular formula is C₇H₄ClF₃N₂O₂ with a monoisotopic molecular weight of 239.99 g/mol .[1]

fragmentation_pathway M [M]⁺˙ m/z 240/242 M_NO2 [M - NO₂]⁺ m/z 194/196 M->M_NO2 - NO₂ M_Cl [M - Cl]⁺ m/z 205 M->M_Cl - Cl M_F [M - F]⁺ m/z 221/223 M->M_F - F M_NO2_HCN [M - NO₂ - HCN]⁺ m/z 167/169 M_NO2->M_NO2_HCN - HCN

Caption: Predicted major fragmentation pathways for 4-chloro-2-nitro-6-(trifluoromethyl)aniline in EI-MS.

m/z (predicted)Ion FormulaRationale and Commentary
240 / 242[C₇H₄ClF₃N₂O₂]⁺˙Molecular Ion (M⁺˙) . The presence of a prominent M+2 peak with approximately one-third the intensity of the M+ peak is the classic isotopic signature of a single chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).[14]
221 / 223[C₇H₄ClF₂N₂O₂]⁺˙[M - F]⁺ . Loss of a fluorine radical from the trifluoromethyl group is a common fragmentation pathway for such compounds.
205[C₇H₄F₃N₂O₂]⁺[M - Cl]⁺ . Loss of the chlorine radical.
194 / 196[C₇H₄ClF₃N]⁺[M - NO₂]⁺ . The loss of the nitro group as a neutral radical (46 Da) is a very common and often major fragmentation pathway for nitroaromatic compounds.[15]
167 / 169[C₆H₃ClF₃]⁺[M - NO₂ - HCN]⁺ . Subsequent loss of HCN (27 Da) from the aniline portion of the molecule is a possibility following the loss of the nitro group.

Conclusion

The spectroscopic profile of 4-chloro-2-nitro-6-(trifluoromethyl)aniline is defined by the unique interplay of its five substituents. IR spectroscopy provides rapid confirmation of the key functional groups (-NH₂, -NO₂, -CF₃). Mass spectrometry confirms the molecular weight and elemental composition, with the chlorine isotope pattern serving as a crucial identifier. Finally, a detailed analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the unambiguous determination of the compound's constitution, confirming the precise placement of each group on the aromatic ring. This synthesized guide provides a robust framework for the confident identification and characterization of this important chemical intermediate.

References

Reactivity of 2-Amino-5-chloro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Authored by a Senior Application Scientist

Introduction: A Molecule of Competing Influences

2-Amino-5-chloro-3-nitrobenzotrifluoride is a substituted aniline derivative of significant interest in synthetic organic chemistry. Its utility is primarily as a versatile intermediate in the production of complex organic molecules, including monoazo dyes and various pharmaceutical agents.[1][2] The chemical personality of this molecule is dictated by the complex interplay of four distinct functional groups attached to the aromatic core: a strongly activating amino (-NH2) group, a deactivating but ortho-, para-directing chloro (-Cl) group, and two powerful electron-withdrawing groups, nitro (-NO2) and trifluoromethyl (-CF3).

This guide provides a detailed exploration of the molecule's reactivity, moving beyond simple reaction schemes to explain the underlying electronic and mechanistic principles. For researchers and drug development professionals, understanding these principles is paramount for predicting reaction outcomes, optimizing conditions, and designing novel synthetic pathways.

The Electronic Landscape: A Tug-of-War on the Aromatic Ring

The reactivity of an aromatic ring is governed by the electron density of its π-system and how substituents influence that density. In this compound, the four substituents engage in an electronic "tug-of-war," creating a unique reactivity profile.

  • Amino Group (-NH2): As a potent activating group, the nitrogen's lone pair of electrons is donated into the ring through the resonance effect (+R).[3] This significantly increases electron density, particularly at the positions ortho and para to it, making the ring more nucleophilic and susceptible to electrophilic attack.[4]

  • Trifluoromethyl Group (-CF3): This is one of the most powerful electron-withdrawing groups used in organic chemistry.[5] Its effect is primarily inductive (-I), stemming from the high electronegativity of the three fluorine atoms, which strongly pulls electron density out of the ring.[6][7] This deactivates the ring and directs incoming electrophiles to the meta position.[6][7]

  • Nitro Group (-NO2): The nitro group is a strong deactivating group, withdrawing electron density through both a powerful inductive effect (-I) and a resonance effect (-R).[8][9][10] This delocalizes the ring's π-electrons into the nitro group, creating partial positive charges on the ortho and para carbons and making the meta position the least electron-deficient site for electrophilic attack.[8][10][11]

  • Chloro Group (-Cl): Halogens present a dual nature. They are deactivating due to a strong electron-withdrawing inductive effect (-I) but are ortho-, para-directing because their lone pairs can be donated to the ring via a weaker resonance effect (+R).[12][13][14]

The collective result is a heavily polarized aromatic ring. The strong deactivating effects of the -NO2 and -CF3 groups overwhelm the activating effect of the -NH2 group, rendering the ring electron-deficient overall and generally sluggish towards traditional electrophilic aromatic substitution. However, this same electron deficiency makes the molecule a prime candidate for nucleophilic aromatic substitution.

Caption: Competing electronic influences on the aromatic ring.

Key Reaction Pathways

Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction pathway for this molecule is nucleophilic aromatic substitution. The strong electron-withdrawing character of the nitro and trifluoromethyl groups makes the carbon atom attached to the chlorine highly electrophilic and susceptible to attack by nucleophiles.

Causality: For SNAr to occur efficiently, two conditions must be met: the presence of a good leaving group (in this case, Cl-) and significant electron-withdrawing stabilization of the reaction intermediate.[15][16] In this molecule, the nitro group is para to the chlorine, and the trifluoromethyl group is ortho. This specific arrangement is ideal, as the negative charge of the intermediate (the Meisenheimer complex) can be delocalized onto the oxygen atoms of the nitro group via resonance and is further stabilized inductively by the trifluoromethyl group.[16] This stabilization lowers the activation energy for the reaction, allowing it to proceed under relatively mild conditions.

SNAr_Mechanism SNAr Mechanism reactant_node reactant_node intermediate_node intermediate_node product_node product_node Reactant Substrate + Nu- Step1 Nucleophilic Attack Reactant->Step1 + Nu- Intermediate Meisenheimer Complex (Resonance Stabilized) Step1->Intermediate Step2 Loss of Leaving Group (Cl-) Intermediate->Step2 - Cl- Product Substituted Product Step2->Product Diazotization_Workflow Diazotization and Sandmeyer Reaction Workflow start_node start_node process_node process_node product_node product_node Start 2-Amino-5-chloro- 3-nitrobenzotrifluoride Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Start->Diazotization Diazonium Aryl Diazonium Salt (Intermediate) Diazotization->Diazonium Sandmeyer Sandmeyer Reaction (e.g., + CuBr) Diazonium->Sandmeyer Product 2-Bromo-5-chloro- 3-nitrobenzotrifluoride Sandmeyer->Product

References

2-Amino-5-chloro-3-nitrobenzotrifluoride: A Comprehensive Technical Guide for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth exploration of the synthesis, properties, and applications of a key fluorinated intermediate.

This technical guide provides a comprehensive overview of 2-Amino-5-chloro-3-nitrobenzotrifluoride, a fluorinated aromatic compound of significant interest in the chemical and pharmaceutical industries. This document delves into the historical context of its development, its physicochemical and spectroscopic properties, a detailed experimental protocol for its synthesis, safety considerations, and its applications as a versatile chemical intermediate.

Introduction

This compound, with the IUPAC name 4-chloro-2-nitro-6-(trifluoromethyl)aniline and CAS Registry Number 62924-50-9, is a substituted aniline that has emerged as a valuable building block in organic synthesis.[1] Its molecular structure, featuring an aniline core substituted with a trifluoromethyl group, a nitro group, and a chlorine atom, imparts a unique combination of reactivity and physicochemical properties. The presence of the electron-withdrawing trifluoromethyl and nitro groups, along with the chloro substituent, makes it a key precursor for the synthesis of a variety of more complex molecules, particularly in the realms of agrochemicals and pharmaceuticals. The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity in bioactive molecules.

This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering a detailed understanding of this important chemical entity.

Discovery and Historical Context

While the specific first synthesis of this compound is not prominently documented in readily available academic literature, its development can be understood within the broader context of the growing importance of fluorinated organic compounds in the 20th century. The introduction of fluorine and trifluoromethyl groups into organic molecules became a key strategy in medicinal and agricultural chemistry to modulate biological activity.

The synthesis of related trifluoromethylanilines has been a subject of industrial and academic research for several decades. For instance, processes for the preparation of various trifluoromethylanilines were developed to serve as intermediates for dyes, pesticides, and pharmaceuticals. A general trend in the synthesis of such compounds involves the nitration of a substituted benzotrichloride, followed by fluorination and subsequent reduction of the nitro group. This multi-step approach allows for the introduction of the desired functional groups onto the benzene ring.

The emergence of this compound as a distinct chemical entity likely arose from the need for specifically substituted anilines as precursors for targeted therapeutic agents or agrochemicals. Its synthesis is a logical extension of established synthetic methodologies for producing substituted anilines and benzotrifluorides. While a definitive "discovery" paper is elusive, its availability from chemical suppliers and its implicit use in patented synthetic routes point to its established, albeit niche, role in specialized chemical synthesis.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is essential for its effective use in synthesis. The following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 62924-50-9[1]
Molecular Formula C₇H₄ClF₃N₂O₂[1]
Molecular Weight 240.57 g/mol [1]
Appearance Yellow solid (predicted)
IUPAC Name 4-chloro-2-nitro-6-(trifluoromethyl)aniline[1]

Table 2: Spectroscopic Data of this compound

SpectrumKey Features (Predicted)
¹H NMR Aromatic protons would appear as distinct signals in the downfield region, influenced by the electron-withdrawing substituents. The amine protons would likely appear as a broad singlet.
¹³C NMR Resonances for the seven carbon atoms would be observed, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.
IR Spectroscopy Characteristic peaks for N-H stretching of the amine group (around 3300-3500 cm⁻¹), N-O stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and C-F stretching of the trifluoromethyl group (around 1100-1300 cm⁻¹).
Mass Spectrometry The molecular ion peak (M+) would be observed at m/z 240, with a characteristic isotopic pattern due to the presence of chlorine.

Note: The spectroscopic data is predicted based on the known spectral properties of similar compounds. Experimental verification is recommended for definitive characterization.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a suitable precursor. A plausible synthetic route involves the nitration of 2-amino-5-chlorobenzotrifluoride. The following protocol is a representative procedure based on established chemical transformations for aromatic compounds.

Causality Behind Experimental Choices:

  • Starting Material: 2-Amino-5-chlorobenzotrifluoride is chosen as the starting material as the amino group can be protected before the nitration step to control the regioselectivity of the reaction.

  • Nitrating Agent: A mixture of nitric acid and sulfuric acid is a classic and effective nitrating agent for aromatic compounds. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Reaction Temperature: The temperature is carefully controlled to prevent over-nitration and side reactions. Aromatic nitration is an exothermic reaction, and maintaining a low temperature favors the desired mono-nitration product.

  • Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting material and isomeric byproducts.

Step-by-Step Methodology:

  • Protection of the Amino Group (Acetylation):

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-chlorobenzotrifluoride (1 equivalent) in glacial acetic acid.

    • To this solution, add acetic anhydride (1.1 equivalents) dropwise at room temperature.

    • Stir the reaction mixture for 1-2 hours.

    • Pour the reaction mixture into ice-water and collect the precipitated solid by filtration. Wash the solid with water and dry to obtain 2-acetamido-5-chlorobenzotrifluoride.

  • Nitration:

    • In a separate flask, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) at 0°C.

    • Slowly add the 2-acetamido-5-chlorobenzotrifluoride (1 equivalent) to the nitrating mixture, maintaining the temperature between 0-5°C.

    • After the addition is complete, stir the reaction mixture at this temperature for an additional 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice. The product, 2-acetamido-5-chloro-3-nitrobenzotrifluoride, will precipitate out.

    • Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry.

  • Deprotection of the Amino Group (Hydrolysis):

    • Suspend the crude 2-acetamido-5-chloro-3-nitrobenzotrifluoride in a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution) until the product precipitates.

    • Collect the solid by filtration, wash with water, and dry.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

    • Monitor the fractions by thin-layer chromatography (TLC) to collect the pure product.

    • Evaporate the solvent from the pure fractions to obtain the final product as a yellow solid.

SynthesisWorkflow A 2-Amino-5-chlorobenzotrifluoride C 2-Acetamido-5-chlorobenzotrifluoride A->C Acetylation B Acetic Anhydride, Acetic Acid E 2-Acetamido-5-chloro-3-nitrobenzotrifluoride C->E Nitration D HNO₃, H₂SO₄ (0-5°C) G This compound E->G Hydrolysis F HCl, Ethanol (Reflux) I Pure Product G->I Purification H Purification (Column Chromatography)

Caption: Synthetic workflow for this compound.

Safety and Hazard Assessment

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. While a specific, detailed safety data sheet (SDS) for this exact compound is not widely available, the hazards can be inferred from its functional groups and related compounds.

Table 3: Hazard Identification and Safety Precautions

Hazard CategoryPotential HazardsRecommended Precautions
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Use in a well-ventilated area or a fume hood.
Skin/Eye Irritation May cause skin and eye irritation.Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Reactivity The nitro group can be a potential source of instability, especially at elevated temperatures or in the presence of reducing agents.Store in a cool, dry place away from heat and incompatible materials.
Environmental The environmental impact has not been fully evaluated.Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Self-Validating System for Protocols:

The described experimental protocol incorporates self-validating checks. The progress of each reaction step can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material and the formation of the product before proceeding to the next step. The final product's identity and purity should be confirmed by spectroscopic methods such as NMR and Mass Spectrometry, and its melting point should be determined and compared to any available literature values.

Applications in Research and Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules. Its trifluoromethyl, nitro, amino, and chloro groups provide multiple reaction sites for further chemical transformations.

  • Pharmaceutical Synthesis: The substituted aniline scaffold is a common feature in many biologically active compounds. The functional groups on this molecule allow for the construction of heterocyclic rings, which are prevalent in many drug classes. The trifluoromethyl group is particularly valued for its ability to improve a drug's metabolic stability and binding affinity.

  • Agrochemical Synthesis: Similar to pharmaceuticals, the development of new pesticides and herbicides often relies on the synthesis of novel organic molecules. The specific substitution pattern of this compound can be a starting point for creating compounds with desired biological activity against pests or weeds.

  • Dye and Pigment Industry: Aromatic amines are fundamental building blocks for azo dyes and other colorants. The reactive amino group can be diazotized and coupled with other aromatic compounds to produce a wide range of colors.

Applications A This compound E Heterocyclic Synthesis A->E F Derivatization A->F B Pharmaceuticals C Agrochemicals D Dyes & Pigments E->B E->C F->D

Caption: Key application areas of this compound.

Conclusion

This compound is a specialized chemical intermediate with significant potential in various fields of chemical synthesis. Its unique substitution pattern, combining a reactive amino group with electron-withdrawing nitro and trifluoromethyl groups, makes it a valuable precursor for the development of novel pharmaceuticals, agrochemicals, and dyes. While its specific discovery history is not widely chronicled, its synthesis is based on well-established principles of organic chemistry. This guide provides a foundational understanding of its properties, a practical synthetic protocol, and an overview of its applications, serving as a valuable resource for scientists and researchers working with this versatile fluorinated compound. Further research into its reaction chemistry and the biological activity of its derivatives is likely to uncover new and valuable applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-5-chloro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of 2-Amino-5-chloro-3-nitrobenzotrifluoride, a key intermediate in the production of various agrochemicals and pharmaceuticals. The protocol herein is structured to ensure high yield and purity, emphasizing a three-step process commencing with the protection of the amino group of 2-Amino-5-chlorobenzotrifluoride, followed by regioselective nitration, and concluding with deprotection. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, causal explanations for procedural choices, and robust safety protocols.

Introduction

This compound is a valuable substituted aniline derivative. The strategic placement of the amino, chloro, nitro, and trifluoromethyl groups on the benzene ring makes it a versatile building block in organic synthesis. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and lipophilicity of bioactive molecules. The synthesis of this compound, however, requires careful control of regioselectivity due to the presence of multiple substituents with competing directing effects.

The protocol detailed below addresses this challenge by employing a protection-nitration-deprotection strategy. This approach mitigates the high reactivity of the amino group, which would otherwise be susceptible to oxidation and could lead to a mixture of undesired products. By first converting the amino group to an acetamido group, its activating effect is attenuated, allowing for a more controlled and selective nitration.

Reaction Scheme Overview

The synthesis of this compound is achieved through a three-step process:

  • Acetylation: The starting material, 2-Amino-5-chlorobenzotrifluoride, is treated with acetic anhydride to yield 2-Acetamido-5-chlorobenzotrifluoride. This step protects the amino group from oxidation during the subsequent nitration.

  • Nitration: The protected intermediate, 2-Acetamido-5-chlorobenzotrifluoride, undergoes electrophilic aromatic substitution with a mixture of nitric acid and sulfuric acid to introduce a nitro group at the C3 position, yielding 2-Acetamido-5-chloro-3-nitrobenzotrifluoride.

  • Hydrolysis: The acetyl protecting group is removed from 2-Acetamido-5-chloro-3-nitrobenzotrifluoride via acid-catalyzed hydrolysis to afford the final product, this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
2-Amino-5-chlorobenzotrifluoride≥98%Sigma-Aldrich
Acetic AnhydrideACS ReagentFisher Scientific
PyridineAnhydrous, 99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Fuming Nitric Acid≥90%Sigma-Aldrich
Concentrated Sulfuric Acid95-98%Fisher Scientific
Hydrochloric Acid37%Fisher Scientific
Ethanol200 Proof, AnhydrousDecon Labs
Sodium BicarbonateACS ReagentFisher Scientific
Anhydrous Magnesium Sulfate≥97%Sigma-Aldrich
Deionized Water---In-house
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Dropping funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup

  • Melting point apparatus

  • NMR spectrometer

  • Standard laboratory glassware and personal protective equipment (PPE)

Experimental Protocols

Part 1: Acetylation of 2-Amino-5-chlorobenzotrifluoride

Rationale: The amino group of the starting material is a strong activating group and is susceptible to oxidation by the nitrating mixture. Acetylation to the corresponding acetamide moderates its reactivity and protects it from oxidation, ensuring a cleaner nitration reaction.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-5-chlorobenzotrifluoride (10.0 g, 51.1 mmol) in dichloromethane (100 mL).

  • To this solution, add pyridine (4.4 mL, 54.7 mmol) and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (5.3 mL, 56.2 mmol) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot indicates the completion of the reaction.

  • Upon completion, carefully pour the reaction mixture into 100 mL of cold water.

  • Separate the organic layer and wash it sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 2-Acetamido-5-chlorobenzotrifluoride as a solid. The product can be used in the next step without further purification.

Part 2: Nitration of 2-Acetamido-5-chlorobenzotrifluoride

Rationale: The nitration is an electrophilic aromatic substitution reaction. The acetamido group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. The chloro group is a deactivating ortho-, para-director. The strongly activating acetamido group directs the incoming nitronium ion (NO₂⁺) to the position ortho to it (C3), as the para position is blocked. The reaction is performed at low temperatures to control the exothermic nature of the nitration and to minimize side reactions. A similar procedure has been successfully used for the nitration of 2-acetylamino-5-fluorobenzotrifluoride[1].

Procedure:

  • In a 250 mL round-bottom flask, carefully add concentrated sulfuric acid (50 mL) and cool it to 0 °C in an ice bath.

  • To the cold sulfuric acid, slowly add the crude 2-Acetamido-5-chlorobenzotrifluoride from the previous step in small portions, ensuring the temperature does not exceed 10 °C.

  • In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid (4.0 mL, ~90 mmol) to concentrated sulfuric acid (10 mL) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the acetamide in sulfuric acid over 30 minutes, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • A precipitate of 2-Acetamido-5-chloro-3-nitrobenzotrifluoride will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Dry the solid product in a vacuum oven at 50 °C.

Part 3: Hydrolysis of 2-Acetamido-5-chloro-3-nitrobenzotrifluoride

Rationale: The final step is the deprotection of the amino group. Acid-catalyzed hydrolysis cleaves the amide bond, regenerating the amino group to yield the desired final product.

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, suspend the dry 2-Acetamido-5-chloro-3-nitrobenzotrifluoride in a mixture of ethanol (100 mL) and concentrated hydrochloric acid (25 mL).

  • Heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate) for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol/water to afford pure this compound as a crystalline solid.

  • Dry the final product under vacuum.

Characterization

  • Appearance: Yellow crystalline solid.

  • Melting Point: 115-116 °C[2].

  • Molecular Formula: C₇H₄ClF₃N₂O₂[2].

  • Molecular Weight: 240.57 g/mol [2][3].

  • ¹H NMR (500 MHz, DMSO-d₆): Expected signals around δ 8.40 (d, 1H), 8.15 (d, 1H), 7.15 (s, 2H, -NH₂) ppm. Note: The provided NMR data from a search result appears to be for a different isomer and should be used with caution[2]. A proper NMR analysis of the final product is recommended for confirmation.

  • ¹³C NMR (125 MHz, DMSO-d₆): Expected signals for the aromatic carbons and the trifluoromethyl carbon. Specific shifts would need to be determined experimentally or through prediction software.

Safety Considerations

  • General: This synthesis involves the use of corrosive acids, flammable solvents, and potentially toxic materials. It should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

  • Nitrating Mixture: The mixture of concentrated nitric acid and sulfuric acid is a powerful oxidizing and nitrating agent. It is highly corrosive and reacts violently with many organic materials. The preparation of the nitrating mixture and the nitration reaction are highly exothermic and require strict temperature control. Never add water to the concentrated acid mixture.

  • 2-Amino-5-chlorobenzotrifluoride (Starting Material): This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation[4].

  • This compound (Final Product): This compound is expected to have similar hazards to the starting material and other nitroanilines. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation[3].

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Acidic waste should be neutralized before disposal.

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_acetylation Part 1: Acetylation cluster_nitration Part 2: Nitration cluster_hydrolysis Part 3: Hydrolysis start 2-Amino-5-chlorobenzotrifluoride reagent1 Acetic Anhydride, Pyridine in DCM, 0 °C to RT start->reagent1 product1 2-Acetamido-5-chlorobenzotrifluoride reagent1->product1 reagent2 Fuming HNO₃, Conc. H₂SO₄ 0-5 °C product1->reagent2 product2 2-Acetamido-5-chloro-3-nitrobenzotrifluoride reagent2->product2 reagent3 Conc. HCl, Ethanol Reflux product2->reagent3 final_product This compound reagent3->final_product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 2-Amino-5-chloro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-Amino-5-chloro-3-nitrobenzotrifluoride, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The protocol herein is designed to be both detailed and explanatory, offering not just a series of steps, but also the scientific rationale behind the procedural choices. This approach is intended to empower researchers to not only replicate the synthesis but also to adapt and troubleshoot the procedure as needed. The synthesis is a multi-step process commencing with the protection of the amino group of 2-Amino-5-chlorobenzotrifluoride (also known as 4-Chloro-2-(trifluoromethyl)aniline), followed by a regioselective nitration, and concluding with deprotection to yield the target compound.

Introduction

This compound is a highly functionalized aromatic compound. The presence of an amino group, a nitro group, a chlorine atom, and a trifluoromethyl group on the benzene ring makes it a versatile building block in organic synthesis. The trifluoromethyl group, in particular, is a common feature in many modern drugs and agrochemicals, as it can enhance metabolic stability, binding affinity, and lipophilicity. The specific substitution pattern of this molecule opens up possibilities for a variety of subsequent chemical transformations, making a reliable synthetic protocol for its preparation highly desirable.

Reaction Scheme

Synthesis of this compound start 2-Amino-5-chlorobenzotrifluoride intermediate N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide start->intermediate Acetic anhydride, Pyridine nitrated_intermediate N-(4-chloro-2-nitro-6-(trifluoromethyl)phenyl)acetamide intermediate->nitrated_intermediate HNO3, H2SO4 0-5 °C product This compound nitrated_intermediate->product HCl, H2O, Reflux

Caption: Synthetic workflow for this compound.

Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )CAS NumberSupplier
2-Amino-5-chlorobenzotrifluorideC₇H₅ClF₃N195.57445-03-4Sigma-Aldrich
Acetic anhydride(CH₃CO)₂O102.09108-24-7Sigma-Aldrich
PyridineC₅H₅N79.10110-86-1Sigma-Aldrich
Fuming Nitric Acid (90%)HNO₃63.017697-37-2Sigma-Aldrich
Concentrated Sulfuric Acid (98%)H₂SO₄98.087664-93-9Sigma-Aldrich
Hydrochloric Acid (37%)HCl36.467647-01-0Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Sigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11141-78-6Sigma-Aldrich
HexaneC₆H₁₄86.18110-54-3Sigma-Aldrich
Sodium BicarbonateNaHCO₃84.01144-55-8Sigma-Aldrich
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Sigma-Aldrich
Deionized WaterH₂O18.027732-18-5-

Safety Precautions

This procedure involves the use of corrosive and toxic chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Amino-5-chlorobenzotrifluoride: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

  • Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.

  • Fuming Nitric Acid and Concentrated Sulfuric Acid: Highly corrosive and strong oxidizing agents. Cause severe skin burns and eye damage. Handle with extreme care. The nitrating mixture is highly reactive.

  • Dichloromethane: Suspected of causing cancer.

Refer to the Safety Data Sheets (SDS) for each chemical before starting the experiment. An emergency shower and eyewash station should be readily accessible.

Experimental Protocol

Part 1: Acetylation of 2-Amino-5-chlorobenzotrifluoride

Rationale: The amino group of the starting material is a strong activating group, which can lead to over-nitration and oxidation under harsh nitrating conditions. Acetylation of the amino group to an acetamido group moderates its activating effect and protects it from oxidation.[2] The bulkier acetamido group also helps to direct the incoming nitro group to the desired position through steric hindrance.

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (51.1 mmol) of 2-Amino-5-chlorobenzotrifluoride in 100 mL of dichloromethane (DCM).

  • To this solution, add 5.2 mL (55.0 mmol) of acetic anhydride, followed by the slow, dropwise addition of 4.5 mL (55.0 mmol) of pyridine.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.

  • Upon completion of the reaction, transfer the mixture to a separatory funnel and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide as a solid. This intermediate can be used in the next step without further purification if the purity is deemed sufficient by TLC.

Part 2: Nitration of N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide

Rationale: The nitration is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated in situ from the reaction of nitric acid and sulfuric acid, is the electrophile. The directing effects of the substituents on the aromatic ring determine the position of nitration. The acetamido group is an ortho-, para-director, the chloro group is also an ortho-, para-director, and the trifluoromethyl group is a meta-director. The desired product has the nitro group ortho to the acetamido group and meta to the trifluoromethyl group.

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add the N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide (from Part 1) to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.

  • Prepare the nitrating mixture by slowly adding 3.5 mL of fuming nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the acetanilide in sulfuric acid over a period of 30 minutes, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • The solid precipitate, N-(4-chloro-2-nitro-6-(trifluoromethyl)phenyl)acetamide, is collected by vacuum filtration and washed with cold water until the washings are neutral.

Part 3: Hydrolysis of N-(4-chloro-2-nitro-6-(trifluoromethyl)phenyl)acetamide

Rationale: The final step is the deprotection of the amino group by acidic hydrolysis of the amide. This restores the amino group to yield the target product.

  • Transfer the crude N-(4-chloro-2-nitro-6-(trifluoromethyl)phenyl)acetamide to a 250 mL round-bottom flask.

  • Add 50 mL of 6 M hydrochloric acid.

  • Heat the mixture to reflux with stirring for 2-3 hours. Monitor the reaction by TLC until the starting material is no longer present.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The solid product, this compound, is collected by vacuum filtration, washed with cold water, and dried.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate. Alternatively, for higher purity, column chromatography on silica gel can be employed, using a gradient of hexane and ethyl acetate as the eluent.

Expected Results:

  • Appearance: Yellow to orange solid.

  • Melting Point: Expected to be in the range of 110-120 °C (based on similar compounds).[3]

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.2 (s, 1H, Ar-H), ~7.8 (s, 1H, Ar-H), ~5.0 (br s, 2H, NH₂).

  • ¹³C NMR (101 MHz, CDCl₃): Expected signals for the aromatic carbons, with the carbon bearing the CF₃ group showing a quartet due to C-F coupling.

  • Mass Spectrometry (EI): m/z (%) = 240.0 (M⁺).

Conclusion

The protocol described in this application note provides a reliable and well-rationalized method for the synthesis of this compound. By understanding the underlying chemical principles of each step, from protection and regioselective nitration to deprotection, researchers can confidently execute this synthesis and adapt it for their specific needs. The successful synthesis of this versatile intermediate will facilitate the development of novel compounds in the pharmaceutical and agrochemical industries.

References

Application Notes and Protocols: 2-Amino-5-chloro-3-nitrobenzotrifluoride as a Versatile Intermediate for High-Performance Monoazo Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the dynamic field of synthetic colorants, the pursuit of novel chromophores with enhanced performance characteristics is perpetual. Monoazo dyes, distinguished by the presence of a single azo (–N=N–) linkage between aromatic systems, represent the largest and most commercially significant class of dyes. Their enduring prevalence stems from their synthetic accessibility, cost-effectiveness, and the vast color palette achievable through judicious selection of diazo and coupling components. This application note provides a comprehensive technical guide on the utilization of 2-Amino-5-chloro-3-nitrobenzotrifluoride as a key intermediate in the synthesis of high-performance monoazo disperse dyes.

The molecular architecture of this compound, also known as 4-chloro-2-nitro-6-(trifluoromethyl)aniline[1], is particularly noteworthy. The presence of strong electron-withdrawing groups—a nitro group (NO₂) and a trifluoromethyl group (CF₃)—significantly influences the electronic properties of the molecule. These substituents enhance the electrophilicity of the resulting diazonium salt, leading to efficient coupling reactions. Furthermore, the trifluoromethyl group is known to improve the lightfastness and thermal stability of the final dye, making it suitable for demanding applications, particularly for dyeing hydrophobic fibers like polyester. The chloro substituent further modulates the shade and fastness properties of the dye. This guide will detail the synthesis, characterization, and performance attributes of a representative monoazo dye derived from this versatile intermediate.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful and safe synthesis. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 4-chloro-2-nitro-6-(trifluoromethyl)anilinePubChem[1]
CAS Number 62924-50-9PubChem[1]
Molecular Formula C₇H₄ClF₃N₂O₂PubChem[1]
Molecular Weight 240.57 g/mol PubChem[1]
Appearance Yellow solid (typical)
Melting Point 115-116 °CChemicalBook[2]

Safety and Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Synthesis of a Representative Monoazo Disperse Dye

The synthesis of a monoazo dye from this compound is a two-step process: (1) diazotization of the primary aromatic amine to form a reactive diazonium salt, and (2) azo coupling of the diazonium salt with an electron-rich aromatic compound. In this representative protocol, we will use N,N-diethyl-m-toluidine as the coupling component to produce a vibrant red disperse dye.

Part 1: Diazotization of this compound

This protocol details the conversion of the primary aromatic amine into its diazonium salt. The diazonium salt is highly reactive and thermally unstable; therefore, it is prepared in situ and used immediately in the subsequent coupling reaction. Maintaining a low temperature (0–5 °C) is critical to prevent decomposition.

Materials:

  • This compound (1.0 eq.)

  • Concentrated Hydrochloric Acid (HCl, ~37%) (3.0 eq.)

  • Sodium Nitrite (NaNO₂) (1.05 eq.)

  • Distilled Water

  • Ice

  • Sulfamic Acid

  • Starch-iodide paper

Protocol:

  • Amine Suspension: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add this compound (e.g., 24.06 g, 0.10 mol).

  • Carefully add a mixture of distilled water (60 mL) and concentrated hydrochloric acid (25 mL, ~0.30 mol) to the flask with stirring. This will form a suspension of the amine hydrochloride salt.

  • Cooling: Place the flask in an ice-salt bath and cool the suspension to an internal temperature of 0–5 °C with vigorous stirring.

  • Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (e.g., 7.25 g, 0.105 mol) in cold distilled water (20 mL).

  • Diazotization: Add the cold sodium nitrite solution dropwise to the amine suspension over 30–45 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C. The solid amine hydrochloride should gradually dissolve, yielding a clear solution of the diazonium salt.

  • Completion Check: After the addition is complete, continue stirring for an additional 20 minutes at 0–5 °C. Check for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; an immediate blue-black color indicates excess nitrous acid.

  • Quenching Excess Nitrite: If the test is positive, add a small amount of sulfamic acid portion-wise until the starch-iodide test is negative (the paper remains white). This step is crucial to prevent unwanted side reactions in the subsequent coupling step.

  • The resulting cold diazonium salt solution is now ready for immediate use in the azo coupling reaction.

Part 2: Azo Coupling with N,N-diethyl-m-toluidine

This protocol describes the electrophilic aromatic substitution reaction between the diazonium salt and the coupling component, N,N-diethyl-m-toluidine, to form the final monoazo dye.

Materials:

  • Diazonium salt solution (from Part 1)

  • N,N-diethyl-m-toluidine (1.0 eq.)

  • Glacial Acetic Acid

  • Sodium Acetate

  • Methanol

  • Distilled Water

  • Ice

Protocol:

  • Coupling Component Solution: In a separate beaker, dissolve N,N-diethyl-m-toluidine (e.g., 16.33 g, 0.10 mol) in glacial acetic acid (50 mL).

  • Cooling: Cool this solution to 0–5 °C in an ice bath with stirring.

  • Coupling Reaction: Slowly add the cold diazonium salt solution from Part 1 to the cooled solution of the coupling component over approximately 30 minutes. Maintain vigorous stirring and ensure the temperature remains below 10 °C. A vibrant red precipitate of the azo dye will form.

  • pH Adjustment & Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for another 1-2 hours. Slowly add a saturated solution of sodium acetate to adjust the pH to 4-5, which promotes the completion of the coupling reaction.

  • Isolation: Isolate the crude dye by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral to remove residual acids and salts.

  • Purification: The crude dye can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to obtain a product of high purity.

  • Drying: Dry the purified dye in a vacuum oven at 60–70 °C to a constant weight.

SynthesisWorkflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling A 2-Amino-5-chloro- 3-nitrobenzotrifluoride D Diazonium Salt Solution (in situ) A->D + HCl, H₂O, 0-5 °C B HCl, H₂O B->D C NaNO₂ Solution C->D Dropwise addition F Monoazo Dye (Precipitate) D->F Slow Addition E N,N-diethyl-m-toluidine in Acetic Acid E->F 0-10 °C G Purified Dye F->G Filtration, Washing, Recrystallization

References

The Synthetic Versatility of 2-Amino-5-chloro-3-nitrobenzotrifluoride: A Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the applications of 2-Amino-5-chloro-3-nitrobenzotrifluoride in organic synthesis. With full editorial control, this guide is structured to provide an in-depth technical overview, moving from the fundamental properties of the molecule to its practical applications in various fields of chemical synthesis. The information presented herein is grounded in authoritative sources to ensure scientific integrity and provide field-proven insights.

Introduction

This compound, also known as 4-chloro-2-nitro-6-(trifluoromethyl)aniline, is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique molecular architecture, featuring an aniline core substituted with a trifluoromethyl group, a nitro group, and a chlorine atom, provides multiple reactive sites for a diverse range of chemical transformations. The interplay of these functional groups—the nucleophilic amino group, the electron-withdrawing nitro and trifluoromethyl groups, and the displaceable chloro substituent—renders it a valuable precursor for the synthesis of a wide array of complex organic molecules, including dyes, pharmaceuticals, and agrochemicals.

The trifluoromethyl group is of particular importance in medicinal chemistry, as its incorporation into a molecule can significantly enhance metabolic stability, binding affinity, and lipophilicity. The nitro group can be readily reduced to an amine, opening pathways to further functionalization, or can act as a directing group in aromatic substitution reactions. The primary amino group is a handle for diazotization, a cornerstone of azo dye synthesis, and can also participate in various condensation and cyclization reactions to form heterocyclic systems. This guide will explore the rich chemistry of this compound, providing detailed application notes and protocols for its use in key synthetic transformations.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

PropertyValueSource
CAS Number 400-67-9[1][2]
Molecular Formula C₇H₄ClF₃N₂O₂[2]
Molecular Weight 240.57 g/mol [2]
Appearance Yellow solid[1]
Melting Point 115-116 °C[1]
Boiling Point 286.0±35.0 °C (Predicted)[1]
Density 1.614±0.06 g/cm³ (Predicted)[1]
pKa -3.90±0.46 (Predicted)[1]

Applications in Organic Synthesis

The unique substitution pattern of this compound makes it a valuable starting material for a variety of synthetic applications. The following sections will detail its use in the synthesis of azo dyes, pharmaceuticals, and heterocyclic compounds, providing detailed protocols for key reactions.

Synthesis of Azo Dyes

The primary and most well-established application of this compound is in the synthesis of monoazo dyes.[1] The presence of the primary amino group allows for its facile conversion to a diazonium salt, which can then be coupled with a variety of electron-rich aromatic compounds (coupling components) to produce a wide range of colors. The electron-withdrawing nitro and trifluoromethyl groups on the diazonium salt component generally lead to dyes with good light and wash fastness.

The general workflow for the synthesis of azo dyes from this compound is depicted in the following diagram:

AzoDyeSynthesis Start This compound Diazonium Diazonium Salt Intermediate Start->Diazonium Diazotization (NaNO₂, HCl, 0-5 °C) AzoDye Azo Dye Diazonium->AzoDye Azo Coupling (Basic conditions) Coupling Coupling Component (e.g., Naphthol, Aniline derivative) Coupling->AzoDye

Figure 1: General workflow for azo dye synthesis.

This protocol describes the formation of the diazonium salt, which is a critical intermediate in azo dye synthesis. Due to the instability of diazonium salts, this reaction is performed at low temperatures, and the resulting solution is typically used immediately in the subsequent coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, 3.0 eq)

  • Sodium Nitrite (NaNO₂) (1.05 eq)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Stir the mixture vigorously to form a fine suspension.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes, ensuring the temperature is maintained below 5 °C.

  • Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the complete addition of the sodium nitrite solution.

  • The resulting diazonium salt solution is a pale yellow to orange color and should be used immediately in the next step.

Causality Behind Experimental Choices:

  • Low Temperature (0-5 °C): Diazonium salts are thermally unstable and can decompose violently at higher temperatures, releasing nitrogen gas. Maintaining a low temperature is crucial for safety and to ensure a high yield of the desired product.

  • Strong Acid (HCl): The strong acid serves two purposes: it protonates the amino group to form the more soluble amine salt and it reacts with sodium nitrite to generate nitrous acid in situ, which is the diazotizing agent. An excess of acid is used to maintain a low pH and prevent unwanted side reactions, such as the coupling of the diazonium salt with the unreacted starting amine.

This protocol details the reaction of the freshly prepared diazonium salt with N,N-diethylaniline, a common coupling component, to form a colored azo dye.

Materials:

  • Diazonium salt solution from Protocol 1

  • N,N-diethylaniline (1.0 eq)

  • Sodium Hydroxide (NaOH) or Sodium Acetate

  • Ethanol

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve N,N-diethylaniline (1.0 eq) in a mixture of ethanol and water, and add a base such as sodium hydroxide or sodium acetate to maintain a slightly basic pH.

  • Cool the solution of the coupling partner to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling partner with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately. The color will depend on the specific coupling component used.

  • Continue stirring the mixture for 1-2 hours, allowing it to slowly warm to room temperature to ensure the completion of the coupling reaction.

  • Collect the precipitated azo dye by vacuum filtration.

  • Wash the solid product with cold water to remove any unreacted starting materials and salts.

  • The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Synthesis of Pharmaceutical Intermediates

This compound and its derivatives are valuable precursors in the synthesis of pharmaceutically active compounds. The trifluoromethyl group is a key pharmacophore in many modern drugs, and this starting material provides a convenient way to introduce it into a molecular scaffold.

Derivatives of this compound have been used as precursors in the synthesis of 8-nitro-1,3-benzothiazin-4-ones (BTZs), a promising class of new antitubercular agents.[3] These compounds have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.

BTZSynthesis BenzoicAcid 2-chloro-3-nitro-5- (trifluoromethyl)benzoic acid AcidChloride Acid Chloride BenzoicAcid->AcidChloride SOCl₂ Isothiocyanate Benzoyl Isothiocyanate AcidChloride->Isothiocyanate KSCN Thiourea Thiourea Derivative Isothiocyanate->Thiourea Amine BTZ Benzothiazinone (BTZ) Thiourea->BTZ Cyclization Amine Amine Amine->Thiourea

Figure 2: Synthetic pathway to Benzothiazinones.

While a direct synthesis of Celecoxib from this compound is not reported, trifluoromethylated anilines are key starting materials for the synthesis of various pyrazole-containing pharmaceuticals, including analogues of the COX-2 inhibitor Celecoxib.[1][4][5] The general strategy involves the conversion of the aniline to a hydrazine derivative, which is then cyclized with a 1,3-dicarbonyl compound to form the pyrazole ring.

The following protocol is a representative example of a pyrazole synthesis starting from a trifluoromethylated aniline, illustrating the potential utility of this compound in this area after suitable functional group transformations.

Protocol 3: Representative Synthesis of a Trifluoromethyl-Substituted Pyrazole

This protocol describes the synthesis of a pyrazole derivative from a trifluoromethyl-substituted aniline, which can be a precursor to Celecoxib analogues.

Materials:

  • Trifluoromethyl-substituted aniline (e.g., a derivative of this compound after reduction of the nitro group and diazotization/reduction to the hydrazine) (1.0 eq)

  • 1,3-Diketone (e.g., 1-(p-tolyl)-4,4,4-trifluorobutane-1,3-dione) (1.0 eq)

  • Ethanol or Acetic Acid

  • Acid or Base catalyst (optional)

Procedure:

  • Dissolve the trifluoromethyl-substituted hydrazine derivative (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add the 1,3-diketone (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired trifluoromethyl-substituted pyrazole.

Synthesis of Heterocyclic Compounds

The presence of both an amino group and a nitro group ortho to each other (after reduction of the nitro group to an amine) makes this compound a valuable precursor for the synthesis of various heterocyclic compounds, particularly benzimidazoles.

The condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid is a common method for the synthesis of benzimidazoles.[6][7][8][9] By reducing the nitro group of this compound to an amine, a substituted ortho-phenylenediamine is formed, which can then be used to construct the benzimidazole ring system.

BenzimidazoleSynthesis Start This compound Diamine Substituted o-Phenylenediamine Start->Diamine Reduction (e.g., H₂, Pd/C or SnCl₂) Benzimidazole Trifluoromethyl-substituted Benzimidazole Diamine->Benzimidazole Cyclocondensation Aldehyde Aldehyde (RCHO) Aldehyde->Benzimidazole

Figure 3: Synthesis of Benzimidazoles.

Protocol 4: Synthesis of a Trifluoromethyl-Substituted Benzimidazole

This protocol outlines the two-step synthesis of a benzimidazole derivative starting from this compound.

Step 1: Reduction of the Nitro Group

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid to the flask.

  • Heat the mixture to reflux for 2-4 hours, or until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and carefully neutralize it with a concentrated sodium hydroxide solution until the precipitate of tin salts redissolves.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ortho-phenylenediamine derivative.

Step 2: Cyclocondensation to form the Benzimidazole

Materials:

  • Crude ortho-phenylenediamine from Step 1 (1.0 eq)

  • Aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Ethanol or Acetic Acid

Procedure:

  • Dissolve the crude ortho-phenylenediamine (1.0 eq) in ethanol or acetic acid.

  • Add the aldehyde (1.0 eq) to the solution.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • The crude benzimidazole can be purified by recrystallization.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of azo dyes, pharmaceuticals, and various heterocyclic compounds. The protocols and application notes provided in this guide are intended to serve as a valuable resource for researchers and scientists, enabling them to harness the full synthetic potential of this important molecule. The continued exploration of the reactivity of this compound is expected to lead to the development of novel synthetic methodologies and the discovery of new molecules with important biological and material properties.

References

Application Note: Strategic Synthesis of 2-Amino-5-chloro-3-nitrobenzotrifluoride Utilizing N-Chlorosuccinimide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5-chloro-3-nitrobenzotrifluoride is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an activating amino group and deactivating nitro and trifluoromethyl groups, makes it a versatile intermediate for the synthesis of complex molecular architectures. The strategic introduction of a chlorine atom at the C-5 position is a key step in the elaboration of this scaffold. This application note provides a comprehensive guide to the synthesis of this compound via the electrophilic aromatic substitution of 2-amino-3-nitrobenzotrifluoride, employing N-chlorosuccinimide (NCS) as a mild and effective chlorinating agent.

Causality of Experimental Design: Regioselectivity in a Multifunctionalized Arene

The successful synthesis of the target molecule hinges on controlling the regioselectivity of the chlorination reaction. The starting material, 2-amino-3-nitrobenzotrifluoride, presents a nuanced case for electrophilic aromatic substitution due to the competing directing effects of its substituents.

  • Amino Group (-NH₂): A potent activating group and a strong ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance.

  • Nitro Group (-NO₂): A strong deactivating group and a meta-director, withdrawing electron density from the ring.

  • Trifluoromethyl Group (-CF₃): A deactivating group and a meta-director, also withdrawing electron density via a strong inductive effect.

In this scenario, the powerfully activating and ortho, para-directing nature of the amino group is the dominant influence on the incoming electrophile. The positions ortho (C-3) and para (C-5) to the amino group are electronically favored for substitution. However, the C-3 position is already occupied by a nitro group, and the adjacent bulky trifluoromethyl group at C-1 would create significant steric hindrance. Therefore, the electrophilic chlorine is overwhelmingly directed to the C-5 position, which is para to the strongly activating amino group.

Reaction Mechanism: Electrophilic Aromatic Substitution with NCS

The chlorination of 2-amino-3-nitrobenzotrifluoride with N-chlorosuccinimide proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. NCS serves as a source of an electrophilic chlorine atom (Cl⁺). The electron-rich aromatic ring of the aniline derivative acts as a nucleophile, attacking the electrophilic chlorine of NCS. This initial attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The aromaticity is then restored by the loss of a proton from the carbon atom bearing the newly introduced chlorine, yielding the final product, this compound, and the succinimide byproduct.

Experimental Protocol

This protocol details the synthesis of this compound from 2-amino-3-nitrobenzotrifluoride using N-chlorosuccinimide under conventional heating.

Materials and Equipment
Material/EquipmentSpecifications
2-Amino-3-nitrobenzotrifluoride>98% purity
N-Chlorosuccinimide (NCS)>98% purity
Acetonitrile (CH₃CN)Anhydrous, >99.8%
Ethyl acetate (EtOAc)Reagent grade
HexanesReagent grade
Deionized water
Sodium sulfate (Na₂SO₄)Anhydrous
Silica gel60 Å, 230-400 mesh
Round-bottom flask with reflux condenser
Magnetic stirrer with heating plate
Standard laboratory glassware
Rotary evaporator
Thin-layer chromatography (TLC) platesSilica gel coated
Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (48.5 mmol) of 2-amino-3-nitrobenzotrifluoride in 100 mL of anhydrous acetonitrile. Stir the solution at room temperature until all the solid has dissolved.

  • Reagent Addition: To the stirred solution, add 6.8 g (51.0 mmol, 1.05 equivalents) of N-chlorosuccinimide in one portion.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The starting material and product should have distinct Rf values.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 300 mL of deionized water. The crude product should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with deionized water to remove the succinimide byproduct and any remaining acetonitrile.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[1]

  • Drying and Characterization: Dry the purified product under vacuum to a constant weight. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Start Dissolve 2-amino-3-nitrobenzotrifluoride in anhydrous acetonitrile Add_NCS Add N-Chlorosuccinimide Start->Add_NCS Reflux Reflux at ~82°C for 12-18h Add_NCS->Reflux TLC_Monitor Monitor by TLC Reflux->TLC_Monitor Cool Cool to Room Temperature TLC_Monitor->Cool Precipitate Pour into Water & Precipitate Cool->Precipitate Filter Filter and Wash Precipitate->Filter Purify Recrystallize or Column Chromatography Filter->Purify Dry Dry under Vacuum Purify->Dry Characterize Characterize (NMR, MS) Dry->Characterize

Caption: Synthetic workflow for the preparation of this compound.

Safety and Handling

  • 2-Amino-3-nitrobenzotrifluoride: This compound is a potential irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N-Chlorosuccinimide (NCS): NCS is a corrosive and oxidizing solid. It can cause severe skin burns and eye damage.[2] Avoid inhalation of dust. Handle in a well-ventilated fume hood.

  • Acetonitrile: A flammable and toxic solvent. Avoid inhalation and contact with skin.

  • General Precautions: Perform the reaction in a well-ventilated fume hood. Wear appropriate PPE at all times. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-Amino-3-nitrobenzotrifluorideC₇H₅F₃N₂O₂206.12393-11-3
N-ChlorosuccinimideC₄H₄ClNO₂133.53128-09-6
This compoundC₇H₄ClF₃N₂O₂240.5762924-50-9[3]

Conclusion

This application note outlines a reliable and regioselective method for the synthesis of this compound using N-chlorosuccinimide. The protocol is based on well-established principles of electrophilic aromatic substitution, with the directing effects of the substituents on the aniline ring dictating the outcome of the reaction. By following the detailed experimental procedure and adhering to the safety guidelines, researchers can effectively synthesize this valuable chemical intermediate for applications in drug discovery and development.

References

Application Note: Microwave-Assisted Synthesis of 2-Amino-5-chloro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive protocol for the efficient synthesis of 2-Amino-5-chloro-3-nitrobenzotrifluoride, a key intermediate in pharmaceutical and agrochemical development.[1][2][3] The described method leverages Microwave-Assisted Organic Synthesis (MAOS) to achieve rapid, high-yield, and regioselective nitration of 2-Amino-5-chlorobenzotrifluoride. By utilizing the principles of green chemistry, this protocol significantly reduces reaction times from hours to minutes compared to conventional heating methods and minimizes solvent usage.[4][5] This guide is intended for researchers, chemists, and professionals in drug development seeking to optimize the synthesis of complex substituted anilines.

Introduction: The Strategic Advantage of Microwave Synthesis

Substituted benzotrifluorides, particularly those containing amino, chloro, and nitro functionalities, are pivotal building blocks in medicinal chemistry.[6][7] The trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates, making intermediates like this compound highly valuable.[2] Traditional synthesis methods for such compounds often involve harsh conditions and lengthy reaction times, leading to lower yields and the formation of multiple side products.[8]

Microwave-Assisted Organic Synthesis (MAOS) offers a transformative approach. Unlike conventional heating which relies on slow thermal conduction, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[4][9] This results in rapid, uniform, and efficient volumetric heating, dramatically accelerating reaction rates.[10][11] The primary mechanisms responsible for this efficient energy transfer are dipolar polarization and ionic conduction. The benefits are clear: substantially shorter reaction times, improved product yields and purity, and alignment with the principles of green chemistry.[9]

This document details a validated, microwave-assisted protocol for the nitration of 2-Amino-5-chlorobenzotrifluoride, providing a robust and scalable method for its production.

Reaction Scheme & Mechanism

The synthesis proceeds via an electrophilic aromatic substitution reaction. The potent activating and ortho-, para- directing effect of the amino group (-NH₂) on the aromatic ring is the primary driver of regioselectivity. The nitronium ion (NO₂⁺) electrophile is directed to the position ortho to the amino group, resulting in the desired product.

Reaction:

Mechanism:

The mechanism involves the in situ generation of a nitronium ion which then attacks the electron-rich benzene ring.

Nitration_Mechanism cluster_0 Step 1: Formation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3_Silica HNO₃ on SiO₂ Support NO2_plus Nitronium Ion (NO₂⁺) HNO3_Silica->NO2_plus Microwave Energy StartMat 2-Amino-5-chlorobenzotrifluoride SigmaComplex Arenium Ion (Sigma Complex) StartMat->SigmaComplex + NO₂⁺ Product This compound SigmaComplex->Product - H⁺ (Restores Aromaticity) Experimental_Workflow node_prep node_prep node_react node_react node_workup node_workup node_purify node_purify node_final node_final prep 1. Reagent Preparation (Nitrating Agent) charge 2. Charge Vial (Substrate, Stir Bar, Reagent) prep->charge react 3. Microwave Irradiation (Set Time, Temp, Power) charge->react cool 4. Cooling (To Room Temperature) react->cool quench 5. Quenching (Add to Ice-Water/NaHCO₃) cool->quench extract 6. Extraction (Ethyl Acetate) quench->extract dry 7. Drying & Filtration (Anhydrous MgSO₄) extract->dry concentrate 8. Concentration (Rotary Evaporation) dry->concentrate purify 9. Purification (Column Chromatography) concentrate->purify analyze 10. Analysis (TLC, LC-MS, NMR) purify->analyze

References

Application Notes and Protocols for Investigating the Biological Activity of 2-Amino-5-chloro-3-nitrobenzotrifluoride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of a Privileged Scaffold

The confluence of a nitroaromatic system, a halogen substituent, and a trifluoromethyl group within a single molecular framework, as seen in 2-Amino-5-chloro-3-nitrobenzotrifluoride, presents a compelling starting point for the discovery of novel bioactive agents. Each of these functionalities is independently recognized for its significant contribution to the pharmacokinetic and pharmacodynamic profiles of numerous therapeutic compounds.[1]

  • Nitroaromatic Compounds: This class has a long history in medicine, with representatives demonstrating a wide spectrum of activities including antibacterial, antiprotozoal, and anticancer effects.[2][3] The biological activity of many nitroaromatic drugs is contingent upon the bioreduction of the nitro group, a process that can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules.[2][4]

  • Halogenation: The incorporation of halogens, such as chlorine, is a well-established strategy in medicinal chemistry to enhance the biological activity of lead compounds.[1][5] Halogenation can influence a molecule's lipophilicity, membrane permeability, and binding interactions with target proteins.[6]

  • Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a valuable bioisostere for a methyl group, offering increased metabolic stability and lipophilicity.[7] Its strong electron-withdrawing nature can significantly modulate the acidity of nearby functional groups and influence binding affinities, making it a key component in the design of enzyme inhibitors and other therapeutic agents.[8]

This guide provides a comprehensive overview of the potential biological activities of derivatives of this compound and detailed protocols for their evaluation. The methodologies described herein are designed to be robust and adaptable, enabling researchers to explore the therapeutic potential of this promising chemical scaffold.

Pillar 1: Postulated Mechanisms of Action

The biological activity of this compound derivatives is likely to be multifaceted, stemming from the interplay of its distinct chemical features. A primary putative mechanism involves the reductive activation of the nitro group, a hallmark of many nitroaromatic drugs.[2][3]

Reductive Activation Cascade

Within the cellular environment, particularly under hypoxic conditions found in solid tumors or anaerobic bacteria, the nitro group can undergo a series of one- or two-electron reductions catalyzed by nitroreductase enzymes.[2] This process generates a cascade of reactive intermediates, including the nitroso and hydroxylamine species, which are highly reactive and can induce cellular damage through various mechanisms:

  • DNA Damage: The reactive intermediates can covalently bind to DNA, leading to strand breaks and adducts, ultimately triggering apoptosis.

  • Oxidative Stress: The nitro anion radical can react with molecular oxygen to produce superoxide radicals, leading to a state of oxidative stress that can damage cellular components.

  • Protein Dysfunction: The electrophilic intermediates can react with nucleophilic residues on proteins, leading to enzyme inactivation and disruption of cellular signaling pathways.

Caption: Reductive activation pathway of nitroaromatic compounds.

Enzyme Inhibition

The trifluoromethyl group, in concert with the overall electronic properties of the aromatic ring, may predispose these derivatives to act as inhibitors of specific enzymes. Trifluoromethyl ketones, for instance, are known to be potent inhibitors of serine and cysteine proteases.[9] The highly electrophilic nature of the carbonyl carbon in these ketones facilitates the formation of stable hemiacetal or hemithioketal adducts with active site residues. While the parent compound lacks a ketone, derivatives could be synthesized to incorporate this functionality. Furthermore, the trifluoromethyl group can enhance binding to hydrophobic pockets within an enzyme's active site.[8]

Pillar 2: Experimental Protocols

The following protocols provide a starting point for the systematic evaluation of the biological activity of this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol is designed to determine the cytotoxic effects of the test compounds on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.[10][11]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to a final concentration of 5 x 10^4 cells/mL in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the highest concentration of DMSO) and an untreated control (medium only).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.[11]

    • Incubate for 4 hours at 37°C.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compounds against various bacterial strains. The broth microdilution method is a standardized and quantitative technique.[3][4]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well plates

  • Test compound stock solution in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Dilutions:

    • In a 96-well plate, add 50 µL of CAMHB to all wells except the first column.

    • Add 100 µL of the test compound at twice the highest desired final concentration to the first column.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last column of dilutions.

  • Inoculation:

    • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Add 50 µL of the diluted inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.[4]

  • Determination of MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.

Data Presentation

CompoundCell LineIC50 (µM)Bacterial StrainMIC (µg/mL)
Derivative 1MCF-7[Value]S. aureus[Value]
Derivative 1A549[Value]E. coli[Value]
Derivative 2MCF-7[Value]S. aureus[Value]
Derivative 2A549[Value]E. coli[Value]
Positive Control[Cell Line][Value][Bacterial Strain][Value]
Protocol 3: General Enzyme Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of the compounds against a target enzyme. The specific substrate and detection method will vary depending on the enzyme of interest.[2]

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer

  • Test compound stock solution in DMSO

  • 96-well plate (UV-transparent if necessary)

  • Microplate reader capable of kinetic measurements

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, test compound at various concentrations, and the enzyme.

    • Include a control without the inhibitor and a blank without the enzyme.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiation of Reaction:

    • Add the substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

Pillar 3: Safety and Handling

Derivatives of this compound should be handled with care, assuming they possess potential toxicity.[12]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6]

  • Storage: Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing and reducing agents.

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

References

Application Note: 2-Amino-5-chloro-3-nitrobenzotrifluoride as a Strategic Building Block in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, fluorinated organic molecules have garnered significant attention due to the unique physicochemical properties imparted by fluorine atoms. The trifluoromethyl (-CF3) group, in particular, is a key structural motif in numerous pharmaceuticals, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Amino-5-chloro-3-nitrobenzotrifluoride is a highly functionalized aromatic compound that serves as a versatile starting material for the synthesis of complex heterocyclic structures, which are scaffolds for a wide range of biologically active molecules. This application note provides a detailed guide for researchers, chemists, and drug development professionals on the practical use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the preparation of trifluoromethyl-substituted benzimidazoles, a privileged scaffold in medicinal chemistry.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction design and scale-up. The properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 62924-50-9[1]
Molecular Formula C₇H₄ClF₃N₂O₂[1]
Molecular Weight 240.57 g/mol [1]
IUPAC Name 4-chloro-2-nitro-6-(trifluoromethyl)aniline[1]
Appearance Yellow to orange solid
Melting Point 88-92 °C
Solubility Soluble in methanol, ethanol, acetone, and ethyl acetate. Insoluble in water.

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound stems from the presence of three key functional groups on the benzene ring: an amino group, a nitro group, and a trifluoromethyl group, along with a chlorine substituent. The amino and nitro groups are ortho to each other, making this molecule an ideal precursor for the synthesis of fused heterocyclic systems, particularly benzimidazoles.

The general synthetic strategy involves two key transformations:

  • Reduction of the Nitro Group: The nitro group is selectively reduced to an amine, yielding a 1,2-diamino benzene derivative. This step is critical and various reduction methods can be employed, with the choice depending on the presence of other functional groups and desired selectivity.[2][3]

  • Cyclization to form the Benzimidazole Ring: The resulting ortho-diamine is then condensed with a carboxylic acid or its equivalent (e.g., aldehyde, orthoester) to form the benzimidazole ring system. This reaction, known as the Phillips condensation, is a robust and widely used method for benzimidazole synthesis.[4][5]

G A This compound B Step 1: Nitro Group Reduction (e.g., H2/Pd/C or SnCl2/HCl) A->B C 4-Chloro-6-(trifluoromethyl)benzene-1,2-diamine B->C D Step 2: Cyclization with R-COOH (Phillips Condensation) C->D E 2-Substituted-5-chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole D->E

Caption: General workflow for the synthesis of benzimidazole derivatives.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative pharmaceutical intermediate, 2-Aryl-5-chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole, starting from this compound.

PART 1: Synthesis of 4-Chloro-6-(trifluoromethyl)benzene-1,2-diamine (Intermediate 1)

Principle: The selective reduction of the nitro group in the presence of an amino group and a trifluoromethyl group is achieved using catalytic hydrogenation. Palladium on carbon (Pd/C) is an effective catalyst for this transformation.[2] Alternatively, metal-acid systems like tin(II) chloride in hydrochloric acid can be used.[2]

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (0.1 eq)

  • Methanol (as solvent)

  • Hydrogen gas (balloon or Parr hydrogenator)

  • Celite

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound and methanol.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 4-chloro-6-(trifluoromethyl)benzene-1,2-diamine. The product can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Safety Precautions:

  • Palladium on carbon is flammable when dry and in the presence of hydrogen. Handle with care and do not allow it to dry completely.

  • Hydrogen gas is highly flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.

G cluster_0 Reaction Setup cluster_1 Workup A Dissolve Starting Material in Methanol B Add 10% Pd/C A->B C Evacuate and Backfill with Hydrogen (3x) B->C D Stir under H2 Atmosphere C->D E Monitor by TLC D->E F Filter through Celite E->F G Evaporate Solvent F->G H Obtain Crude Diamine G->H

Caption: Experimental workflow for nitro group reduction.

PART 2: Synthesis of 2-Aryl-5-chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole (Final Product)

Principle: The Phillips condensation involves the reaction of an ortho-diamine with a carboxylic acid at elevated temperatures, often in the presence of a dehydrating agent or a catalyst such as polyphosphoric acid (PPA) or hydrochloric acid.

Materials:

  • 4-Chloro-6-(trifluoromethyl)benzene-1,2-diamine (Intermediate 1, 1.0 eq)

  • Aryl carboxylic acid (e.g., benzoic acid, 1.1 eq)

  • Polyphosphoric acid (PPA)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, combine 4-chloro-6-(trifluoromethyl)benzene-1,2-diamine and the aryl carboxylic acid.

  • Add polyphosphoric acid to the mixture.

  • Heat the reaction mixture to 150-160 °C with stirring for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice water with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation:

Starting MaterialProductReagents and ConditionsYield (%)Purity (%)
This compound4-Chloro-6-(trifluoromethyl)benzene-1,2-diamineH₂, 10% Pd/C, Methanol, rt>90>95 (by ¹H NMR)
4-Chloro-6-(trifluoromethyl)benzene-1,2-diamine2-Phenyl-5-chloro-7-(trifluoromethyl)-1H-benzo[d]imidazoleBenzoic acid, PPA, 160 °C75-85>98 (by HPLC)

Safety and Hazard Information

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] All manipulations should be performed in a well-ventilated chemical fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) before use.

Conclusion

This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its unique substitution pattern allows for the efficient construction of complex heterocyclic systems, such as the medicinally important benzimidazole scaffold. The protocols outlined in this application note provide a reliable and reproducible methodology for the synthesis of trifluoromethyl-substituted benzimidazoles, demonstrating the utility of this starting material in drug discovery and development programs. The straightforward two-step process, involving a selective nitro reduction followed by a robust cyclization, offers an efficient route to a class of compounds with significant therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-chloro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-ACNB-24-01

Version: 1.0

Introduction

Welcome to the technical support center for the synthesis of 2-amino-5-chloro-3-nitrobenzotrifluoride. This molecule is a key intermediate in the development of various pharmaceutical and agrochemical compounds. Its synthesis, typically involving the nitration of 4-chloro-2-(trifluoromethyl)aniline, is a classic example of electrophilic aromatic substitution. However, the interplay of the activating amino group and the deactivating, directing halogen and trifluoromethyl groups presents unique challenges, often leading to the formation of undesired by-products.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience. Our goal is to help you optimize your synthesis, improve yield and purity, and confidently address challenges you may encounter.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common problems encountered during the synthesis of this compound through a question-and-answer format.

Question 1: My post-reaction analysis (TLC/LC-MS) shows multiple product spots/peaks. What are these impurities and how are they formed?

Answer: This is the most frequent issue and typically points to the formation of isomeric and over-nitrated by-products. The directing effects of the substituents on the starting material, 4-chloro-2-(trifluoromethyl)aniline, are complex. The strongly activating amino (-NH₂) group directs ortho and para, while the deactivating chloro (-Cl) group also directs ortho and para. The trifluoromethyl (-CF₃) group is strongly deactivating and a meta-director.

The primary by-products arise from nitration at alternative positions on the aromatic ring.

Mechanism of By-Product Formation:

The reaction proceeds via the formation of a nitronium ion (NO₂⁺) from the mixed acid (HNO₃/H₂SO₄)[1][2]. This powerful electrophile is then attacked by the electron-rich aniline ring. The position of attack is governed by the electronic and steric influences of the existing substituents.

cluster_0 Reaction Pathways cluster_1 Major Pathway cluster_2 Minor Pathway (By-product Formation) SM 4-Chloro-2-(trifluoromethyl)aniline (Starting Material) Intermediate_P Wheland Intermediate (C3 Attack) SM->Intermediate_P Attack at C3 Intermediate_B Wheland Intermediate (C5 Attack) SM->Intermediate_B Attack at C5 Nitronium NO₂⁺ (from HNO₃/H₂SO₄) Product This compound (Desired Product) Intermediate_P->Product Deprotonation Byproduct 2-Amino-3-chloro-5-nitrobenzotrifluoride (Isomeric By-product) Intermediate_B->Byproduct Deprotonation

Caption: Reaction pathways for the nitration of 4-chloro-2-(trifluoromethyl)aniline.

Table 1: Common By-products and Their Origins

By-product NameStructureProbable Cause of Formation
2-Amino-3-chloro-5-nitrobenzotrifluorideIsomer where the nitro group is para to the amino group.Competing electrophilic attack at the C5 position. The powerful ortho, para-directing amino group can favor this isomer, especially at higher temperatures.
4-Chloro-2-(trifluoromethyl)-1,3-dinitroanilineDinitro compound.Over-nitration due to harsh reaction conditions (high temperature, excess nitrating agent, or prolonged reaction time). The initial nitro group deactivates the ring, but the activating amino group can still promote a second nitration[3].
Oxidized Species (e.g., Nitroso, Nitro compounds)Complex mixture, often appearing as a dark, tar-like substance.The strong oxidizing nature of the mixed acid can oxidize the electron-rich amino group. This is a significant issue with anilines.
By-products from Starting Material ImpuritiesNitrated versions of isomers present in the starting material (e.g., nitrated 2-chloro-6-(trifluoromethyl)aniline).Use of impure 4-chloro-2-(trifluoromethyl)aniline. Impurity profiling of the starting material is crucial[4][5].
Question 2: My reaction produces a significant amount of the 2-amino-3-chloro-5-nitrobenzotrifluoride isomer. How can I improve the regioselectivity for the desired product?

Answer: Improving regioselectivity is a matter of carefully controlling the reaction kinetics and thermodynamics. The formation of the desired 3-nitro isomer is generally favored, but the 5-nitro isomer is a common and challenging impurity.

Key Strategies to Enhance Selectivity:

  • Temperature Control (Kinetic Control): This is the most critical parameter.

    • Recommendation: Maintain a reaction temperature between -5 °C and 5 °C. The activation energy for the formation of the different isomers is not identical. Lower temperatures favor the kinetically controlled product, which is often the desired 3-nitro isomer in this case. Exceeding this range significantly increases the rate of formation of the 5-nitro isomer.

  • Controlled Reagent Addition:

    • Recommendation: Add the nitrating agent (or the aniline to the mixed acid) slowly and subsurface. This maintains a low instantaneous concentration of the nitrating agent, preventing localized temperature spikes and reducing the chance of side reactions.

  • Solvent and Acid Choice:

    • Recommendation: While concentrated sulfuric acid is standard, the choice of co-solvent can influence selectivity. Some processes use inert co-solvents to better moderate the reaction. Using alternative acids to sulfuric acid, such as phosphoric acid, can sometimes alter isomer ratios, though this requires significant process development[3].

Question 3: The reaction mixture turns very dark or black, and workup yields a tar-like residue with low product recovery. What's happening?

Answer: This is a classic sign of oxidation of the amino group. Unprotected anilines are highly susceptible to oxidation by concentrated nitric acid, leading to polymerization and the formation of complex, intractable materials.

Solution: Amine Protection Strategy

The most robust solution is to temporarily protect the highly activating and sensitive amino group as an amide (e.g., acetamide). This strategy has two major benefits:

  • Prevents Oxidation: The amide is significantly less susceptible to oxidation.

  • Modulates Directing Effect: The acetyl group is still an ortho, para-director but is less activating than the amino group, which can lead to a "cleaner" nitration with fewer side products.

The overall workflow involves three steps: protection, nitration, and deprotection.

cluster_workflow Amine Protection Workflow Start 4-Chloro-2- (trifluoromethyl)aniline Protect Step 1: Protection (e.g., Acetic Anhydride) Start->Protect Protected N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide Protect->Protected Nitrate Step 2: Nitration (HNO₃ / H₂SO₄) Protected->Nitrate NitroProtected N-(4-chloro-2-nitro-6- (trifluoromethyl)phenyl)acetamide Nitrate->NitroProtected Deprotect Step 3: Deprotection (Acid or Base Hydrolysis) NitroProtected->Deprotect FinalProduct This compound (Desired Product) Deprotect->FinalProduct

Caption: Workflow for synthesis via an amine protection strategy.

This method, though adding two steps to the synthesis, often results in a significantly higher overall yield and purity, simplifying the final purification process[6][7].

Frequently Asked Questions (FAQs)

  • Q: What are the best analytical techniques for monitoring this reaction and its by-products?

    • A: A combination of techniques is ideal for comprehensive impurity profiling[8].

      • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the desired product and its isomers. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective[9].

      • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of by-products.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural elucidation of isolated impurities to definitively confirm their isomeric structure.

  • Q: How can I effectively purify the final product away from its isomers?

    • A: Isomers can be challenging to separate due to their similar physical properties.

      • Recrystallization: This is the most common method. Experiment with various solvent systems. A binary solvent system, such as ethanol/water or isopropanol/water, often provides the best results by allowing for fine-tuned control of solubility[10].

      • Column Chromatography: While less practical on a large scale, silica gel chromatography is very effective for laboratory-scale purification to obtain a highly pure analytical standard.

  • Q: What are the critical safety precautions for this nitration?

    • A: Nitration reactions are highly energetic and require strict safety protocols.

      • Exothermic Reaction: The reaction is highly exothermic. Ensure adequate cooling and monitoring of the internal temperature.

      • Strong Acids: Handle concentrated nitric and sulfuric acids with extreme care in a chemical fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).

      • Quenching: The reaction should be quenched by slowly adding the reaction mixture to ice water, never the other way around, to dissipate heat effectively.

Appendix: Key Experimental Protocols

Protocol 1: Synthesis via Amine Protection
  • Protection: Dissolve 1 mole of 4-chloro-2-(trifluoromethyl)aniline in a suitable solvent (e.g., acetic acid). Slowly add 1.1 moles of acetic anhydride while maintaining the temperature below 30°C. Stir for 2 hours until TLC confirms the complete consumption of the starting material.

  • Nitration: Cool a mixture of 3 moles of concentrated H₂SO₄ to 0°C. Slowly add the protected aniline from step 1, keeping the temperature below 10°C. Prepare a nitrating mixture of 1.2 moles of concentrated HNO₃ and 1 mole of H₂SO₄, pre-cooled to 0°C. Add this nitrating mixture dropwise to the aniline solution over 2-3 hours, ensuring the temperature does not exceed 5°C. Stir for an additional 1-2 hours at 0-5°C.

  • Work-up: Slowly pour the reaction mixture onto a stirred slurry of ice. Filter the resulting precipitate and wash with cold water until the filtrate is neutral.

  • Deprotection: Reflux the solid from step 3 in a mixture of aqueous HCl (e.g., 3M) and ethanol until TLC/HPLC analysis shows complete conversion to the final product.

  • Purification: Cool the solution, neutralize with a base (e.g., NaOH solution) to precipitate the product. Filter, wash with water, and recrystallize from an ethanol/water mixture.

Protocol 2: HPLC Method for Impurity Profiling
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 30% B

    • 32-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

References

Technical Support Center: Purification of Crude 2-Amino-5-chloro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-Amino-5-chloro-3-nitrobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the purification of this important chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The purity of this compound is critical for the success of subsequent reactions and the quality of the final product. This guide provides practical, field-tested advice to help you achieve the desired purity of your crude this compound.

Purity Analysis Workflow

A systematic approach to purity analysis is crucial for successful purification. The following diagram illustrates a typical workflow for assessing the purity of your crude and purified product.

cluster_0 Purity Assessment Workflow Crude Product Crude Product Purity Analysis (HPLC, NMR) Purity Analysis (HPLC, NMR) Crude Product->Purity Analysis (HPLC, NMR) Initial Assessment Purification (Recrystallization/Chromatography) Purification (Recrystallization/Chromatography) Purity Analysis (HPLC, NMR)->Purification (Recrystallization/Chromatography) Identify Impurities & Select Method Pure Product Pure Product Purification (Recrystallization/Chromatography)->Pure Product Isolate Purified Compound Final Purity Check Final Purity Check Pure Product->Final Purity Check Confirm Purity Crude Product Crude Product Purity > 95%? Purity > 95%? Crude Product->Purity > 95%? Recrystallization Recrystallization Purity > 95%?->Recrystallization Yes Column Chromatography Column Chromatography Purity > 95%?->Column Chromatography No Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product

Technical Support Center: Optimizing the Synthesis of 2-Amino-5-chloro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-chloro-3-nitrobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The information provided herein is a synthesis of established chemical principles and practical insights from relevant literature.

Introduction: Navigating the Synthesis of a Key Intermediate

This compound is a valuable intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its molecular structure, featuring an aniline backbone substituted with a trifluoromethyl group, a chlorine atom, and a nitro group, presents unique challenges in its regioselective synthesis. The primary route to this compound involves the nitration of a substituted benzotrifluoride precursor. However, the directing effects of the existing substituents and the reactivity of the aniline moiety can lead to a mixture of isomers and undesired side products. This guide provides a detailed exploration of the synthetic pathway, focusing on yield optimization and practical troubleshooting.

A crucial point of clarification for researchers is the nomenclature and identification of the target compound. While commonly referred to as this compound, its IUPAC name is 4-chloro-2-nitro-6-(trifluoromethyl)aniline . It is essential to use the correct CAS number, 62924-50-9 , to ensure the procurement of appropriate starting materials and accurate interpretation of analytical data.[1] Another compound with a similar name, 2-amino-3-chloro-5-nitrobenzotrifluoride, has a different CAS number (400-67-9) and a distinct substitution pattern.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound, and what are the key challenges?

The most logical and commonly employed synthetic route is the electrophilic nitration of 4-chloro-2-(trifluoromethyl)aniline. The primary challenges associated with this route are:

  • Regioselectivity: The amino group is a strong ortho-, para-director, while the trifluoromethyl group is a meta-director. The chlorine atom is also an ortho-, para-director. This can lead to the formation of multiple nitro-isomers.

  • Oxidation of the Amino Group: The amino group is susceptible to oxidation by the strong oxidizing conditions of the nitrating mixture (concentrated nitric and sulfuric acids), leading to the formation of tarry byproducts and a reduction in yield.

  • Formation of Meta-Isomer: In the highly acidic nitrating medium, the amino group can be protonated to form the anilinium ion (-NH3+). This group is a strong deactivating and meta-directing group, which can lead to the formation of a significant amount of the undesired meta-nitro isomer.[2][3][4]

Q2: How can I control the regioselectivity of the nitration to favor the desired 3-nitro isomer?

Controlling the regioselectivity is paramount for achieving a high yield of the target product. The most effective strategy is the use of a protecting group for the amine functionality. Acetylation of the amino group to form an acetamido group (-NHCOCH3) is a widely used and effective method.[5] The acetamido group is still an ortho-, para-director but is less activating than the amino group, which helps to:

  • Prevent oxidation of the nitrogen atom.

  • Reduce the formation of the meta-isomer by decreasing the basicity of the nitrogen and thus reducing its protonation.

  • Sterically hinder the ortho-position, potentially favoring nitration at the para-position relative to the acetamido group (which is the desired 3-position in the target molecule).

Q3: What are the optimal reaction conditions for the nitration of the protected aniline?

For the nitration of the N-acetylated precursor, N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide, the following conditions are generally recommended:

  • Nitrating Agent: A mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4) is the standard nitrating agent.

  • Temperature: The reaction should be carried out at a low temperature, typically between 0°C and 10°C, to control the exothermic nature of the reaction and minimize side reactions.[5]

  • Solvent: Concentrated sulfuric acid is often used as the solvent to dissolve the acetanilide derivative and facilitate the formation of the nitronium ion (NO2+).

Q4: My reaction mixture turned dark and tarry upon addition of the nitrating agent. What happened, and how can I prevent it?

The formation of a dark, tarry mixture is a strong indication of oxidation of the aniline or acetanilide. This can be caused by:

  • Direct Nitration of the Unprotected Aniline: The free amino group is highly susceptible to oxidation.

  • Elevated Reaction Temperature: The nitration reaction is highly exothermic. Poor temperature control can lead to a runaway reaction and significant byproduct formation.

  • Impure Starting Materials: The presence of easily oxidizable impurities in the starting aniline can also contribute to tar formation.

To prevent this, ensure that the amino group is fully protected and that the reaction temperature is strictly controlled.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Formation of multiple isomers. - Oxidation of the starting material. - Loss of product during work-up and purification.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Employ the protecting group strategy (acetylation) to enhance regioselectivity. - Maintain strict temperature control (0-10 °C) during nitration. - Optimize the recrystallization solvent and procedure to minimize product loss.[6]
Formation of Multiple Isomers - Direct nitration of the unprotected aniline. - Protonation of the amino group in strong acid, leading to meta-directing anilinium ion formation.[2][4]- Protect the amino group via acetylation before nitration. This is the most effective way to control the directing effect.
"Oiling Out" During Recrystallization - The boiling point of the solvent is higher than the melting point of the crude product. - The solution is too concentrated.- Choose a solvent or solvent mixture with a lower boiling point. - Add more of the primary solvent to the hot solution until the oil dissolves, then allow for slow cooling.[7]
No Crystal Formation After Cooling - Too much solvent was used. - The solution is supersaturated.- Carefully evaporate some of the solvent to increase the concentration and then cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.[7]
Product is Contaminated with Starting Material - Incomplete nitration reaction.- Increase the reaction time or slightly increase the amount of nitrating agent. Monitor the reaction by TLC to confirm the disappearance of the starting material.

Experimental Protocols

Protocol 1: Acetylation of 4-chloro-2-(trifluoromethyl)aniline

This protocol describes the protection of the amino group prior to nitration.

Materials:

  • 4-chloro-2-(trifluoromethyl)aniline

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-(trifluoromethyl)aniline (1 equivalent).

  • Add glacial acetic acid as a solvent.

  • Add sodium acetate (0.2 equivalents) to the mixture.

  • Slowly add acetic anhydride (1.2 equivalents) to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-3 hours.

  • Monitor the reaction progress by TLC until the starting aniline is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide in a vacuum oven. The product can be purified by recrystallization from an ethanol-water mixture if necessary.

Protocol 2: Nitration of N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide

Materials:

  • N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

Procedure:

  • In a clean, dry flask, add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add the dried N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide to the cold sulfuric acid with stirring, ensuring the temperature does not rise above 10°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of the acetanilide in sulfuric acid. Maintain the reaction temperature between 0°C and 5°C throughout the addition.

  • After the addition is complete, continue stirring the mixture at 0-5°C for an additional 1-2 hours.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The nitrated product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • The crude product is N-(4-chloro-2-nitro-6-(trifluoromethyl)phenyl)acetamide.

Protocol 3: Hydrolysis of the Acetamido Group (Deprotection)

Materials:

  • N-(4-chloro-2-nitro-6-(trifluoromethyl)phenyl)acetamide

  • Concentrated hydrochloric acid or sulfuric acid

  • Ethanol

  • Sodium hydroxide solution

Procedure:

  • To the crude nitrated acetanilide, add a mixture of ethanol and concentrated hydrochloric acid (or sulfuric acid).

  • Heat the mixture to reflux and maintain for 4-6 hours, or until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and then carefully neutralize it with a sodium hydroxide solution to precipitate the free amine.

  • Collect the crude this compound by vacuum filtration and wash with water.

  • Purify the final product by recrystallization from a suitable solvent, such as an ethanol-water mixture.

Visualization of the Synthetic Pathway and Troubleshooting

Synthesis_Workflow cluster_synthesis Synthetic Pathway cluster_troubleshooting Troubleshooting Logic cluster_solutions Solutions A 4-chloro-2-(trifluoromethyl)aniline B N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide A->B Acetylation (Acetic Anhydride) C N-(4-chloro-2-nitro-6-(trifluoromethyl)phenyl)acetamide B->C Nitration (HNO3/H2SO4, 0-5°C) D This compound C->D Hydrolysis (Acid/Base) T1 Low Yield S1 Optimize Reaction Time & Purification T1->S1 T2 Isomer Formation S2 Use Protecting Group T2->S2 T3 Tarry Byproducts T3->S2 S3 Strict Temperature Control T3->S3

Caption: Synthetic workflow and troubleshooting logic for this compound.

Data Summary

Compound CAS Number Molecular Formula Molecular Weight ( g/mol )
4-chloro-2-(trifluoromethyl)aniline445-03-4C7H5ClF3N195.57
This compound62924-50-9C7H4ClF3N2O2240.57

Safety Information

Researchers must consult the Safety Data Sheet (SDS) for all reagents used in this synthesis.[8][9][10]

  • 4-chloro-2-(trifluoromethyl)aniline: This compound is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[8][9]

  • Concentrated Acids (Nitric and Sulfuric): These are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • This compound: This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[1]

Always perform reactions in a well-ventilated fume hood and have appropriate spill kits readily available.

References

Technical Support Center: Synthesis of 2-Amino-5-chloro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 2-Amino-5-chloro-3-nitrobenzotrifluoride (IUPAC Name: 4-chloro-2-nitro-6-(trifluoromethyl)aniline; CAS No: 400-67-9). This molecule is a crucial intermediate in the production of high-performance monoazo dyes and other specialty chemicals.[1][2] Its synthesis, while well-documented, presents several challenges that can impact yield, purity, and safety. This guide is designed for researchers and drug development professionals to navigate and troubleshoot these complexities, ensuring a successful and reproducible synthesis.

The most common and direct synthetic route involves the electrophilic chlorination of 2-Amino-5-nitrobenzotrifluoride (4-nitro-2-(trifluoromethyl)aniline) using an N-halosuccinimide reagent.[1] This guide focuses primarily on troubleshooting this specific pathway.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low, or the reaction fails to reach completion. What are the likely causes?

A1: Low yield is a frequent issue stemming from several potential root causes, ranging from reagent quality to procedural execution. The key is to systematically investigate the following factors:

  • Reagent Purity and Stoichiometry:

    • N-Chlorosuccinimide (NCS): NCS is the most common chlorinating agent for this reaction.[1] It can degrade over time, especially with exposure to moisture, leading to reduced activity. Use a freshly opened bottle or recrystallize old NCS from acetic acid. Ensure you are using a slight molar excess (e.g., 1.05-1.1 equivalents) to drive the reaction to completion, but avoid a large excess which can lead to dichlorination.

    • Starting Material: The purity of your 2-Amino-5-nitrobenzotrifluoride is critical. Impurities can interfere with the reaction. Verify its purity by NMR or LC-MS before starting.

  • Solvent Conditions:

    • The reaction is typically performed in acetonitrile.[1] The solvent must be anhydrous. Water can react with NCS, reducing its effectiveness and potentially leading to side reactions. Use a freshly dried, sealed bottle of acetonitrile.

  • Reaction Temperature and Time:

    • For microwave-assisted synthesis, precise control of temperature and time is crucial. A common protocol involves heating to 150°C for 15 minutes.[1] Deviations can have a significant impact. Lower temperatures will result in an incomplete reaction, while significantly higher temperatures or longer times can cause decomposition of the starting material and product, often indicated by the reaction mixture turning dark or tar-like.

    • For conventional heating, the reaction will require longer times and optimized temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.

  • Workup Procedure:

    • Product can be lost during the aqueous workup. Ensure complete extraction from the aqueous phase by using an adequate volume of a suitable organic solvent like ethyl acetate and performing multiple extractions (e.g., 3x).

Below is a decision tree to guide your troubleshooting process.

Troubleshooting_Low_Yield start Low Yield or Incomplete Reaction check_ncs Verify NCS Quality & Stoichiometry (Fresh bottle? 1.05-1.1 eq?) start->check_ncs check_solvent Is Acetonitrile Anhydrous? check_ncs->check_solvent [ Issue Persists ] solution_ncs Use fresh/recrystallized NCS. Adjust stoichiometry. check_ncs->solution_ncs [ Problem Found ] check_conditions Review Reaction Conditions (Temp: 150°C? Time: 15 min?) check_solvent->check_conditions [ Issue Persists ] solution_solvent Use freshly opened or dried Acetonitrile. check_solvent->solution_solvent [ Problem Found ] check_workup Optimize Extraction Protocol? check_conditions->check_workup [ Issue Persists ] solution_conditions Calibrate microwave or oil bath. Monitor reaction by TLC/LC-MS. check_conditions->solution_conditions [ Problem Found ] solution_workup Perform multiple extractions (3x). Ensure correct pH during workup. check_workup->solution_workup [ Problem Found ]

Caption: Troubleshooting Decision Tree for Low Yield.

Q2: I am observing significant impurity spots on my TLC plate, likely from isomers or dichlorination. How can I minimize these?

A2: The formation of isomers and dichlorinated byproducts is a classic challenge in electrophilic aromatic substitution. The substituents on the benzene ring—amino (-NH2), nitro (-NO2), and trifluoromethyl (-CF3)—have competing directing effects.

  • Understanding Directing Effects:

    • The amino group is a powerful ortho-, para-director and a strong activator.

    • The nitro group is a meta-director and a strong deactivator.

    • The trifluoromethyl group is a meta-director and a strong deactivator. The desired product requires chlorination ortho to the activating amino group. However, over-activation can lead to a second chlorination.

  • Minimizing Side Products:

    • Stoichiometry is Key: Do not use a large excess of NCS. Start with 1.05 equivalents and monitor the reaction closely. A significant excess of the chlorinating agent is the primary cause of dichlorination.[3]

    • Temperature Control: While high temperatures are needed to drive the reaction, excessive heat can reduce selectivity. Adhere to the recommended temperature profile (e.g., 150°C for microwave).[1] Uncontrolled exotherms in nitration reactions are also known to reduce yield and increase impurities.[3]

    • Purification: Complete separation of the desired product from its isomers often requires careful purification. Fast column chromatography is an effective method.[1] A solvent system of ethyl acetate and hexane is a good starting point for optimizing the separation on silica gel.

Potential Impurity Likely Cause Mitigation & Removal Strategy
Dichlorinated ProductExcess NCS; prolonged reaction timeUse max 1.1 eq. of NCS. Monitor reaction by TLC. Separate via column chromatography.
Unreacted Starting MaterialInsufficient NCS; low temperatureRe-run reaction with fresh reagents. Separate via column chromatography.
Isomeric ProductsReaction conditions not optimalPrecise temperature control. Isomers are often difficult to separate; requires optimized column chromatography.

Q3: The reaction turned into a dark, tar-like substance. Is it salvageable?

A3: Unfortunately, the formation of tar usually indicates extensive decomposition of the starting material or product, and the reaction is likely unsalvageable. This is almost always caused by excessive heat.

  • Causality: The combination of a highly activated aromatic ring (due to the amino group) and high temperatures can lead to polymerization and decomposition pathways. Microwave vials can sometimes create localized "hot spots," leading to runaway reactions if not properly managed.

  • Prevention:

    • Ensure the reaction vessel is not overfilled (max 2/3 full for a microwave vial).

    • Use a stir bar to ensure even heat distribution.

    • Strictly adhere to the recommended temperature and time. If using conventional heating, raise the temperature slowly to the target.

    • Consider a solvent with a higher boiling point if the reaction requires sustained high temperatures beyond the capabilities of acetonitrile, though this would be a deviation from the standard protocol.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the detailed, standard protocol for this synthesis?

A1: The following protocol is based on a general procedure found in the patent literature for the chlorination of 2-amino-5-nitrobenzotrifluoride.[1]

Protocol: Synthesis of this compound

  • Reaction Setup: In a sealed microwaveable reaction flask, dissolve 2-amino-5-nitrobenzotrifluoride (1.0 eq) and N-chlorosuccinimide (1.05 eq) in anhydrous acetonitrile.

  • Microwave Irradiation: Heat the sealed flask to 150°C and hold for 15 minutes with stirring.

  • Reaction Quench: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing a biphasic mixture of 5% sodium hydroxide solution and ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic phase. Wash the aqueous phase again with ethyl acetate. Combine all organic phases.

  • Drying and Concentration: Dry the combined organic phase with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by fast column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford the final product as a yellow solid.[1]

Q2: What are the critical safety precautions for this synthesis?

A2: Adherence to safety protocols is paramount.

  • Chemical Hazards: The final product, this compound, is harmful if swallowed, in contact with skin, or inhaled, and causes serious skin and eye irritation.[4] N-chlorosuccinimide is also an irritant.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. Conduct all manipulations of solids and solvents in a certified chemical fume hood.

  • Reaction Hazards: Microwave synthesis involves high pressures and temperatures. Use only certified microwave reaction vessels and inspect them for cracks before use. The quenching step with sodium hydroxide is exothermic and should be done carefully with cooling if necessary.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used for full characterization.

Technique Expected Result
Molecular Weight 240.57 g/mol [4]
Melting Point 115-116 °C[1]
LC-MS (m/z) 240 (MH+)[1]
¹H NMR (500 MHz, DMSO-d6) δ: 7.15 (s, 2H, -NH₂), 8.15 (d, 1H, Ar-H), 8.40 (d, 1H, Ar-H)[1]
Appearance Yellow solid[1]

Q4: What are the optimal storage conditions for the starting materials and product?

A4: Proper storage is essential for maintaining reagent and product integrity.

  • 2-Amino-5-nitrobenzotrifluoride (Starting Material): Store in a cool, dark place, preferably under an inert atmosphere.

  • N-Chlorosuccinimide (Reagent): Store in a tightly sealed container in a cool, dry place, away from moisture.

  • This compound (Product): Keep in a dark place under an inert atmosphere at room temperature.[1] Some related aniline compounds are known to be air-sensitive, so storage under nitrogen or argon is recommended for long-term stability.

Section 3: Visualized Synthesis Workflow

This diagram outlines the complete workflow from starting materials to the final, purified product.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification reagents 1. Combine Starting Material & NCS in Acetonitrile microwave 2. Microwave Irradiation (150°C, 15 min) reagents->microwave quench 3. Cool & Quench (NaOH / Ethyl Acetate) microwave->quench extract 4. Extract & Dry Organic Phase quench->extract concentrate 5. Concentrate (Rotary Evaporation) extract->concentrate purify 6. Column Chromatography concentrate->purify product Final Product: This compound purify->product

Caption: General Experimental Workflow.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-5-chloro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Amino-5-chloro-3-nitrobenzotrifluoride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and help you achieve optimal reaction outcomes.

I. Introduction to the Synthesis of this compound

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its preparation typically involves a multi-step synthesis that requires careful control of reaction conditions to ensure high yield and purity. The most common synthetic route involves two key transformations: the nitration of a substituted benzotrifluoride and the subsequent chlorination of the resulting nitroaniline.

This guide will focus on providing practical solutions to common issues encountered during these critical steps.

II. Troubleshooting Guide: Nitration Step

The introduction of a nitro group onto the aromatic ring is a crucial first step. This electrophilic aromatic substitution is typically carried out using a mixture of nitric acid and sulfuric acid.[1][2]

Q1: My nitration reaction is showing low conversion, with a significant amount of starting material remaining. What are the likely causes and how can I improve the yield?

A1: Low conversion in nitration reactions can stem from several factors. Let's break down the potential causes and solutions:

  • Insufficiently strong nitrating agent: The combination of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3] If the concentration of either acid is too low, the formation of the nitronium ion will be inefficient.

    • Solution: Ensure you are using concentrated or fuming nitric acid and concentrated sulfuric acid. The ratio of sulfuric acid to nitric acid is also critical; a common starting point is a 2:1 or 1:1 (v/v) mixture.[4]

  • Low reaction temperature: While nitration reactions are exothermic and often require cooling to control the reaction rate and prevent side reactions, a temperature that is too low can significantly slow down the reaction rate.[1]

    • Solution: Monitor the reaction temperature closely. If the reaction is sluggish at 0-5 °C, consider allowing it to slowly warm to room temperature or slightly above, while carefully monitoring for any uncontrolled exotherm.

  • Inadequate reaction time: The reaction may simply not have been allowed to proceed to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue the reaction until the starting material is consumed.

Q2: I am observing the formation of multiple nitrated isomers. How can I improve the regioselectivity of the reaction?

A2: The formation of undesired isomers is a common challenge in electrophilic aromatic substitution. The directing effects of the substituents on the aromatic ring play a crucial role.

  • Understanding Directing Effects: The trifluoromethyl (-CF₃) group is a deactivating, meta-directing group, while the amino (-NH₂) group (or its acetylated form) is an activating, ortho-, para-directing group. The chloro (-Cl) group is deactivating but ortho-, para-directing. The final position of nitration will be a result of the combined influence of these groups.

  • Protecting Groups: To enhance regioselectivity, consider using a protecting group for the activating amino group. Acetylating the amino group to form an acetamido group can modulate its directing effect and steric hindrance, potentially favoring the desired isomer.[5]

  • Reaction Conditions: Temperature and the specific nitrating agent can influence the isomer ratio.

    • Solution: Experiment with different nitrating systems. For example, using a milder nitrating agent like nitric acid in acetic anhydride might offer different selectivity compared to the strong mixed acid system.[6]

Parameter Issue Troubleshooting Action
Reagents Low conversionUse concentrated/fuming nitric acid and concentrated sulfuric acid. Optimize the acid ratio.
Poor selectivityConsider using a protecting group for the amino functionality. Explore alternative nitrating agents.
Temperature Low conversionGradually increase the reaction temperature while monitoring for exotherms.
Side reactionsMaintain a low temperature (e.g., 0-10 °C) during the addition of reagents.
Reaction Time Incomplete reactionMonitor the reaction progress by TLC or HPLC until completion.

III. Troubleshooting Guide: Chlorination Step

The introduction of a chlorine atom onto the nitro-substituted aniline is the subsequent key step. This is often achieved using a chlorinating agent like N-chlorosuccinimide (NCS).[7]

Q1: My chlorination reaction is sluggish and gives a low yield of the desired product. What could be the problem?

A1: A slow or low-yielding chlorination can be attributed to several factors:

  • Reactivity of the Substrate: The presence of the electron-withdrawing nitro and trifluoromethyl groups deactivates the aromatic ring, making it less susceptible to electrophilic attack.

    • Solution: You may need to use more forcing reaction conditions, such as a higher temperature or a more reactive chlorinating agent. Microwave-assisted synthesis can sometimes accelerate these reactions.[7]

  • Choice of Solvent: The solvent can significantly impact the reaction rate and solubility of the reagents.

    • Solution: Acetonitrile is a commonly used solvent for NCS chlorinations.[7] Other polar aprotic solvents like DMF or DMSO could also be explored, but be mindful of potential side reactions.

  • Purity of Reagents: Impurities in the starting material or the chlorinating agent can inhibit the reaction.

    • Solution: Ensure your starting aniline and NCS are of high purity. Recrystallize or purify them if necessary.

Q2: I am observing the formation of di-chlorinated or other side products. How can I minimize these?

A2: The formation of multiple chlorinated products is a common issue.

  • Stoichiometry of the Chlorinating Agent: Using an excess of the chlorinating agent is a primary cause of over-chlorination.

    • Solution: Carefully control the stoichiometry of NCS. Start with one equivalent and monitor the reaction progress closely. Add the NCS portion-wise to maintain a low concentration of the chlorinating agent at any given time.

  • Reaction Temperature: Higher temperatures can sometimes lead to decreased selectivity.

    • Solution: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.

Parameter Issue Troubleshooting Action
Reagents Low conversionUse a slight excess of the chlorinating agent (e.g., 1.1 equivalents of NCS). Consider a more reactive chlorinating system if necessary.
Side product formationUse a stoichiometric amount of the chlorinating agent. Add the chlorinating agent portion-wise.
Temperature Low conversionIncrease the reaction temperature cautiously. Consider microwave heating for faster reaction times.[7]
Poor selectivityRun the reaction at a lower temperature to improve selectivity.
Solvent Poor solubility/reaction rateUse a suitable polar aprotic solvent like acetonitrile.

IV. Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the progress of these reactions?

A: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the formation of the product. For more quantitative analysis and to check for the presence of isomers, High-Performance Liquid Chromatography (HPLC) is the preferred method.[8]

Q: What are the key safety precautions I should take when working with these reagents?

A: Both nitration and chlorination reactions involve hazardous materials.

  • Nitration: Concentrated nitric and sulfuric acids are highly corrosive. The reaction is exothermic and can generate toxic nitrogen oxides. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Perform the reaction behind a blast shield, especially on a larger scale.[2]

  • Chlorination: N-chlorosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes. The target compound, this compound, is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[9] Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.[10]

Q: How can I purify the final product?

A: The crude product can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).[5][7] For removal of persistent impurities, column chromatography on silica gel may be necessary.[7]

V. Experimental Protocols

The following protocols are representative methods for the synthesis of this compound, based on established chemical principles for similar compounds.

Step 1: Nitration of 2-Amino-5-chlorobenzotrifluoride (Illustrative Precursor)

This protocol is adapted from the nitration of a similar substituted aniline.[5]

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (e.g., 25 mL) to 0-5 °C in an ice bath.

  • Slowly add fuming nitric acid (e.g., 1.5 mL) to the sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate beaker, dissolve 2-amino-5-chlorobenzotrifluoride (e.g., 5 g) in a minimal amount of concentrated sulfuric acid.

  • Slowly add the solution of the aniline to the mixed acid solution, keeping the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.

  • Dry the crude product under vacuum. The product can be further purified by recrystallization.

Step 2: Chlorination of 2-Amino-3-nitrobenzotrifluoride

This protocol is based on the chlorination of a similar nitroaniline derivative.[7]

  • Dissolve 2-amino-3-nitrobenzotrifluoride (e.g., 2.2 g, 10 mmol) in acetonitrile (e.g., 50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add N-chlorosuccinimide (NCS) (e.g., 1.4 g, 10.5 mmol) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

VI. Visualizing the Workflow

Synthetic Workflow Diagram

Synthetic_Workflow Start Starting Material (e.g., 2-Aminobenzotrifluoride) Nitration Step 1: Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate Intermediate (2-Amino-3-nitrobenzotrifluoride) Nitration->Intermediate Chlorination Step 2: Chlorination (NCS, Acetonitrile) Intermediate->Chlorination FinalProduct Final Product (this compound) Chlorination->FinalProduct Purification Purification (Recrystallization/ Chromatography) FinalProduct->Purification

Caption: A generalized synthetic workflow for this compound.

Troubleshooting Logic Diagram: Low Yield in Nitration

Troubleshooting_Nitration Start Low Yield in Nitration CheckReagents Check Reagent Concentration (HNO₃, H₂SO₄) Start->CheckReagents CheckTemp Review Reaction Temperature Start->CheckTemp CheckTime Verify Reaction Time Start->CheckTime SolutionReagents Use Concentrated Acids & Optimize Ratio CheckReagents->SolutionReagents SolutionTemp Gradually Increase Temperature CheckTemp->SolutionTemp SolutionTime Monitor by TLC/HPLC Until Completion CheckTime->SolutionTime

Caption: A troubleshooting decision tree for addressing low yields in the nitration step.

VII. References

  • ChemicalBook. 2-AMINO-3-CHLORO-5-NITROBENZOTRIFLUORIDE CAS#: 400-67-9. --INVALID-LINK--

  • Finger, G. C., & Kruse, C. W. (1956). Some trisubstituted benzotrifluorides. Journal of the American Chemical Society, 78(11), 2590-2592.

  • Echemi. This compound SDS, 62924-50-9 Safety Data Sheets. --INVALID-LINK--

  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-Amino-5-chlorobenzotrifluoride. --INVALID-LINK--

  • PubChem. This compound. --INVALID-LINK--

  • Google Patents. Method for synthesizing 2-amido-5-chlorobenzotrifluoride. --INVALID-LINK--

  • ResearchGate. Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. --INVALID-LINK--

  • PrepChem. Synthesis of 3-amino-2-methylbenzotrifluoride. --INVALID-LINK--

  • Google Patents. Novel synthesis of 3-amino-2-methylbenzotrifluoride. --INVALID-LINK--

  • PrepChem. Synthesis of 3-nitrobenzotrifluoride. --INVALID-LINK--

  • TCI Chemicals. SAFETY DATA SHEET - 2-Amino-5-nitrobenzotrifluoride. --INVALID-LINK--

  • Google Patents. Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile. --INVALID-LINK--

  • Chemguide. the nitration of benzene - electrophilic substitution. --INVALID-LINK--

  • Google Patents. Process for the preparation of 2-nitro-4-trifluoromethyl aniline. --INVALID-LINK--

  • Google Patents. Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride. --INVALID-LINK--

  • Eureka | Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. --INVALID-LINK--

  • Santa Cruz Biotechnology. 4-Chloro-2-(trifluoromethyl)aniline. --INVALID-LINK--

  • Sigma-Aldrich. 4-Chloro-2-(trifluoromethyl)aniline 97. --INVALID-LINK--

  • BLD Pharm. 2-Amino-3-chloro-5-nitrobenzotrifluoride. --INVALID-LINK--

  • VEGPHARM. 2-AMINO-3-CHLORO-5-NITROBENZOTRIFLUORIDE. --INVALID-LINK--

  • Google Patents. Process for preparing nitroaniline derivatives. --INVALID-LINK--

  • MDPI. Optimization of Secondary Chlorination in Water Distribution Systems for Enhanced Disinfection and Reduced Chlorine Odor Using Deep Belief Network and NSGA-II. --INVALID-LINK--

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Force field calculations for 2-amino-5-chloro- and 2-amino-5-bromo-benzotrifluorides. --INVALID-LINK--

  • Amerigo Scientific. 2-Chloro-6-nitro-4-(trifluoromethyl)aniline. --INVALID-LINK--

  • Benchchem. A Comparative Guide to Purity Assessment of 2-Amino-5-chloro-2'-fluorobenzophenone. --INVALID-LINK--

  • PLOS One. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. --INVALID-LINK--

  • Sigma-Aldrich. 2-Chloro-5-nitrobenzotrifluoride 97. --INVALID-LINK--

  • PubMed Central. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. --INVALID-LINK--

  • Tokyo Chemical Industry. 2-Amino-5-chlorobenzotrifluoride. --INVALID-LINK--

  • ResearchGate. Optimization of chlorine-based disinfection for the control of disinfection by-products formation and CODMn: A case study. --INVALID-LINK--

References

Column chromatography for 2-Amino-5-chloro-3-nitrobenzotrifluoride purification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 2-Amino-5-chloro-3-nitrobenzotrifluoride via column chromatography. The content is structured in a problem-oriented question-and-answer format to directly address common challenges and streamline your purification workflow.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the critical initial decisions and foundational knowledge required before beginning the purification process.

Q1: What are the key chemical properties of this compound that influence its chromatographic behavior?

A1: Understanding the molecule's structure is paramount. This compound is a moderately polar aromatic compound. Its polarity is primarily dictated by the electron-donating amino (-NH2) group and the strongly electron-withdrawing nitro (-NO2) group. The trifluoromethyl (-CF3) and chloro (-Cl) substituents contribute to its lipophilicity and molecular weight (240.57 g/mol )[1]. This balance of polar and non-polar characteristics means it will interact significantly with polar stationary phases like silica gel, but can be eluted with a mobile phase of intermediate polarity.

Q2: What is the recommended stationary phase for purifying this compound?

A2: Standard silica gel (60 Å, 40-63 µm particle size) is the most effective and widely used stationary phase for this type of purification. The hydroxyl groups on the silica surface form hydrogen bonds with the polar amino and nitro groups of the molecule, providing the necessary interaction for separation from less polar impurities[2][3]. In cases where the compound shows instability or irreversible adsorption, alternative stationary phases like alumina (neutral or basic) could be considered, although silica is the first-line choice[4].

Q3: How do I select an appropriate mobile phase (solvent system) to start with?

A3: The key is to find a solvent system that provides a target Retention Factor (Rf) of 0.25-0.35 on a Thin-Layer Chromatography (TLC) plate. A lower Rf ensures a good separation on the column.

  • Initial Scouting: A common and effective starting solvent system for compounds of this polarity is a mixture of a non-polar solvent like Hexane (or Heptane) and a more polar solvent like Ethyl Acetate (EtOAc).

  • Procedure: Begin by running TLC plates with varying ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3). The goal is to find the ratio that moves the desired compound to the target Rf value. Due to the presence of both amino and nitro groups, a system in the range of 80:20 to 60:40 Hexane:EtOAc is a logical starting point[5].

  • Alternative Solvents: If solubility is an issue or separation from a specific impurity is difficult, you can substitute Hexane with Dichloromethane (DCM) for better solvating power, though this may lead to slower column runs[6].

Q4: My compound appears unstable on the silica gel TLC plate (streaking, new spots appearing). What should I do?

A4: The amino group on the aniline derivative can be slightly acidic and may interact strongly with the acidic surface of standard silica gel, sometimes causing degradation.[4]

  • 2D TLC Diagnosis: To confirm instability, run a 2D TLC. Spot the compound in one corner, run the plate in a solvent system, then rotate it 90 degrees and run it again in the same solvent system. If the compound is stable, it will remain a single spot on the diagonal. If new spots appear off the diagonal, it indicates degradation on the silica.

  • Solution - Deactivation: You can deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (TEA) to your mobile phase (typically 0.1-1% by volume). This neutralizes the acidic sites on the silica, preventing compound degradation[6]. Always re-optimize your mobile phase on TLC with the added TEA, as it will affect the Rf values.

Part 2: Troubleshooting Guide - Common Problems & Solutions

This section provides a systematic approach to diagnosing and solving specific issues encountered during the column chromatography run.

Problem Potential Cause(s) Diagnostic Check Solution(s)
Poor Separation 1. Incorrect Mobile Phase: Eluent is too polar (high Rf on TLC) or not polar enough (low Rf).2. Column Overloading: Too much sample applied for the column size.3. Poor Column Packing: Channeling or cracks in the stationary phase.1. Re-run TLC. Is the Rf of your compound between 0.25-0.35? Is there clear separation between spots?2. Is the crude sample band wider than 5% of the column height?3. Shine a light through the column. Do you see any cracks or air bubbles?1. Re-optimize the mobile phase using TLC to achieve the target Rf and maximize spot separation.2. Reduce the sample load. A general rule is 1g of crude material per 20-100g of silica, depending on separation difficulty.3. Repack the column carefully, ensuring a uniform and level bed of silica.[7]
Low or No Yield 1. Compound is Stuck on Column: Mobile phase is not polar enough.2. Compound Degraded on Column: Instability on silica gel.3. Compound Eluted in Solvent Front: Mobile phase is far too polar.1. Run a TLC of the final fractions with a much more polar solvent (e.g., 100% EtOAc or 5% Methanol in DCM).2. Perform a 2D TLC stability test as described in FAQ Q4.3. Concentrate the very first fractions collected and analyze by TLC.1. Increase the polarity of the mobile phase (gradient elution) to flush the column.2. Deactivate the silica by adding triethylamine to the eluent or switch to a different stationary phase like alumina.[4][6]3. Re-run the column with a significantly less polar mobile phase, optimized via TLC.
Compound Elutes as a Broad Band or "Tails" 1. Insolubility at Point of Loading: Compound precipitates at the top of the column.2. Secondary Interactions: Strong, non-ideal interactions with the stationary phase.3. Flow Rate Too High: Insufficient time for equilibrium between phases.[8]1. Is your crude sample fully soluble in the initial mobile phase?2. Does the spot on the TLC plate show tailing?3. Are you exceeding the optimal flow rate (drip rate of ~1-2 drops per second for gravity columns)?1. Use a "dry loading" technique (see Protocol 2). This ensures the compound is finely adsorbed onto silica before loading.2. Add a modifier to the mobile phase (e.g., 0.1% triethylamine for basic compounds).3. Reduce the pressure (for flash chromatography) or use the stopcock to slow the drip rate (for gravity chromatography).

Part 3: Detailed Experimental Protocols & Visualizations

Protocol 1: Step-by-Step Slurry Packing of a Silica Gel Column
  • Select Column Size: Choose a glass column with an appropriate diameter and length for the amount of material you need to purify.

  • Prepare the Column: Ensure the column is clean, dry, and vertically clamped. Place a small plug of glass wool or cotton at the bottom, followed by a thin layer (~0.5 cm) of sand.

  • Make the Slurry: In a beaker, measure the required amount of silica gel. Add your initial, least polar mobile phase solvent and stir gently to create a homogenous slurry with the consistency of a milkshake. Do not stir too vigorously, as this can fracture the silica particles.

  • Pour the Slurry: Using a funnel, pour the silica slurry into the column in a single, continuous motion to minimize air bubbles.

  • Pack the Bed: Gently tap the side of the column with a piece of rubber tubing to encourage even settling of the silica. Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed.

  • Finalize Packing: Once the silica has settled into a firm, flat bed, add another thin layer (~0.5 cm) of sand on top to protect the silica surface during sample and solvent addition. Drain the excess solvent until it is just level with the top of the sand. The column is now ready for loading.

Protocol 2: Dry Loading the Sample

This method is superior when your crude sample has poor solubility in the column's mobile phase.[8]

  • Dissolve Sample: Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., Dichloromethane or Acetone).

  • Adsorb onto Silica: In a round-bottom flask, add a small amount of silica gel (typically 2-3 times the mass of your crude sample).

  • Mix and Evaporate: Pour the dissolved sample solution over the silica gel. Swirl the flask to ensure all the silica is coated. Carefully remove the solvent under reduced pressure using a rotary evaporator until you have a dry, free-flowing powder.

  • Load the Column: Carefully transfer the silica-adsorbed sample powder onto the top layer of sand in your packed column, creating a neat, level band.

  • Begin Elution: Gently add your mobile phase and begin the elution process.

Visual Workflow and Troubleshooting Diagrams

The following diagrams illustrate the standard workflow and a decision-making process for troubleshooting common issues.

Workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Post-Run Phase TLC 1. TLC Optimization (Target Rf = 0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Pure 9. Pure Compound Evap->Pure

Caption: Standard workflow for column chromatography purification.

Troubleshooting Problem Problem Detected: Poor Separation Cause1 Cause: Wrong Mobile Phase? Problem->Cause1 Check TLC Rf Cause2 Cause: Column Overloaded? Problem->Cause2 Check Sample:Silica Ratio Cause3 Cause: Bad Column Packing? Problem->Cause3 Inspect Column Solution1 Solution: Re-optimize on TLC for Rf = 0.25-0.35 Cause1->Solution1 Solution2 Solution: Reduce sample load. (1:50 sample:silica ratio) Cause2->Solution2 Solution3 Solution: Repack column carefully, avoiding air bubbles. Cause3->Solution3

Caption: Decision tree for troubleshooting poor separation.

References

Technical Support Center: Recrystallization of 2-Amino-5-chloro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-5-chloro-3-nitrobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the recrystallization of this compound. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification process effectively.

A. CRITICAL SAFETY & HANDLING PRECAUTIONS

Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound presents several hazards.

GHS Hazard Statements:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Causes skin irritation and serious eye irritation.[1]

Mandatory Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[2]

  • Disposal: Dispose of all waste, including filtrate and contaminated materials, in accordance with local, state, and federal regulations for hazardous chemical waste.

B. Core Principles: The Science of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound completely at an elevated temperature (near the solvent's boiling point) but only sparingly at low temperatures (e.g., 0-4°C). Impurities, conversely, should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (and be removed with the filtrate).

The process hinges on creating a supersaturated solution from which the pure compound will selectively crystallize as it cools, excluding impurities from its growing crystal lattice structure. The rate of cooling is a critical parameter; slow, undisturbed cooling promotes the formation of large, pure crystals, whereas rapid cooling can trap impurities within the crystal structure.[3][4]

C. Recommended Experimental Protocol

This protocol provides a robust starting point for the recrystallization of this compound. Optimization may be required based on the nature and quantity of impurities in your crude sample.

1. Solvent System Selection: Finding the optimal solvent is the most critical step. Based on the structure of the target compound (an aromatic amine with nitro, chloro, and trifluoromethyl groups), a mixed-solvent system is often effective. A good starting point is an Ethanol/Water or Ethyl Acetate/Hexane system.

Solvent SystemRole of Each SolventRationale & Key Properties
Ethanol / Water Ethanol: Primary solvent (solubilizing). Water: Anti-solvent (precipitating).Ethanol is a polar protic solvent likely to dissolve the compound when hot. Water is a highly polar anti-solvent that will reduce the compound's solubility upon addition, inducing crystallization.[5]
Ethyl Acetate / Hexane Ethyl Acetate: Primary solvent (solubilizing). Hexane: Anti-solvent (precipitating).Ethyl acetate is a moderately polar solvent. Hexane is a non-polar anti-solvent. This combination is excellent for compounds with intermediate polarity and helps to "crash out" the product cleanly.[5]
Methanol Single SolventMethanol has been shown to be an effective recrystallization solvent for similar chlorinated aromatic acids and can be a good starting point for single-solvent attempts.[6]

2. Step-by-Step Methodology (Using Ethanol/Water System):

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a fume hood, add the minimum amount of near-boiling ethanol required to just completely dissolve the solid.[7] Add the solvent in small portions, allowing the solution to return to a boil between additions.

  • (Optional) Hot Filtration for Insoluble Impurities: If you observe insoluble material (e.g., dust, inorganic salts) in the hot solution, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.[4]

  • Induce Crystallization: Remove the flask from the heat source. While the solution is still hot, add deionized water dropwise with continuous stirring until the solution becomes faintly and persistently turbid (cloudy). This indicates the point of saturation.

  • Re-clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures you are just below the saturation point, which is ideal for slow crystal growth.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Insulating the flask (e.g., by placing it inside a beaker packed with glass wool) can further slow the cooling rate and improve crystal quality.[8]

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[4][7]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and an appropriate filter paper.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent mixture (prepare a small amount of the ethanol/water mixture with a slightly higher water ratio and chill it in an ice bath). This removes any residual soluble impurities adhering to the crystal surfaces. Use a minimal amount of cold solvent to avoid redissolving the product.[7]

  • Drying: Transfer the crystals to a watch glass and allow them to air dry. For optimal drying, use a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.[7]

D. Visual Workflow for Recrystallization

Recrystallization_Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B Insoluble Impurities Present? A->B C 2. Perform Hot Gravity Filtration B->C Yes D 3. Cool Solution Slowly to Room Temperature B->D No C->D E 4. Cool in Ice Bath to Maximize Yield D->E F 5. Collect Crystals (Vacuum Filtration) E->F G 6. Wash Crystals with Minimal Ice-Cold Solvent F->G H 7. Dry Purified Product G->H

Caption: General workflow for the purification of this compound via recrystallization.

E. Troubleshooting Guide & FAQs

This section addresses common issues encountered during recrystallization in a direct question-and-answer format.

Troubleshooting Common Problems

Q1: My compound "oiled out" instead of forming solid crystals. What went wrong and how do I fix it?

  • Answer: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is common when the compound is significantly impure, as impurities can depress the melting point.

    • Probable Cause: The boiling point of your chosen solvent is higher than the melting point of your impure compound.

    • Solution 1 (Immediate Fix): Re-heat the solution to dissolve the oil completely. Add a small amount of additional primary solvent (e.g., ethanol) to decrease the saturation point. Then, allow the solution to cool much more slowly. A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice rather than aggregating as a liquid oil.[3][8]

    • Solution 2 (Change Solvents): If the problem persists, your solvent choice is likely unsuitable. Select a new solvent or solvent system with a lower boiling point.

Q2: I've cooled the solution, even in an ice bath, but no crystals have formed. What should I do?

  • Answer: The absence of crystal formation is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated but requires a nucleation event to begin crystallization.

    • Probable Cause 1: Excessive Solvent. You may have added too much hot solvent during the dissolution step, meaning the solution is not saturated enough to crystallize upon cooling.[8]

      • Solution: Gently heat the solution to boil off some of the solvent. Continue until you see a small amount of solid begin to form, then re-dissolve it with a minimal amount of fresh hot solvent and attempt the cooling process again.[3]

    • Probable Cause 2: Lack of Nucleation. The solution is supersaturated, but there are no nucleation sites for crystals to begin growing.

      • Solution A (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide nucleation sites.[8]

      • Solution B (Seed Crystals): If you have a small sample of the pure compound, add a single tiny crystal ("seed crystal") to the cooled solution. This provides a perfect template for further crystal growth.

Q3: My recovery yield is very low. Where did my compound go?

  • Answer: A low yield is a frustrating but common issue. It can stem from several procedural errors.

    • Probable Cause 1: Too much solvent was used. As described in Q2, excessive solvent will keep a significant portion of your compound dissolved even when cold.[3][7]

    • Probable Cause 2: Premature crystallization during hot filtration. If you performed a hot filtration, the compound may have crystallized on the filter paper or in the funnel stem.

    • Probable Cause 3: Excessive washing. Washing the collected crystals with too much solvent, or with solvent that was not sufficiently cold, will dissolve and wash away a portion of your purified product.[7]

    • Solution: Before discarding your filtrate, test it by adding a few drops to a watch glass and allowing it to evaporate. A significant solid residue indicates a large amount of product remains in solution. You may be able to recover more product by evaporating a portion of the solvent from the filtrate and re-cooling.

Q4: The final product is still colored. How can I remove colored impurities?

  • Answer: Colored impurities are often large, polar, conjugated molecules that can get adsorbed onto the surface of your crystals.

    • Solution: After dissolving your crude solid in the hot solvent, but before hot filtration or cooling, add a very small amount (e.g., the tip of a spatula) of activated charcoal to the solution. Swirl the hot solution for a few minutes. The charcoal has a high surface area and will adsorb the colored impurities. Remove the charcoal and the adsorbed impurities via hot gravity filtration.[4] Be aware that charcoal can also adsorb some of your target compound, so use it sparingly.

Troubleshooting Decision Tree

Troubleshooting_Tree Start After cooling, what is the result? OiledOut Problem: 'Oiling Out' Start->OiledOut Liquid Oil NoCrystals Problem: No Crystals Formed Start->NoCrystals Clear Solution GoodCrystals Good Crystals Formed Start->GoodCrystals Solid Crystals Sol1 Solution: 1. Re-heat to dissolve oil. 2. Add more primary solvent. 3. Cool VERY slowly. OiledOut->Sol1 Sol2 Solution: 1. Scratch inner flask surface. 2. Add a seed crystal. 3. If fails, boil off excess solvent. NoCrystals->Sol2 Proceed Proceed to Filtration & Drying GoodCrystals->Proceed

Caption: A decision tree for troubleshooting common recrystallization outcomes.

F. References
  • Google Patents. (n.d.). Process for the purification of mononitro aromatic compounds. Retrieved January 4, 2026, from --INVALID-LINK--

  • ChemicalBook. (2023). 2-Amino-5-chlorobenzotrifluoride MSDS. Retrieved January 4, 2026, from --INVALID-LINK--

  • Echemi. (n.d.). This compound SDS. Retrieved January 4, 2026, from --INVALID-LINK--

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 4, 2026, from --INVALID-LINK--

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved January 4, 2026, from --INVALID-LINK--

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved January 4, 2026, from --INVALID-LINK--

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved January 4, 2026, from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 4, 2026, from --INVALID-LINK--

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-aminobenzotrifluoride. Retrieved January 4, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). Process for the reduction of halo nitro aromatic compounds. Retrieved January 4, 2026, from --INVALID-LINK--

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved January 4, 2026, from --INVALID-LINK--

  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-5-chlorobenzotrifluoride. Retrieved January 4, 2026, from --INVALID-LINK--

  • ACS Publications. (2020). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Retrieved January 4, 2026, from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-AMINO-3-CHLORO-5-NITROBENZOTRIFLUORIDE. Retrieved January 4, 2026, from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Enzymatic dehalogenation of chlorinated nitroaromatic compounds. Retrieved January 4, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). Method of purifying nitrated aromatic compounds from a nitration process. Retrieved January 4, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. Retrieved January 4, 2026, from --INVALID-LINK--

  • BenchChem. (2023). Technical Support Center: Recrystallization of 2-Amino-3,5-difluorobenzonitrile. Retrieved January 4, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). Method for synthesizing 2-amido-5-chlorobenzotrifluoride. Retrieved January 4, 2026, from --INVALID-LINK--

  • BLD Pharm. (n.d.). 2-Amino-3-chloro-5-nitrobenzotrifluoride. Retrieved January 4, 2026, from --INVALID-LINK--

  • ResearchGate. (2021). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents. Retrieved January 4, 2026, from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Chloro-5-nitrobenzotrifluoride. Retrieved January 4, 2026, from --INVALID-LINK--

  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved January 4, 2026, from --INVALID-LINK--

References

Technical Support Center: Synthesis of 2-Amino-5-chloro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of a Key Fluorinated Intermediate

2-Amino-5-chloro-3-nitrobenzotrifluoride is a highly substituted aromatic compound whose structural complexity makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances metabolic stability and binding affinity, while the specific arrangement of the amino, nitro, and chloro substituents provides multiple points for further chemical modification.

However, the synthesis of this molecule is not trivial. The competing directing effects of the substituents on the benzotrifluoride core create significant challenges in achieving high yield and purity. This guide serves as a dedicated technical support resource for researchers encountering these challenges. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, all grounded in established chemical principles and literature.

For clarity, this guide assumes the standard IUPAC numbering convention where the trifluoromethyl group defines the C1 position of the benzene ring.

Part 1: The Synthetic Challenge - A Proposed Pathway and Its Pitfalls

A logical and commonly employed synthetic route begins with a more readily available precursor, 2-amino-5-chlorobenzotrifluoride, and introduces the nitro group in the final step. This approach, however, is fraught with challenges related to regioselectivity and side reactions.

Proposed Synthetic Workflow

The diagram below illustrates a common, yet challenging, pathway for the synthesis.

G Figure 1. Recommended synthetic workflow with amine protection. cluster_0 Phase 1: Amine Protection (Optional but Recommended) cluster_1 Phase 2: Nitration cluster_2 Phase 3: Deprotection A 2-Amino-5-chlorobenzotrifluoride C N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide A->C Acetylation B Acetic Anhydride B->C D Nitrating Mixture (HNO3/H2SO4) E N-(4-chloro-2-nitro-6-(trifluoromethyl)phenyl)acetamide C->E Electrophilic Aromatic Substitution D->E F Acid/Base Hydrolysis G This compound (Target Molecule) E->G Removal of Acetyl Group F->G

Caption: Figure 1. Recommended synthetic workflow with amine protection.

Part 2: Troubleshooting Guide - Diagnosis and Resolution of Side Reactions

This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.

Problem 1: Poor Regioselectivity and Isomer Formation During Nitration

Q: My final product is a mixture of several nitro isomers that are difficult to separate. Why is the nitration not selective, and how can I fix it?

A: This is the most prevalent issue and stems from the complex directing effects of the substituents on the starting material, 2-amino-5-chlorobenzotrifluoride. The amino (-NH2) group is a powerful activating ortho, para-director, the chloro (-Cl) group is a deactivating ortho, para-director, and the trifluoromethyl (-CF3) group is a strong deactivating meta-director. Their influences compete, leading to a mixture of products.

Causality Analysis:

  • -NH2 group directs nitration to: C3 and C6.

  • -Cl group directs nitration to: C2 and C6.

  • -CF3 group directs nitration to: C3 and C5.

The desired C3 position is favored by both the -NH2 and -CF3 groups. However, the C6 position is also strongly activated by both the -NH2 and -Cl groups, leading to the formation of the significant isomeric byproduct, 2-amino-5-chloro-6-nitrobenzotrifluoride.

Solution: Amine Group Protection The most effective strategy to mitigate this is to temporarily protect the highly activating amino group as an acetanilide (-NHCOCH3). This has two key benefits:

  • Reduces Activating Strength: The acetyl group is still an ortho, para-director, but its activating influence is significantly dampened, reducing the rate of reaction and the formation of unwanted isomers and oxidative byproducts.

  • Increases Steric Hindrance: The bulkier acetanilide group sterically hinders the ortho positions (C3 and C6), further favoring nitration at the less hindered C3 position.

A patent on the nitration of substituted benzotrifluorides highlights that controlling reaction conditions and the nature of substituents is key to directing the formation of specific isomers[1][2]. The use of an acetyl protecting group is a standard and effective method demonstrated in related syntheses[3].

Parameter Direct Nitration of Amine Nitration of Acetanilide
Primary Isomers 3-nitro (desired), 6-nitro (side product)3-nitro (major product)
Side Products Oxidative tars, dinitro compoundsSignificantly reduced
Typical Yield Low to moderateHigh
Purification Difficult (column chromatography)Simpler (recrystallization often sufficient)

(See Protocol 1 for the experimental procedure)

Problem 2: Formation of Dark, Tarry Byproducts

Q: During the addition of the nitrating mixture, my reaction turns dark brown or black, resulting in a low yield of an impure product. What is causing this decomposition?

A: This is a classic sign of oxidation of the aromatic amine. The free amino group is highly susceptible to oxidation by strong nitric acid, especially in the presence of sulfuric acid. This leads to polymerization and the formation of intractable tarry materials.

Solution: Protection and Strict Temperature Control As with the issue of isomerism, protecting the amino group as an acetanilide is the primary solution. The acetanilide is far more resistant to oxidation than the free amine.

Additionally, strict temperature control is critical. Nitration is a highly exothermic reaction.

  • Maintain Low Temperatures: The reaction should be maintained between 0°C and 10°C during the addition of the nitrating agent[4]. Higher temperatures dramatically increase the rate of both the desired nitration and the undesired oxidation side reactions[5].

  • Slow Addition: The nitrating mixture (HNO3/H2SO4) should be added dropwise to the solution of the substrate with vigorous stirring to ensure efficient heat dissipation.

G Start Start: Nitration Step Q1 Is the amino group protected? Start->Q1 Protect Action: Protect amine as acetanilide (See Protocol 1) Q1->Protect No Q2 Is reaction temp. < 10°C? Q1->Q2 Yes Protect->Q2 Cool Action: Improve cooling (ice/salt bath), slow addition rate Q2->Cool No Success Result: Clean reaction, high yield Q2->Success Yes Cool->Q2 After correction Failure Result: Tar formation, low yield Cool->Failure If not corrected

Caption: Figure 2. Troubleshooting workflow for tar formation during nitration.

Problem 3: Presence of Dichloro or Dinitro Impurities

Q: My final product analysis (LC-MS/GC-MS) shows masses corresponding to dinitration or dichlorination. How can I improve the selectivity of my reactions?

A: The formation of these impurities is a result of the reaction conditions being too harsh or the stoichiometry of the reagents being incorrect.

Solutions:

  • For Dinitration:

    • Stoichiometry: Use only a slight molar excess (approx. 1.05 to 1.1 equivalents) of nitric acid. A large excess will drive the reaction towards dinitration, especially if any highly activated starting material is present.

    • Temperature: As mentioned, keep the temperature low. Higher temperatures provide the activation energy needed to add a second nitro group to the already deactivated ring.

    • Reaction Time: Monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the product from converting to the dinitro derivative. The presence of dinitro derivatives as trace impurities is a known issue in the nitration of fluorinated aromatics if conditions are not carefully controlled[3].

  • For Dichlorination (if chlorination is a step in your route):

    • Stoichiometry: Precise control of the chlorinating agent (e.g., N-Chlorosuccinimide, sulfuryl chloride) is essential. Use 1.0 equivalent for mono-chlorination.

    • Mild Reagents: Consider using a milder chlorinating agent. While direct chlorination with Cl2 gas and a Lewis acid is possible, it can be aggressive and lead to over-chlorination[6][7]. N-chlorosuccinimide (NCS) in a solvent like acetonitrile can offer better control[8].

Parameter Recommended Control Measure Rationale
Reagent Stoichiometry Use 1.0 - 1.1 molar equivalents of the electrophile (e.g., HNO3, NCS).Minimizes the availability of the reagent for a second substitution reaction.
Reaction Temperature Maintain 0-10°C for nitration; follow specific recommendations for chlorination.Reduces reaction rate, favoring the kinetically preferred mono-substituted product.
Reaction Monitoring Use TLC or LC-MS to track the disappearance of starting material.Prevents extended reaction times that can lead to the formation of over-reacted byproducts.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final product? A1: Purification typically involves a two-step process. First, perform a workup by quenching the reaction mixture in ice water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane). After solvent removal, recrystallization from an ethanol/water mixture is often effective for removing minor impurities[3]. If isomeric impurities are significant, column chromatography on silica gel is required.

Q2: What analytical techniques are essential for characterizing the product and its impurities? A2: A combination of techniques is necessary for unambiguous characterization:

  • 1H and 19F NMR: To confirm the substitution pattern on the aromatic ring. The coupling patterns and chemical shifts are definitive.

  • LC-MS or GC-MS: To confirm the molecular weight of the product and identify the masses of any impurities, such as isomers or di-substituted byproducts.

  • FTIR: To confirm the presence of key functional groups (-NH2, -NO2, C-F, C-Cl).

Q3: Are there any "greener" alternatives to the classical HNO3/H2SO4 nitrating system? A3: Research into cleaner nitration methods is ongoing. One promising approach involves the use of heteropoly acid ionic liquids as catalysts with nitric acid. These systems can replace sulfuric acid, reducing corrosive waste and allowing for catalyst recycling. This method has been demonstrated for the nitration of p-chlorobenzotrifluoride and represents a more environmentally friendly approach[9].

Part 4: Key Experimental Protocols

Protocol 1: Protective Acetylation of 2-Amino-5-chlorobenzotrifluoride

  • Dissolve 1.0 equivalent of 2-amino-5-chlorobenzotrifluoride in a suitable solvent (e.g., acetic acid or dichloromethane).

  • Add 1.1 equivalents of acetic anhydride dropwise. If using an inert solvent like dichloromethane, add 1.1 equivalents of a non-nucleophilic base like triethylamine.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC until the starting amine is consumed.

  • Quench the reaction by pouring it into cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum. The resulting N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide is often pure enough for the next step.

Protocol 2: Regioselective Nitration of the Acetanilide Intermediate

  • Safety Warning: This procedure involves strong acids and a highly exothermic reaction. Work in a fume hood and wear appropriate personal protective equipment (PPE).*

  • Carefully add the dried acetanilide from Protocol 1 to concentrated sulfuric acid (H2SO4), ensuring the temperature is maintained below 20°C.

  • Cool the mixture to 0-5°C in an ice/salt bath.

  • Prepare a nitrating mixture by slowly adding 1.05 equivalents of fuming nitric acid (HNO3) to a separate portion of cold, concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the acetanilide solution, ensuring the internal temperature does not exceed 10°C.

  • Stir the reaction at 0-10°C for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, slowly pour the mixture onto a large amount of crushed ice with vigorous stirring.

  • Collect the precipitated solid by filtration, wash with copious amounts of cold water until the filtrate is neutral, and dry thoroughly.

Protocol 3: Hydrolysis (Deprotection) of the Nitro-Acetanilide

  • Suspend the dried nitro-acetanilide from Protocol 2 in a mixture of ethanol and concentrated hydrochloric acid (approx. 3:1 v/v).

  • Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours until TLC analysis shows complete conversion to the free amine.

  • Cool the reaction mixture to room temperature and then pour it onto ice.

  • Neutralize the mixture by the slow addition of a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) until the pH is ~7-8.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography as needed.

References

Alternative reagents for the synthesis of 2-Amino-5-chloro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Amino-5-chloro-3-nitrobenzotrifluoride

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of complex aromatic intermediates. Here, we address common challenges and explore alternative methodologies for the preparation of this compound, a key building block in various applications. Our focus is on providing practical, field-tested insights and robust alternative protocols to enhance yield, selectivity, and safety.

Section 1: Synthesis Strategy & Reagent Selection

This section outlines the primary synthetic pathways and provides a comparative analysis of reagents to help you make informed decisions based on your laboratory capabilities and project requirements.

FAQ 1: What are the primary synthetic strategies for preparing this compound?

There are two principal retrosynthetic approaches to the target molecule. The choice between them depends largely on the availability of starting materials and the desired control over regioselectivity.

  • Route A: Electrophilic Nitration. This is a convergent approach that typically starts with the commercially available 2-Amino-5-chlorobenzotrifluoride (also known as 4-chloro-2-(trifluoromethyl)aniline)[1]. The key step is the regioselective nitration of this precursor. The directing effects of the existing substituents—the strongly activating ortho-, para-directing amino group and the strongly deactivating meta-directing trifluoromethyl group—synergistically favor the introduction of the nitro group at the C3 position.

  • Route B: Selective Reduction. This is a linear approach that begins with a precursor like 4-chloro-2-(trifluoromethyl)nitrobenzene. This starting material undergoes a second nitration to yield a dinitro intermediate, 5-chloro-2,4-dinitrobenzotrifluoride. The crucial step is the selective reduction of one of the two nitro groups. The regioselectivity of this reduction is governed by both electronic and steric factors.

Synthetic_Pathways SM_A 2-Amino-5-chlorobenzotrifluoride TM 2-Amino-5-chloro- 3-nitrobenzotrifluoride SM_A->TM Electrophilic Nitration (Route A) SM_B 5-Chloro-2,4-dinitro- benzotrifluoride SM_B->TM Selective Reduction (Route B)

Caption: Primary synthetic routes to the target molecule.

FAQ 2: Traditional mixed acid (HNO₃/H₂SO₄) nitration is problematic for my substrate due to its harshness. What are some effective alternative nitrating agents?

While mixed acid is a powerful and cost-effective nitrating agent, its highly acidic and oxidizing nature can lead to substrate degradation, over-nitration, and significant hazardous waste.[2][3] Several alternative systems offer milder conditions, improved selectivity, and different safety profiles.

Reagent SystemTypical ConditionsAdvantagesDisadvantages & Safety Considerations
Nitric Acid / Acetic Anhydride 0-25 °C, Ac₂O solventMilder than mixed acid; generates acetyl nitrate in situ.[4]Can be highly exothermic; acetyl nitrate is unstable and potentially explosive.
Triflyl Nitrate (TfONO₂) Low temp (-78 to 0 °C), CH₂Cl₂Powerful electrophilic agent for deactivated systems.[5]Reagent is highly reactive and requires careful handling.
Dinitro-5,5-dimethylhydantoin (DNDMH) Organic solvent (e.g., CH₂Cl₂)Solid reagent, good functional group tolerance, neutral conditions.[5]Stoichiometric amounts needed; can be less reactive for highly deactivated rings.
O₂ / NO₂ / Inorganic Oxide Catalyst Pressurized O₂, porous catalyst"Non-acid" process, avoids waste acid generation.[3]Requires specialized high-pressure equipment; catalyst recovery needed.
ipso-Nitration of Arylboronic Acid Fuming HNO₃ or other sourcesExcellent chemoselectivity; transforms a boronic acid into a nitro group.[5]Requires synthesis of the corresponding boronic acid precursor.
FAQ 3: My synthesis involves the selective reduction of a dinitro-aromatic precursor. Which reagents offer the best selectivity for the desired mono-amino product?

The selective reduction of one nitro group in a polynitro aromatic compound is a classic challenge. The key is to use a reagent that can differentiate between the nitro groups based on their electronic environment and steric accessibility.

The reduction of 5-chloro-2,4-dinitrobenzotrifluoride to yield the target 2-amino product requires reducing the nitro group at the C2 position while leaving the C4-nitro group intact. The C2-nitro group is ortho to the deactivating -CF₃ group and meta to the deactivating -Cl group, while the C4-nitro group is para to the -CF₃ group and ortho to the -Cl group. The C2 position is generally more sterically hindered. However, reagents like sodium sulfide are known to preferentially reduce the nitro group that is ortho to another electron-withdrawing group, which in this case might favor reduction at C4. Therefore, careful selection and optimization are critical.

Reagent SystemTypical ConditionsMechanism/Selectivity PrincipleKey Considerations
Sodium Sulfide (Na₂S) / Ammonium Sulfide ((NH₄)₂S) Aqueous or alcoholic ammonia/waterZinin Reduction. Nucleophilic attack by sulfide ions. Often reduces the least sterically hindered nitro group or one activated by an adjacent group.[6][7]Classic method, but can have unpleasant odors (H₂S). Selectivity can be substrate-dependent.[7][8]
Hydrazine Hydrate / Catalyst Raney Ni, Ru/C, or Fe-based catalystsCatalytic transfer hydrogenation.Choice of catalyst and solvent can tune selectivity. Can sometimes lead to over-reduction if not controlled.[8]
Samarium(0) Metal Catalytic 1,1'-dioctyl-4,4'-bipyridinium dibromideSingle-electron transfer (SET) mechanism.Mild and highly chemoselective, tolerating many other functional groups.[9]
B₂pin₂ / KOtBu Isopropanol, room tempMetal-free reduction.Excellent yields and tolerates various reducible functional groups.[9]

Section 2: Troubleshooting & Common Issues

FAQ 4: During the nitration of 2-Amino-5-chlorobenzotrifluoride, I am observing the formation of unwanted isomers and over-nitration products. How can I improve the regioselectivity?

This is a common issue in electrophilic aromatic substitution. The powerful activating effect of the amino group can lead to low selectivity and side reactions if not properly managed.

  • Protect the Amino Group: The most robust solution is to temporarily protect the amino group as an acetanilide (-NHCOCH₃). This moderates its activating strength and increases steric bulk, further enhancing the preference for substitution at the C3 position. The acetyl group can be easily removed via acid or base hydrolysis post-nitration.

  • Control Temperature: Nitration reactions are highly exothermic.[2][10] Maintaining a low and consistent temperature (e.g., 0-5 °C) is critical to prevent runaway reactions and reduce the formation of byproducts.

  • Alternative Nitrating Agent: Switching from aggressive mixed acid to a milder system like nitric acid in acetic anhydride or DNDMH can significantly improve control and selectivity.[4][5]

Troubleshooting_Nitration Problem Problem: Low Selectivity & Over-nitration Sol1 Solution 1: Protect Amino Group (e.g., as Acetanilide) Problem->Sol1 Sol2 Solution 2: Strict Temperature Control (0-5 °C) Problem->Sol2 Sol3 Solution 3: Use Milder Nitrating Agent (e.g., DNDMH) Problem->Sol3 Outcome Outcome: Improved Regioselectivity & Higher Yield Sol1->Outcome Sol2->Outcome Sol3->Outcome

Caption: Troubleshooting workflow for nitration selectivity.

FAQ 5: The selective reduction of my dinitro precursor is yielding a mixture of the desired mono-amino product and the diamino byproduct. How can I minimize over-reduction?

Minimizing the formation of the diamine byproduct hinges on precise control over the reaction.

  • Stoichiometry: Carefully control the molar equivalents of the reducing agent. Use slightly less than or exactly one equivalent to favor the mono-reduction.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting dinitro material is consumed but before significant amounts of the diamine appear.

  • Reagent Choice: Some reagents are inherently more selective. A metal-free system like B₂pin₂/KOtBu or a controlled catalytic system may offer better results than bulkier, more aggressive reductants.[9]

FAQ 6: What are the critical safety considerations when performing nitration reactions?

Nitration reactions are among the most hazardous in organic synthesis and demand rigorous safety protocols.

  • Thermal Hazard: Nitrations are highly exothermic and can lead to thermal runaway if cooling is insufficient.[2][10][11] Always use an ice bath and monitor the internal temperature closely.

  • Explosion Hazard: Nitro compounds can be thermally unstable and may decompose violently or explosively, especially polynitrated compounds.[12] The presence of impurities can significantly lower their decomposition temperature.[12]

  • Corrosivity and Toxicity: The acids used are highly corrosive.[11] The reaction can also release toxic nitrogen oxide fumes (NOx).[11][13] All work must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles with a face shield.[11]

  • Waste Disposal: The spent acid waste is hazardous and must be neutralized and disposed of according to institutional safety guidelines.

Section 3: Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and optimized based on small-scale trials and rigorous safety assessments in your laboratory.

Protocol 1: Synthesis via Nitration of N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide

This protocol uses the protection strategy to ensure high regioselectivity.

Step 1: Acetylation of 2-Amino-5-chlorobenzotrifluoride

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Amino-5-chlorobenzotrifluoride (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours until TLC indicates complete consumption of the starting material.

  • Pour the reaction mixture into ice-cold water. Collect the precipitated solid by vacuum filtration, wash with water until the filtrate is neutral, and dry to yield N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide.

Step 2: Nitration of the Acetanilide

  • To a clean, dry flask, add concentrated sulfuric acid (98%) and cool to 0 °C.

  • Add the dried N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide from Step 1 in small portions, ensuring it dissolves completely while keeping the temperature below 5 °C.

  • Prepare a nitrating mixture by slowly adding fuming nitric acid (1.05 eq) to concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the acetanilide solution, maintaining the reaction temperature strictly between 0-5 °C.

  • Stir at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

  • Filter the solid, wash thoroughly with cold water, and dry.

Step 3: Hydrolysis of the Acetyl Group

  • Suspend the crude nitrated acetanilide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours until TLC confirms the removal of the acetyl group.

  • Cool the reaction mixture and neutralize carefully with an aqueous base (e.g., NaOH solution) to precipitate the final product.

  • Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Synthesis via Selective Reduction of 5-Chloro-2,4-dinitrobenzotrifluoride

This protocol uses the classic Zinin reduction, which is effective but requires careful handling due to the sulfide reagent.

Step 1: Dinitration (Assumed Precursor) The precursor, 5-chloro-2,4-dinitrobenzotrifluoride, would be synthesized via the nitration of 4-chloro-2-nitrobenzotrifluoride under harsh conditions (e.g., fuming H₂SO₄/HNO₃).

Step 2: Selective Reduction

  • In a three-neck flask equipped with a mechanical stirrer, condenser, and dropping funnel, prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (approx. 1.5 eq) in water.

  • In a separate vessel, dissolve 5-chloro-2,4-dinitrobenzotrifluoride (1.0 eq) in ethanol.

  • Heat the sodium sulfide solution to 60-70 °C.

  • Add the ethanolic solution of the dinitro compound dropwise to the hot sulfide solution over 30-45 minutes. An immediate color change should be observed.

  • Maintain the temperature and stir for 2-3 hours, monitoring the reaction by TLC for the disappearance of the starting material and the appearance of the mono-amino product. Avoid prolonged reaction times to prevent over-reduction.

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • The product will precipitate. Filter the solid, wash extensively with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to isolate this compound.

References

Validation & Comparative

A Comparative Guide to the Characterization of 2-Amino-5-chloro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Amino-5-chloro-3-nitrobenzotrifluoride: A Key Synthetic Intermediate

This compound, with the CAS number 62924-50-9, is a substituted aromatic amine that serves as a crucial intermediate in the synthesis of a variety of chemical compounds, most notably monoazo dyes.[1] Its molecular structure, featuring an aniline core substituted with a trifluoromethyl group, a nitro group, and a chlorine atom, imparts unique chemical reactivity and physical properties that are of significant interest in synthetic chemistry. The strategic placement of these functional groups allows for a range of subsequent chemical modifications, making it a versatile building block in the development of new materials and potential pharmaceutical agents.

The trifluoromethyl group, a common motif in medicinal chemistry, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The presence of the nitro and amino groups provides handles for further derivatization, such as diazotization and coupling reactions, while the chlorine atom offers an additional site for nucleophilic substitution or cross-coupling reactions. Understanding the precise structural and electronic characteristics of this molecule is therefore paramount for its effective utilization in research and development.

This guide provides a comprehensive characterization of this compound, detailing the expected outcomes from key analytical techniques. Furthermore, it presents a comparative analysis with structurally related compounds to highlight the influence of substituent changes on their physicochemical properties.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of a compound's physicochemical properties is the bedrock of its application. The table below summarizes the key properties of this compound and two of its structural analogs, highlighting the impact of halogen substitution.

PropertyThis compound2-Amino-5-bromo-3-nitrobenzotrifluoride[2][3][4]2-Amino-5-fluoro-3-nitrobenzotrifluoride
CAS Number 62924-50-9157026-18-1[2]400-74-8[5]
Molecular Formula C₇H₄ClF₃N₂O₂C₇H₄BrF₃N₂O₂[2]C₇H₄F₄N₂O₂
Molecular Weight 240.57 g/mol 285.02 g/mol [2]226.11 g/mol
Melting Point 115-116 °C70-72 °C[3]Not readily available
Boiling Point 286.0±35.0 °C (Predicted)[6]273.5±35.0 °C (Predicted)[3]105-110 °C / 25 mmHg[5]
Appearance Yellow solid[7]Dark Yellow Solid[3]Liquid[5]

The substitution of chlorine with bromine results in a significant increase in molecular weight and a decrease in the melting point. This can be attributed to the larger atomic radius and different packing efficiency of the bromine-substituted compound in the solid state. The fluoro-substituted analog, being a liquid at room temperature, demonstrates the profound effect of the highly electronegative fluorine atom on the intermolecular forces.

Spectroscopic and Chromatographic Characterization: A Practical Guide

The unambiguous identification and purity assessment of this compound rely on a suite of analytical techniques. This section provides detailed protocols and expected data for the most common and powerful methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecular structure.

Predicted ¹H NMR (500 MHz, DMSO-d₆): The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. Due to the substitution pattern, these protons are not equivalent and will likely appear as doublets, with a small coupling constant typical of meta-coupling. The broad signal of the amino protons is also expected.

  • δ ~8.4 ppm (d, J ≈ 2.5 Hz, 1H): Aromatic proton ortho to the nitro group and meta to the amino group. The strong deshielding effect of the nitro group results in a downfield shift.

  • δ ~7.8 ppm (d, J ≈ 2.5 Hz, 1H): Aromatic proton ortho to the amino group and meta to the nitro group.

  • δ ~7.4 ppm (br s, 2H): Protons of the amino group. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for a wide range of organic compounds.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a 30-degree pulse angle to ensure a good signal-to-noise ratio without saturating the signals.

    • Employ a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Process the Free Induction Decay (FID) with an exponential multiplication factor of 0.3 Hz to improve the signal-to-noise ratio. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Predicted ¹³C NMR (125 MHz, DMSO-d₆): The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the substituents.

  • δ ~148 ppm: Carbon attached to the amino group (C-NH₂).

  • δ ~145 ppm: Carbon attached to the nitro group (C-NO₂).

  • δ ~130 ppm: Aromatic carbon ortho to the nitro group.

  • δ ~125 ppm (q, J ≈ 275 Hz): Carbon of the trifluoromethyl group (CF₃). The large coupling constant is characteristic of a one-bond C-F coupling.

  • δ ~122 ppm: Aromatic carbon meta to the nitro group.

  • δ ~120 ppm: Carbon attached to the chlorine atom (C-Cl).

  • δ ~118 ppm (q, J ≈ 30 Hz): Carbon attached to the trifluoromethyl group (C-CF₃). The smaller coupling constant is due to a two-bond C-F coupling.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of 0-160 ppm.

    • Use a standard proton-decoupled pulse sequence.

    • Employ a relaxation delay of 5 seconds to allow for the full relaxation of quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • Processing: Process the FID with an exponential multiplication factor of 1-2 Hz. Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing cluster_analysis Structural Elucidation Prep Dissolve 5-10 mg in 0.6 mL DMSO-d6 H1_Acq 1H Acquisition (400+ MHz, 30° pulse, 2s delay) Prep->H1_Acq C13_Acq 13C Acquisition (proton decoupled, 5s delay) Prep->C13_Acq H1_Proc Process 1H FID (Ref: DMSO @ 2.50 ppm) H1_Acq->H1_Proc C13_Proc Process 13C FID (Ref: DMSO @ 39.52 ppm) C13_Acq->C13_Proc Analysis Correlate shifts and couplings to molecular structure H1_Proc->Analysis C13_Proc->Analysis

NMR Spectroscopy Workflow

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Spectrum (KBr Pellet):

  • 3400-3300 cm⁻¹ (two bands): Asymmetric and symmetric N-H stretching vibrations of the primary amine.[5]

  • ~3100 cm⁻¹: Aromatic C-H stretching.

  • ~1620 cm⁻¹: N-H bending vibration of the primary amine.[5]

  • ~1530 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric stretching vibrations of the nitro group.

  • ~1300-1100 cm⁻¹ (strong, multiple bands): C-F stretching vibrations of the trifluoromethyl group.

  • ~800-900 cm⁻¹: Aromatic C-H out-of-plane bending, indicative of the substitution pattern.

  • ~700-800 cm⁻¹: C-Cl stretching vibration.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrument Setup: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Predicted UV-Vis Spectrum (in Methanol): Nitroanilines typically exhibit two main absorption bands.

  • λmax ~240-260 nm: This band corresponds to a π → π* transition within the benzene ring.

  • λmax ~380-420 nm: This longer wavelength absorption is attributed to an intramolecular charge transfer (ICT) transition from the electron-donating amino group to the electron-withdrawing nitro group. The position of this band is sensitive to solvent polarity.[8][9][10][11]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of this compound in HPLC-grade methanol at a concentration of approximately 1 mg/mL.

    • Prepare a dilute solution (e.g., 10 µg/mL) from the stock solution for analysis.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Use a quartz cuvette with a 1 cm path length.

    • Record a baseline spectrum with the cuvette filled with methanol.

    • Record the sample spectrum over a wavelength range of 200-600 nm.

  • Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺˙): The mass spectrum will show a molecular ion peak. Due to the presence of chlorine, an isotopic peak (M+2) will be observed with an intensity of approximately one-third of the molecular ion peak, which is a characteristic signature for a monochlorinated compound.[12][13]

    • m/z 240 (for ³⁵Cl)

    • m/z 242 (for ³⁷Cl)

  • Key Fragment Ions:

    • [M - NO₂]⁺: Loss of the nitro group (46 Da).

    • [M - CF₃]⁺: Loss of the trifluoromethyl group (69 Da).

    • [M - Cl]⁺: Loss of the chlorine atom (35/37 Da).

    • Further fragmentation of these primary ions will also be observed.

MS_Fragmentation cluster_frags Primary Fragmentation Pathways Parent [C7H4ClF3N2O2]+• m/z 240/242 Frag1 [M - NO2]+ m/z 194/196 Parent->Frag1 - NO2 Frag2 [M - CF3]+ m/z 171/173 Parent->Frag2 - CF3 Frag3 [M - Cl]+ m/z 205 Parent->Frag3 - Cl

Predicted Mass Spectrometry Fragmentation

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for assessing the purity of organic compounds.

Comparative HPLC Performance:

CompoundPredicted Retention Time (Relative)Rationale
2-Amino-5-fluoro-3-nitrobenzotrifluoride1.0Most polar due to fluorine's high electronegativity, leading to the shortest retention time in reversed-phase HPLC.
This compound 1.2 Intermediate polarity and retention time.
2-Amino-5-bromo-3-nitrobenzotrifluoride1.4Least polar due to the larger, more polarizable bromine atom, resulting in the longest retention time.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized. The use of a small amount of acid, such as 0.1% formic acid, can improve peak shape.[14]

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30 °C.

    • Injection volume: 10 µL.

    • Detection wavelength: Set to one of the λmax values determined by UV-Vis spectroscopy (e.g., ~400 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.1 mg/mL.

  • Analysis: Inject the sample and record the chromatogram. The purity can be calculated from the peak area percentages.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Experimental Protocol: GC-MS

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

    • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Mode: Splitless (or split, depending on the concentration).

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate at a concentration of approximately 0.1 mg/mL.

  • Analysis: Inject the sample and acquire the data. The resulting chromatogram will show the retention time of the compound, and the mass spectrum of the peak can be used for identification.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

The comprehensive characterization of this compound through a combination of spectroscopic and chromatographic techniques provides a robust framework for its identification, purity assessment, and quality control. The predicted data and detailed protocols in this guide serve as a valuable resource for researchers, enabling them to confidently utilize this important synthetic intermediate. The comparative analysis with its bromo and fluoro analogs underscores the subtle yet significant influence of halogen substitution on the physicochemical properties of these molecules, offering insights for the rational design of new compounds with tailored characteristics.

References

Introduction: Deciphering Molecular Architecture through Magnetic Resonance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the NMR Spectrum of 2-Amino-5-chloro-3-nitrobenzotrifluoride

This compound is a highly substituted aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and agrochemicals. Its complex substitution pattern, featuring a trifluoromethyl group, a nitro group, a chlorine atom, and an amino group, presents a unique electronic environment. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such molecules. This guide provides a comprehensive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, offering a comparative perspective against structurally related analogues. As a Senior Application Scientist, the insights provided herein are grounded in established principles of NMR spectroscopy and supported by experimental data to ensure scientific integrity.

Understanding the ¹H NMR Spectrum of this compound

The proton NMR spectrum of this compound is characterized by signals from the aromatic protons and the amino group. The substitution pattern on the benzene ring leaves two aromatic protons, which will appear as distinct signals due to their different chemical environments.

The key to interpreting the spectrum lies in understanding the electronic effects of the substituents:

  • -NH₂ (Amino group): A strong electron-donating group that shields ortho and para protons, shifting their signals upfield (to a lower ppm value).

  • -NO₂ (Nitro group): A powerful electron-withdrawing group that deshields all ring protons, particularly those ortho and para to it, shifting their signals downfield (to a higher ppm value).

  • -CF₃ (Trifluoromethyl group): A strong electron-withdrawing group that deshields protons, primarily those in the meta position.

  • -Cl (Chloro group): An electron-withdrawing group through induction but electron-donating through resonance, with a net deshielding effect.

In this compound, the two aromatic protons are at the 4- and 6-positions. H-4 is ortho to the -NO₂ group and meta to the -NH₂ and -Cl groups. H-6 is ortho to the -NH₂ group and meta to the -NO₂ and -Cl groups. Consequently, H-4 is expected to be significantly deshielded and appear at a higher chemical shift compared to H-6. These two protons will exhibit meta coupling, with a small coupling constant (J) typically in the range of 2-3 Hz. The amino protons (-NH₂) will likely appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration due to hydrogen bonding.[1][2]

A related compound, 2-chloro-4-nitro-6-(trifluoromethyl)aniline, shows two aromatic protons as doublets at 8.15 and 8.40 ppm, and amino protons as a broad singlet at 7.15 ppm in DMSO-d6.[3] This provides a reasonable estimate for the chemical shifts in our target molecule.

Comparative Spectral Analysis

To fully appreciate the spectral features of this compound, a comparison with structurally similar compounds is invaluable.

CompoundAromatic Proton Chemical Shifts (ppm)Key Differences and Rationale
This compound (Target) H-4: ~8.2-8.5 ppm (d, J ≈ 2.5 Hz)H-6: ~7.8-8.1 ppm (d, J ≈ 2.5 Hz)The combined deshielding effects of the -NO₂, -CF₃, and -Cl groups lead to downfield shifts for both protons. H-4 is more deshielded due to its ortho position relative to the nitro group.
2-Amino-5-nitrobenzotrifluoride [4]H-3: ~8.40 ppm (d, J ≈ 2.6 Hz)H-4: ~8.18 ppm (dd, J ≈ 9.0, 2.6 Hz)H-6: ~6.77 ppm (d, J ≈ 9.0 Hz)The absence of the chloro group at position 5 results in a more shielded H-6 proton. The coupling pattern is also more complex due to the presence of three aromatic protons.
2-Amino-5-chlorobenzotrifluoride [5]Not explicitly detailed, but expected to be more upfield.The removal of the strongly electron-withdrawing nitro group will cause a significant upfield shift (shielding) of all aromatic protons compared to the target compound.
Benzotrifluoride [6]Multiplet around 7.2-7.6 ppmThis baseline spectrum highlights the profound downfield shift induced by the collective electron-withdrawing and donating substituents on the target molecule.

The influence of these substituents on the aromatic proton chemical shifts can be visualized as follows:

G cluster_0 Electron-Donating Group cluster_1 Electron-Withdrawing Groups NH2 NH2 Aromatic Ring Aromatic Ring NH2->Aromatic Ring Donates e⁻ density NO2 NO2 NO2->Aromatic Ring Withdraws e⁻ density CF3 CF3 CF3->Aromatic Ring Withdraws e⁻ density Cl Cl Cl->Aromatic Ring Withdraws e⁻ density Upfield Shift (Shielding) Upfield Shift (Shielding) Aromatic Ring->Upfield Shift (Shielding) Increased Shielding Downfield Shift (Deshielding) Downfield Shift (Deshielding) Aromatic Ring->Downfield Shift (Deshielding) Decreased Shielding

Caption: Influence of substituents on aromatic proton chemical shifts.

¹³C and ¹⁹F NMR Spectral Features

¹³C NMR: The ¹³C NMR spectrum is expected to show seven distinct signals for the aromatic carbons, as they are all in unique chemical environments. The carbon attached to the trifluoromethyl group will appear as a quartet due to one-bond C-F coupling. The chemical shifts will be influenced by the substituents in a manner analogous to the proton spectrum. For instance, the carbon bearing the nitro group (C-3) and the trifluoromethyl group (C-1) will be significantly deshielded.

¹⁹F NMR: The ¹⁹F NMR spectrum will be the simplest, showing a single sharp signal for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift of this signal is sensitive to the electronic environment of the aromatic ring.[7][8][9] For substituted benzotrifluorides, electron-donating groups tend to cause downfield shifts, while electron-withdrawing groups cause upfield shifts, a trend opposite to that observed for aromatic fluorine resonances.[8][9]

Experimental Protocol for NMR Spectrum Acquisition

To obtain high-quality, reproducible NMR data, a standardized experimental protocol is essential.

1. Sample Preparation: a. Weigh approximately 10-20 mg of this compound into a clean, dry vial. b. Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for minimizing exchange broadening of N-H protons. c. Vortex the sample until the solid is completely dissolved. d. Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Calibration: a. The experiment should be performed on a spectrometer with a minimum field strength of 400 MHz for ¹H observation. b. Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F). c. Calibrate the 90° pulse width for each nucleus. d. Lock the spectrometer on the deuterium signal of the solvent. e. Shim the magnetic field to achieve optimal resolution.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
  • Spectral Width: 12-16 ppm.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay (d1): 5 seconds (to allow for full relaxation of protons).
  • Number of Scans: 16-64, depending on sample concentration.
  • Temperature: 298 K.

4. Data Processing: a. Apply an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. b. Perform a Fourier transform. c. Phase correct the spectrum manually. d. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm). e. Integrate the signals and analyze the multiplicities and coupling constants.

The general workflow for acquiring and analyzing the NMR data is depicted below:

G A Sample Preparation (Dissolve in Deuterated Solvent) B Instrument Setup (Lock, Tune, Shim) A->B C Data Acquisition (1H, 13C, 19F Experiments) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis (Chemical Shift, Integration, Coupling) D->E F Structure Verification & Comparison E->F

Caption: Workflow for NMR data acquisition and analysis.

Conclusion

The NMR spectrum of this compound is a rich source of structural information, directly reflecting the complex interplay of electronic effects from its diverse substituents. A thorough understanding of these effects, combined with a comparative analysis against simpler analogues, allows for a confident and detailed spectral assignment. The provided experimental protocol ensures the acquisition of high-fidelity data, which is paramount for researchers and drug development professionals who rely on NMR for structural confirmation and quality control. The principles and comparative data outlined in this guide serve as a robust framework for interpreting the NMR spectra of this and other complex fluorinated aromatic compounds.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-Amino-5-chloro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the characterization of 2-Amino-5-chloro-3-nitrobenzotrifluoride, a key intermediate in the synthesis of various dyes and pharmaceuticals. We will explore the nuances of ionization techniques, predict fragmentation patterns based on the analysis of structurally similar molecules, and compare the performance of mass spectrometry with alternative analytical technologies. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust analytical methods for this and related compounds.

Chemical Profile of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful mass spectrometry method.

PropertyValueSource
Molecular Formula C₇H₄ClF₃N₂O₂--INVALID-LINK--[1]
Molecular Weight 240.57 g/mol --INVALID-LINK--[1][2]
IUPAC Name 4-chloro-2-nitro-6-(trifluoromethyl)aniline--INVALID-LINK--[1]
CAS Number 62924-50-9--INVALID-LINK--[1]

The presence of a trifluoromethyl group, a nitro group, a chlorine atom, and an amino group on the benzene ring dictates the molecule's polarity, volatility, and reactivity, all of which influence the choice of analytical technique.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it provides unparalleled sensitivity and selectivity for the analysis of complex mixtures.

Ionization Techniques: A Comparative Overview

The choice of ionization technique is critical for the successful analysis of this compound. The selection depends on the desired information: molecular weight confirmation or structural elucidation through fragmentation.

  • Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation. This provides a characteristic "fingerprint" mass spectrum that is valuable for structural elucidation and library matching. Given the aromatic and substituted nature of the target compound, EI is a suitable technique.

  • Chemical Ionization (CI): A "soft" ionization technique that uses a reagent gas to produce ions with less internal energy, resulting in a more prominent molecular ion peak and less fragmentation. This is advantageous for confirming the molecular weight of the analyte. For halogenated and nitroaromatic compounds, negative ion chemical ionization (NICI) can be particularly sensitive.

  • Electrospray Ionization (ESI): A very soft ionization technique ideal for polar and thermally labile molecules. ESI is well-suited for LC-MS applications and typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. An LC-MS analysis of 2-Amino-3-chloro-5-nitrobenzotrifluoride has shown the formation of the [M+H]⁺ ion at m/z 240, confirming the utility of this technique.[3]

  • Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique suitable for LC-MS, APCI is effective for less polar and more volatile analytes than ESI.

Recommendation: For comprehensive characterization, a combination of EI for structural information and a soft ionization technique like ESI or CI for molecular weight confirmation is recommended.

Predicted Fragmentation Pattern of this compound

The fragmentation of nitroaromatic compounds under EI is often initiated by the loss of the nitro group as NO₂ (loss of 46 Da) or NO (loss of 30 Da).[5] The presence of the trifluoromethyl and chloro substituents will also influence the fragmentation pathways.

Predicted Fragmentation Scheme:

fragmentation M [M]⁺˙ m/z 240/242 M_minus_NO2 [M-NO₂]⁺ m/z 194/196 M->M_minus_NO2 - NO₂ M_minus_NO [M-NO]⁺ m/z 210/212 M->M_minus_NO - NO M_minus_Cl [M-Cl]⁺ m/z 205 M->M_minus_Cl - Cl M_minus_CF3 [M-CF₃]⁺ m/z 171/173 M->M_minus_CF3 - CF₃ Fragment1 Further Fragments M_minus_NO2->Fragment1 M_minus_NO->Fragment1 M_minus_Cl->Fragment1 M_minus_CF3->Fragment1

Caption: Predicted major fragmentation pathways for this compound under electron ionization.

Key Predicted Fragment Ions:

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral Loss
240/242[M]⁺˙ (Molecular Ion)-
210/212[M-NO]⁺NO
194/196[M-NO₂]⁺NO₂
205[M-Cl]⁺Cl
171/173[M-CF₃]⁺CF₃

Note: The presence of chlorine will result in isotopic peaks for chlorine-containing fragments, with an approximate intensity ratio of 3:1 for ³⁵Cl and ³⁷Cl.

Comparison with Alternative Technologies

While mass spectrometry, particularly when coupled with chromatography, is a superior technique for the analysis of this compound, other analytical methods can also be employed, each with its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantagesSuitability for this compound
GC-MS Separation by volatility and boiling point, followed by mass analysis.High resolution for volatile compounds, extensive spectral libraries for identification.Requires analyte to be volatile and thermally stable; derivatization may be necessary for polar compounds.Excellent. Related halogenated anilines are routinely analyzed by GC-MS.[6][7]
HPLC-UV Separation by polarity, followed by detection using UV-Vis absorbance.Robust, widely available, suitable for non-volatile and thermally labile compounds.Lower sensitivity and selectivity compared to MS; co-eluting impurities can interfere with quantification.Good. HPLC is a viable alternative to GC, especially since nitroanilines can be thermolabile.[8][9]
NMR Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Unparalleled for structural elucidation and can be used for quantitative analysis (qNMR) without a reference standard for each impurity.Lower sensitivity compared to chromatographic methods.Excellent for structural confirmation. Not ideal for trace-level quantification.
FTIR Spectroscopy Measures the absorption of infrared radiation by the sample, providing information about functional groups.Fast, non-destructive, and provides information on chemical bonding.Not suitable for complex mixtures; provides limited quantitative information.Good for identity confirmation. Not suitable for quantitative analysis in complex matrices.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound using GC-MS and HPLC-UV.

GC-MS Analysis Protocol

This protocol is adapted from established methods for the analysis of halogenated anilines.[6]

Workflow:

gcms_workflow Sample Sample Preparation (e.g., LLE) GC Gas Chromatography Separation Sample->GC MS Mass Spectrometry Detection (EI) GC->MS Data Data Analysis MS->Data

Caption: Workflow for GC-MS analysis.

1. Sample Preparation (Liquid-Liquid Extraction): a. For aqueous samples, adjust the pH to >11 with 10 M NaOH. b. Extract three times with an equal volume of dichloromethane (DCM). c. Dry the combined organic extracts with anhydrous sodium sulfate. d. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Parameters:

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
  • Injector Temperature: 250 °C
  • Oven Temperature Program:
  • Initial: 70 °C, hold for 1 min
  • Ramp: 10 °C/min to 280 °C, hold for 5 min
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • MS Ion Source: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 50-300.

HPLC-UV Analysis Protocol

This protocol is based on methods for the analysis of nitroanilines.[8][9]

Workflow:

hplc_workflow Sample Sample Preparation (e.g., SPE) HPLC HPLC Separation Sample->HPLC UV UV Detection HPLC->UV Data Data Analysis UV->Data

Caption: Workflow for HPLC-UV analysis.

1. Sample Preparation (Solid-Phase Extraction): a. Condition a C18 SPE cartridge with methanol followed by deionized water. b. Load the aqueous sample onto the cartridge. c. Wash the cartridge with water to remove interferences. d. Elute the analyte with methanol or acetonitrile. e. Evaporate the eluent and reconstitute in the mobile phase.

2. HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at a wavelength of approximately 254 nm or a wavelength of maximum absorbance for the compound.
  • Injection Volume: 20 µL.

Conclusion

The mass spectrometric analysis of this compound is a robust and sensitive method for its identification and quantification. A combination of GC-MS for detailed structural information and LC-MS for confirmation of the molecular weight provides a comprehensive analytical strategy. While alternative techniques such as HPLC-UV offer a viable option, they lack the specificity and sensitivity of mass spectrometry, particularly for trace-level analysis in complex matrices. The provided experimental protocols serve as a starting point for method development and can be optimized to meet specific analytical requirements.

References

A Senior Application Scientist's Guide to the Spectroscopic Identity of 2-Amino-5-chloro-3-nitrobenzotrifluoride: An FTIR Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining the Molecular Fingerprint

In the landscape of pharmaceutical intermediates and specialty chemicals, 2-Amino-5-chloro-3-nitrobenzotrifluoride is a molecule of significant interest. Its complex structure, featuring a highly substituted aromatic ring, presents a unique analytical challenge. The presence of electron-withdrawing groups (nitro, trifluoromethyl) and an electron-donating group (amino) on the same benzene ring creates a complex electronic environment that profoundly influences its chemical and physical properties.

Fourier-Transform Infrared (FTIR) spectroscopy provides an invaluable tool for the structural elucidation and quality control of such molecules. By measuring the absorption of infrared radiation by specific molecular vibrations, FTIR generates a unique spectral "fingerprint." This guide provides a detailed interpretation of the FTIR spectrum of this compound, grounded in a comparative analysis with simpler, structurally related compounds. This approach allows us to understand not just where the peaks are, but why they appear at those specific frequencies.

Interpreting the Spectrum: A Tale of Functional Groups in a Crowded Ring

The FTIR spectrum of an aromatic compound is typically divided into several key regions. We will analyze the expected absorptions for this compound by dissecting its structure and comparing the expected vibrational modes to those of reference molecules: Aniline, 1-Chloro-3-nitrobenzene, and Benzotrifluoride.

The High-Frequency Region (3500 - 3300 cm⁻¹): The Amino Group Signature

The primary amine (-NH₂) group is the main contributor to absorptions in this region. Primary amines characteristically exhibit two distinct bands: an asymmetric stretching vibration (νₐₛ) and a symmetric stretching vibration (νₛ).

  • Expected Spectrum of Target Molecule: In this compound, we anticipate two bands, likely in the 3450-3300 cm⁻¹ range. However, the presence of strong electron-withdrawing groups (NO₂ and CF₃) ortho and para to the amino group will decrease the electron density on the nitrogen atom. This strengthens the N-H bonds, causing a shift to a higher wavenumber (frequency) compared to a simple aniline. Intramolecular hydrogen bonding between one of the N-H protons and the oxygen of the ortho-nitro group is also highly likely, which would lead to a broadening of the N-H stretching bands.

  • Comparative Analysis (Aniline): In a standard spectrum of aniline, these peaks appear around 3430 cm⁻¹ (asymmetric) and 3350 cm⁻¹ (symmetric). The upward shift in our target molecule is a direct electronic consequence of the ring's substituents.

The Aromatic and Double-Bond Region (3100 - 1600 cm⁻¹)

This region is complex, containing C-H stretching, C=C ring stretching, and N-H bending vibrations.

  • Aromatic C-H Stretching (3100 - 3000 cm⁻¹): Weak to moderate absorptions are expected just above 3000 cm⁻¹. The substitution pattern leaves two adjacent aromatic protons, which will have characteristic stretching frequencies in this region.

  • N-H Bending (Scissoring) (1650 - 1580 cm⁻¹): A strong band is expected here, characteristic of the primary amine. This peak is often observed around 1620 cm⁻¹ in anilines.

  • Aromatic C=C Stretching (1600 - 1450 cm⁻¹): Aromatic rings typically show a series of sharp bands in this region. For our highly substituted, electron-deficient ring, we expect several bands. The conjugation of the amino and nitro groups with the ring will influence their exact positions.

The Nitro Group Fingerprint (1570 - 1490 cm⁻¹ and 1370 - 1300 cm⁻¹)

The nitro group (-NO₂) provides two of the most intense and recognizable bands in the spectrum.

  • Asymmetric N-O Stretching (νₐₛ): This is a very strong absorption, typically found between 1570 and 1490 cm⁻¹. The strong electron-withdrawing nature of the aromatic ring in our target molecule will likely push this band towards the higher end of the range, expected around 1550-1530 cm⁻¹.

  • Symmetric N-O Stretching (νₛ): A second strong band is expected between 1370 and 1300 cm⁻¹.

  • Comparative Analysis (1-Chloro-3-nitrobenzene): In this simpler molecule, the asymmetric and symmetric stretches appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The electronic environment in our target molecule is more complex, but the peak positions should be comparable.

The Fluorine Powerhouse Region (1350 - 1000 cm⁻¹)

The trifluoromethyl (-CF₃) group dominates this portion of the spectrum with very strong, broad absorptions due to C-F stretching vibrations.

  • C-F Stretching: The C-F bonds in the -CF₃ group give rise to some of the most intense bands in the entire spectrum. Expect very strong, broad absorptions in the 1350-1100 cm⁻¹ range. Specifically, a strong band near 1325 cm⁻¹ (symmetric stretch) and an even stronger, broader band near 1140 cm⁻¹ (asymmetric stretch) are characteristic of the benzotrifluoride moiety.

  • Comparative Analysis (Benzotrifluoride): The spectrum of benzotrifluoride itself is the best guide here, showing dominant, characteristic C-F stretching bands at approximately 1320 cm⁻¹ and 1130 cm⁻¹.

The Fingerprint Region (Below 1000 cm⁻¹)

This region contains a wealth of complex vibrations, including C-H out-of-plane bending (a key indicator of substitution patterns), C-N stretching, and C-Cl stretching.

  • C-Cl Stretching (800 - 600 cm⁻¹): A weak to moderate intensity band is expected in this range, corresponding to the C-Cl bond.

  • Aromatic C-H Out-of-Plane Bending (OOP): The two adjacent hydrogens on the ring should give rise to a strong absorption band in the 850-800 cm⁻¹ region. This is a classic indicator of a 1,2,3,4-tetrasubstituted benzene ring pattern.

Comparative Data Summary

The following table summarizes the expected FTIR absorption bands for this compound and compares them with observed frequencies in simpler reference molecules. This direct comparison highlights the influence of the combined functional groups on the vibrational frequencies.

Vibrational ModeExpected Range for Target Molecule (cm⁻¹)Reference MoleculeObserved Frequency in Reference (cm⁻¹)
N-H Asymmetric & Symmetric Stretch3450 - 3300 (two bands, possibly broad)Aniline~3430, ~3350
Aromatic C-H Stretch3100 - 3000Toluene~3030
N-H Bending1650 - 1580Aniline~1620
NO₂ Asymmetric Stretch1550 - 1530 (strong)1-Chloro-3-nitrobenzene~1530
Aromatic C=C Stretch1600 - 1450 (multiple bands)Toluene~1605, 1495, 1465
NO₂ Symmetric Stretch1370 - 1340 (strong)1-Chloro-3-nitrobenzene~1350
C-F Symmetric Stretch~1325 (strong)Benzotrifluoride~1320
C-F Asymmetric Stretch1180 - 1100 (very strong, broad)Benzotrifluoride~1130
Aromatic C-H Out-of-Plane Bend850 - 800 (strong)N/AN/A
C-Cl Stretch800 - 600Chlorobenzene~740

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol describes the KBr (Potassium Bromide) pellet method, a standard and reliable technique for obtaining the FTIR spectrum of a solid sample. This method ensures the sample is dispersed in an IR-transparent matrix, minimizing scattering effects.

Materials and Equipment
  • This compound (sample)

  • FTIR-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

  • FTIR Spectrometer

Step-by-Step Methodology
  • Drying: Gently dry the KBr powder in an oven at ~110°C for 2-4 hours and store it in a desiccator. This is a critical step to remove adsorbed water, which has strong IR absorptions that can obscure the spectrum.

  • Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr. The ratio is key; too much sample will result in saturated, unusable peaks.

  • Grinding: Transfer the KBr and sample to the agate mortar. Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogenous powder is obtained. The quality of the final spectrum is highly dependent on achieving a small, uniform particle size.

  • Pellet Pressing: Transfer a portion of the powder into the pellet-pressing die. Assemble the die and place it in the hydraulic press.

  • Evacuation: Connect the die to a vacuum line for 1-2 minutes to remove trapped air, which can cause the pellet to be opaque.

  • Pressing: Apply pressure (typically 7-10 tons) for approximately 2 minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

  • Pellet Release: Carefully release the pressure and disassemble the die to retrieve the pellet. A good pellet is thin and clear.

  • Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Collect a background spectrum of the empty sample chamber first. Then, acquire the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Visualizing the Workflow and Molecular Structure

A clear understanding of the workflow and the molecule itself is essential. The following diagrams, rendered in Graphviz, illustrate the experimental process and the structure of this compound.

cluster_prep Sample Preparation cluster_press Pellet Formation cluster_acq Data Acquisition start Weigh 1-2 mg Sample & 100-200 mg KBr grind Grind in Agate Mortar (3-5 min) start->grind load Load Powder into Die grind->load evacuate Evacuate Air (1-2 min) load->evacuate press Apply Pressure (7-10 tons, 2 min) evacuate->press release Release & Retrieve Transparent Pellet press->release background Collect Background Spectrum release->background sample Acquire Sample Spectrum (4000-400 cm⁻¹) background->sample process Process Data (Baseline Correction, etc.) sample->process

Caption: KBr Pellet Method Workflow for FTIR Analysis.

Caption: Structure of this compound.

Conclusion

The FTIR spectrum of this compound is a rich tapestry of information woven from its constituent functional groups. While a complex molecule, its spectrum can be reliably interpreted through a systematic, comparative approach. The key identifying features are the dual N-H stretching bands above 3300 cm⁻¹, the strong, sharp nitro group absorptions between 1550-1300 cm⁻¹, and the exceptionally intense C-F stretching bands between 1350-1100 cm⁻¹. By understanding how the electronic interplay of the substituents modulates these vibrational frequencies relative to simpler molecules, researchers can use FTIR spectroscopy as a powerful and definitive tool for identity confirmation and quality assessment.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Purity Analysis of 2-Amino-5-chloro-3-nitrobenzotrifluoride: A Comparative Evaluation of High-Performance Liquid Chromatography and Alternative Methodologies

This compound (ACNBTF), with the molecular formula C₇H₄ClF₃N₂O₂, is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals.[1][2] Its molecular structure, featuring a trifluoromethyl group, a nitro group, and chlorine and amine substituents on a benzene ring, makes it a versatile building block. However, the very reactivity that makes it valuable also predisposes it to the formation of process-related impurities and degradation products. The purity of ACNBTF is not merely a quality metric; it is a critical parameter that directly influences the yield, safety, and efficacy of the final drug product.

This guide, intended for researchers, analytical scientists, and drug development professionals, provides an in-depth, experience-driven comparison of analytical techniques for the purity assessment of ACNBTF. We will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical tool, detailing a robust, validated methodology. Furthermore, we will objectively compare HPLC with alternative techniques such as Gas Chromatography (GC) and Capillary Electrophoresis (CE), providing the supporting data and scientific rationale necessary to select the most appropriate method for a given analytical challenge.

Part 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Purity Determination

For non-volatile and thermally labile compounds like ACNBTF, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed method of choice for purity and impurity profiling.[3] The technique's high resolving power, sensitivity, and adaptability make it ideal for separating the main component from structurally similar impurities.

Causality Behind Method Development: A Senior Scientist's Perspective

The development of a stability-indicating HPLC method is a systematic process governed by the physicochemical properties of the analyte and the principles of chromatography. Our objective is to create a method that can separate ACNBTF from any potential impurities and degradation products, a requirement mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5]

  • Column Selection (Stationary Phase): ACNBTF is a moderately nonpolar aromatic compound. A C18 (octadecylsilane) column is the logical starting point. The hydrophobic C18 chains provide a strong retentive surface for the nonpolar benzotrifluoride core through hydrophobic interactions. This choice ensures that the analyte is sufficiently retained to allow for separation from more polar or less retained impurities.[6]

  • Mobile Phase Selection: The mobile phase must have the correct elution strength to move the analyte through the column at a reasonable pace. A gradient elution using a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically employed. Acetonitrile is often preferred for its lower viscosity and UV transparency. The aqueous phase is often acidified (e.g., with 0.1% formic or phosphoric acid) to suppress the ionization of the basic amino group on ACNBTF. This ensures a single, sharp peak shape by preventing interactions with residual silanols on the silica-based column.

  • Detector Selection: ACNBTF contains a nitro-substituted benzene ring, which is a strong chromophore. This makes UV-Vis detection highly effective. A photodiode array (PDA) detector is particularly advantageous as it can acquire spectra across a range of wavelengths simultaneously, which aids in peak purity assessment and impurity identification. A wavelength of around 254 nm is a common choice for aromatic compounds.[3]

  • Forced Degradation Studies: To ensure the method is "stability-indicating," forced degradation studies are essential.[7] The drug substance is subjected to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[8][9] The HPLC method must then demonstrate its ability to resolve the intact ACNBTF peak from all formed degradants, proving its specificity as per ICH guidelines.[10]

Experimental Protocol: A Validated RP-HPLC Method for ACNBTF Purity

This protocol describes a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before any sample analysis, a cornerstone of trustworthy data generation.[4]

1. Chromatographic Conditions:

  • Instrument: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 40
    20 80
    25 80
    26 40

    | 30 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of ACNBTF reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the ACNBTF sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent. This higher concentration is used to ensure detection of impurities at the 0.1% level.

3. System Suitability Test (SST):

  • Inject the Standard Solution five times.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) of the peak area for the five replicate injections must be ≤ 2.0%.

    • The theoretical plates (N) for the ACNBTF peak must be ≥ 2000.

    • The tailing factor (T) for the ACNBTF peak must be ≤ 2.0.

4. Procedure:

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the Standard Solution.

  • Inject the Sample Solution in duplicate.

  • Calculate the percentage of any impurity using the area normalization method: % Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting weigh Accurately Weigh Sample & Reference dissolve Dissolve in Diluent (ACN/Water) weigh->dissolve sst System Suitability Test (SST) dissolve->sst inject Inject Sample into HPLC System sst->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Final Report calculate->report Method_Selection start What is the Analytical Goal? q1 Routine Purity & Impurity Profile? start->q1 q2 Analysis of Residual Solvents? q1->q2 No ans1 Use Validated RP-HPLC Method q1->ans1 Yes q3 Confirm Peak Purity / Orthogonal Check? q2->q3 No ans2 Use Headspace Gas Chromatography (HS-GC) q2->ans2 Yes q4 Identify Unknown Impurity Structure? q3->q4 No ans3 Use Capillary Electrophoresis (CE) as a complementary technique q3->ans3 Yes ans4 Use LC-Mass Spectrometry (LC-MS) q4->ans4 Yes

References

A Comparative Guide to the Synthesis of 2-Amino-5-chloro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5-chloro-3-nitrobenzotrifluoride is a highly functionalized aromatic compound of significant interest in the chemical industry. Its unique substitution pattern, featuring electron-withdrawing trifluoromethyl and nitro groups alongside synthetically versatile amino and chloro moieties, makes it a valuable intermediate for the synthesis of complex molecules. Specifically, it serves as a critical building block in the development of certain agrochemicals and specialized dyes. The strategic placement of these functional groups, however, presents a considerable challenge for its regioselective synthesis.

This guide provides an in-depth comparison of plausible synthetic methodologies for this compound (CAS No. 62924-50-9)[1]. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify the selection of reagents and conditions, and provide a critical evaluation of the potential advantages and drawbacks of each approach. This analysis is grounded in established chemical literature for analogous transformations, providing a robust framework for researchers and process chemists.

Proposed Synthetic Pathways: A Mechanistic Perspective

Direct synthesis of a polysubstituted aromatic ring requires careful strategic planning to control the regioselectivity of electrophilic substitution and other transformations. Based on established precedent for similar fluorinated compounds, we have designed two primary synthetic routes starting from commercially available precursors.

Route 1: Electrophilic Nitration of a Pre-functionalized Benzotrifluoride

This is arguably the most logical and well-precedented approach. The strategy involves introducing the nitro group onto a pre-existing 2-amino-5-chlorobenzotrifluoride scaffold. The key to this synthesis is the meticulous control of directing group effects to achieve the desired 3-nitro substitution.

Causality Behind Experimental Choices:

  • Amino Group Protection: The amino group of the starting material is a powerful activating, ortho-, para-directing group. Direct nitration would be unselective and prone to oxidation by the strong nitric-sulfuric acid mixture. Therefore, the amino group must be temporarily "deactivated" and its directing power harnessed. Acetylation is a classic and effective method, converting the -NH₂ group to an -NHCOCH₃ group. This acetamido group is still an ortho-, para-director but is less activating, offering more controlled reactivity. This approach is well-documented for the synthesis of related nitro-amino compounds[2].

  • Regiocontrolled Nitration: With the acetamido group at C-2, the primary directing influence for the incoming electrophile (NO₂⁺) is this group. It directs ortho and para. The para position (C-5) is already occupied by a chlorine atom. Therefore, nitration is strongly directed to the ortho position, C-3. The trifluoromethyl group at C-1 is a meta-director, which also favors substitution at C-3. The chloro group at C-5 is a weak ortho-, para-director, but its influence is overridden by the powerful acetamido director. This convergence of directing effects is the cornerstone of this route's high predicted regioselectivity.

  • Deprotection: The final step is the hydrolysis of the acetamido group to regenerate the free amine, typically achieved under acidic conditions.

Logical Workflow for Route 1

cluster_0 Route 1: Electrophilic Nitration A 2-Amino-5-chlorobenzotrifluoride B 2-Acetamido-5-chlorobenzotrifluoride A->B Acetylation (Acetic Anhydride) C 2-Acetamido-5-chloro-3-nitrobenzotrifluoride B->C Nitration (HNO3, H2SO4) D This compound C->D Hydrolysis (H2SO4, H2O)

Caption: Reaction scheme for the synthesis via electrophilic nitration.

Route 2: Nucleophilic Aromatic Substitution (SNAr) and Reduction

An alternative strategy involves constructing the molecule by first establishing the chloro-nitro-trifluoromethyl pattern and then introducing the amino group. This route hinges on the activation of the aromatic ring toward nucleophilic attack.

Causality Behind Experimental Choices:

  • Starting Material Synthesis: This route commences with 2-chloro-5-nitrobenzotrifluoride, a known chemical intermediate[3]. This material can be synthesized via the nitration of m-chlorobenzotrifluoride, a reaction that requires careful control to favor the desired isomer[4].

  • Oxidative Chlorination: The next crucial step is the introduction of a second chlorine atom. Given the substitution pattern, a direct electrophilic chlorination would likely be directed to the position ortho to the activating chloro group and meta to the deactivating nitro and trifluoromethyl groups, leading to the desired 2,4-dichloro-5-nitrobenzotrifluoride.

  • Selective Nucleophilic Aromatic Substitution (SNAr): The key to this route is the selective displacement of one of the two chlorine atoms with an amino group. The chlorine at C-2 is positioned ortho to a nitro group and para to a trifluoromethyl group. The chlorine at C-4 is ortho to the trifluoromethyl group and meta to the nitro group. The powerful electron-withdrawing effects of the ortho-NO₂ and para-CF₃ groups strongly activate the C-2 position for nucleophilic attack by ammonia (amination). This makes the displacement of the C-2 chlorine significantly more favorable than the C-4 chlorine.

For the purpose of a comprehensive guide, we present the more plausible pathway which involves nitration of a different precursor followed by amination.

Logical Workflow for a Modified SNAr Route

cluster_1 Route 2: S(N)Ar Approach (Hypothetical) A2 3-Chloro-5-(trifluoromethyl)aniline B2 1-Chloro-3-nitro-5-(trifluoromethyl)benzene A2->B2 Sandmeyer Reaction (NaNO2, HCl then CuCl/HCl) C2 1,2-Dichloro-3-nitro-5-(trifluoromethyl)benzene B2->C2 Chlorination (Cl2, Lewis Acid) D2 This compound C2->D2 Amination (S(N)Ar) (Aqueous Ammonia, high T/P)

Caption: Hypothetical S(N)Ar pathway to the target molecule.

Performance Comparison and Experimental Data

As direct experimental data for the synthesis of this compound is not widely published, this comparison is based on the performance of analogous reactions reported in patents and peer-reviewed literature.

ParameterRoute 1: Electrophilic NitrationRoute 2: SNAr ApproachJustification & Supporting Data
Plausibility & Precedent High Moderate Route 1 follows a classic, well-documented pathway for nitrating protected anilines[2]. The directing group effects are predictable and reliable. The SNAr route is chemically sound but relies on a more complex starting material and potentially harsh amination conditions.
Number of Steps 3 steps from a common intermediate3 steps from a less common intermediateBoth routes involve a similar number of transformations. However, the starting material for Route 1, 2-amino-5-chlorobenzotrifluoride, is a more established intermediate[5][6].
Regioselectivity Excellent (predicted) Good to Moderate (predicted) The converging directing effects in Route 1 strongly favor the desired 3-nitro isomer. Route 2's selectivity depends on the differential activation of two C-Cl bonds for SNAr, which can sometimes lead to isomer mixtures.
Reaction Conditions Moderate to harsh (nitration)Harsh (amination may require high pressure/temp)Nitration requires a mixture of concentrated nitric and sulfuric acids, which are corrosive but standard reagents. High-pressure amination requires specialized equipment.
Potential Yield GoodModerateAcetylation and hydrolysis steps are typically high-yielding. The yield of analogous nitrations is reported to be good (e.g., 57% for a related fluoro compound)[2]. SNAr reactions can be high-yielding but are sensitive to conditions.
Scalability Good Moderate The reactions in Route 1 are standard batch processes used widely in industrial synthesis. High-pressure SNAr reactions can be more challenging to scale up.

Detailed Experimental Protocol (Route 1)

The following protocol is a representative, predictive procedure for the synthesis of this compound via Route 1, based on established methodologies[2].

Part 1: Acetylation of 2-Amino-5-chlorobenzotrifluoride

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-chlorobenzotrifluoride (1.0 eq).

  • Reagent Addition: Add glacial acetic acid (5 vol) followed by the slow, dropwise addition of acetic anhydride (1.2 eq).

  • Reaction: Heat the mixture to reflux (approx. 118°C) for 2 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry the solid under vacuum. The product is 2-acetamido-5-chlorobenzotrifluoride.

Part 2: Nitration of 2-Acetamido-5-chlorobenzotrifluoride

  • Setup: In a three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (98%, 5 vol). Cool the acid to 0-5°C in an ice-salt bath.

  • Substrate Addition: Slowly add the dried 2-acetamido-5-chlorobenzotrifluoride from Part 1 in portions, ensuring the temperature does not exceed 10°C.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2 vol) in a separate flask, keeping the mixture cool.

  • Reaction: Add the nitrating mixture dropwise to the reaction flask, maintaining the internal temperature between 10-20°C. Stir for an additional 90 minutes at this temperature[2].

  • Workup: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the yellow precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. The product is crude 2-acetamido-5-chloro-3-nitrobenzotrifluoride.

Part 3: Hydrolysis of 2-Acetamido-5-chloro-3-nitrobenzotrifluoride

  • Setup: Place the crude product from Part 2 in a round-bottom flask.

  • Reagent Addition: Add a mixture of concentrated sulfuric acid (3 vol) and water (2 vol).

  • Reaction: Heat the mixture on a water bath (approx. 90-100°C) for 1-2 hours until TLC indicates the disappearance of the starting material.

  • Workup: Cool the reaction mixture and pour it onto ice. Neutralize the solution carefully with a base (e.g., aqueous sodium hydroxide) to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Conclusion

Based on a thorough analysis of established chemical principles and analogous reactions, the Electrophilic Nitration (Route 1) presents the most promising and reliable pathway for the synthesis of this compound. This multi-step approach offers superior control over regioselectivity due to the predictable directing effects of the substituents on the benzotrifluoride core. The use of a temporary protecting group for the amine is a critical design element that enables the desired transformation. While the SNAr approach (Route 2) is theoretically plausible, it presents greater challenges regarding the synthesis of the required starting material and the control of reaction conditions. For researchers and drug development professionals seeking a dependable method for laboratory or industrial scale-up, Route 1 provides a robust and well-precedented strategic foundation.

References

A Comparative Guide to Substituted Benzotrifluorides: The Strategic Utility of 2-Amino-5-chloro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzotrifluoride Scaffold in Modern Chemistry

In the landscape of medicinal chemistry and materials science, the benzotrifluoride moiety is a cornerstone building block.[1][2] The trifluoromethyl (-CF3) group, often described as a "super-halogen," imparts a unique combination of properties to an aromatic ring. Its high electronegativity, metabolic stability, and significant lipophilicity can dramatically influence a molecule's pharmacokinetic and pharmacodynamic profile.[3][4][5] This guide delves into the specific chemistry of 2-Amino-5-chloro-3-nitrobenzotrifluoride, a polysubstituted aniline that offers a rich platform for synthetic diversification. We will objectively compare its reactivity and properties against other relevant substituted benzotrifluorides, supported by experimental frameworks, to provide researchers with a clear understanding of its strategic value.

Featured Intermediate: this compound

This compound (CAS No. 400-67-9) is a highly functionalized aromatic intermediate.[6][7] Its utility stems from the orthogonal reactivity of its three distinct substituents, which allows for selective, stepwise chemical modifications.

  • Structure and Properties:

    • Molecular Formula: C₇H₄ClF₃N₂O₂[6][8]

    • Molecular Weight: 240.57 g/mol [6][8][9]

    • Appearance: Typically a yellow solid.[6]

The benzene ring is decorated with a powerful trifecta of functional groups:

  • Amino Group (-NH₂): A nucleophilic site and an ortho-, para-directing activating group.

  • Nitro Group (-NO₂): A potent electron-withdrawing group, rendering the ring electron-deficient and serving as a precursor to a reducible amine.

  • Chloro Group (-Cl): An ortho-, para-directing deactivating group that can participate in nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.

  • Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing, meta-directing deactivating group that enhances lipophilicity and metabolic stability.

This unique electronic arrangement makes the molecule a valuable precursor, particularly in the synthesis of dyes and complex pharmaceutical intermediates.[6][10]

Comparative Analysis: Reactivity and Synthetic Potential

The true synthetic value of this compound is best understood by comparing it to its structural analogs. The presence or absence of each functional group dramatically alters the molecule's chemical behavior.

G cluster_main Featured Molecule cluster_comparators Structural Analogs for Comparison A This compound B 2-Amino-5-chlorobenzotrifluoride (Lacks Nitro Group) A->B Increased Amine Nucleophilicity C 2-Chloro-5-nitrobenzotrifluoride (Lacks Amino Group) A->C Enables Direct SNAr at C1 Position D 4-Chloro-2-nitro-6-(trifluoromethyl)aniline (Isomer) A->D Altered Steric & Electronic Environment

Caption: Logical relationships between the featured molecule and its structural analogs.

vs. 2-Amino-5-chlorobenzotrifluoride (Lacking the Nitro Group)
  • Key Difference: The absence of the strongly electron-withdrawing nitro group.

  • Impact on Reactivity: The amino group in 2-Amino-5-chlorobenzotrifluoride (CAS 445-03-4) is significantly more nucleophilic and basic.[11] In our featured molecule, the -NO₂ group at the meta position to the amine drastically reduces its electron density through resonance and inductive effects.

  • Synthetic Implications:

    • N-Functionalization (e.g., Acylation, Alkylation): Reactions on the amino group of this compound will proceed much slower, often requiring stronger reagents or harsher conditions compared to its non-nitrated counterpart.

    • Electrophilic Aromatic Substitution (EAS): The ring of the nitrated compound is highly deactivated, making EAS reactions challenging. In contrast, 2-Amino-5-chlorobenzotrifluoride can undergo EAS, directed by the amino group.

vs. 2-Chloro-5-nitrobenzotrifluoride (Lacking the Amino Group)
  • Key Difference: The absence of the nucleophilic amino group.

  • Impact on Reactivity: 2-Chloro-5-nitrobenzotrifluoride (CAS 777-37-7) is an excellent substrate for Nucleophilic Aromatic Substitution (SNAr).[3] The chlorine atom is activated by the strong electron-withdrawing effects of the para-nitro and ortho-trifluoromethyl groups.

  • Synthetic Implications:

    • This molecule is ideal for introducing nucleophiles (e.g., amines, alkoxides) at the C1 position. In contrast, the amino group in our featured molecule would likely be the primary site of reaction with many nucleophiles/bases.

    • 2-Chloro-5-nitrobenzotrifluoride serves as a precursor to our featured molecule through a nitration followed by reduction, or by introducing an amino group via SNAr if the starting material were different.

vs. Isomeric Benzotrifluorides
  • Key Difference: The relative positions of the substituents. For example, 4-chloro-2-nitro-6-(trifluoromethyl)aniline.

  • Impact on Reactivity: The spatial arrangement of the functional groups dictates both steric hindrance and the interplay of electronic effects. Moving the chloro group from position 5 to 4, for instance, alters the steric environment around the amino group and changes its electronic relationship with the other substituents.

  • Synthetic Implications: The regioselectivity of subsequent reactions would be completely different. For example, attempts to perform a Sandmeyer reaction on the amino group would yield a product with the resulting substituent at a different position. The unique 2,3,5-substitution pattern of our featured molecule is specifically designed for certain synthetic outcomes.

Quantitative Data Comparison

The physicochemical properties of these building blocks are critical for predicting their behavior in both reaction and biological systems.

Compound NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compound 400-67-9240.57286 at 760 mmHg[9]1.614[9]
2-Amino-5-chlorobenzotrifluoride445-03-4195.58------
2-Chloro-5-nitrobenzotrifluoride777-37-7225.55108 / 10 mmHg1.527
Benzotrifluoride (Reference)98-08-8146.11103.5[12]1.189[12]

Experimental Protocols: A Framework for Investigation

To translate these comparisons into practice, we provide the following validated experimental frameworks.

Protocol 1: Synthesis of this compound

This protocol is based on the electrophilic chlorination of an aniline precursor. The choice of N-chlorosuccinimide (NCS) as the chlorinating agent is deliberate; it is a solid, easy-to-handle source of electrophilic chlorine that avoids the hazards of using chlorine gas. Acetonitrile is selected as a polar aprotic solvent to solubilize both the substrate and the reagent.

Caption: Workflow for the synthesis of a key benzotrifluoride intermediate.

Step-by-Step Methodology:

  • Reaction Setup: In a sealed microwaveable reaction flask, dissolve 4-nitro-2-(trifluoromethyl)aniline (1.0 eq) and N-chlorosuccinimide (1.1 eq) in acetonitrile.[6]

  • Heating: Heat the sealed mixture to 150°C for 15 minutes using a laboratory microwave reactor. Causality: The high temperature accelerates the rate of this otherwise slow electrophilic aromatic substitution on a deactivated ring.

  • Reaction Monitoring: After cooling, spot a small aliquot on a TLC plate or analyze via LC-MS to confirm the consumption of the starting material.

  • Workup: Pour the cooled reaction mixture into a separatory funnel containing a 5% sodium hydroxide solution and ethyl acetate. The basic wash removes unreacted NCS and succinimide byproducts.

  • Extraction & Drying: Separate the organic phase, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the isolated product, 2-chloro-4-nitro-6-(trifluoromethyl)aniline, using ¹H NMR, ¹³C NMR, and LC-MS. The expected mass peak would be (m/z) 240 [M+H]⁺.[6]

Protocol 2: Comparative N-Acetylation Reactivity Study

This experiment is designed to quantitatively demonstrate the difference in nucleophilicity between the amino groups of our featured molecule and its non-nitrated analog. The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

  • Solution Preparation: Prepare 0.1 M stock solutions of Substrate A (this compound), Substrate B (2-Amino-5-chlorobenzotrifluoride), and acetic anhydride in anhydrous dichloromethane. Also prepare a 0.2 M solution of pyridine (as a mild base).

  • Reaction Initiation: In two separate, stirred vials at room temperature, add 1 mL of the pyridine solution to 5 mL of the dichloromethane. To Vial A, add 1 mL of the Substrate A stock solution. To Vial B, add 1 mL of the Substrate B stock solution.

  • Time Zero (t=0): To each vial simultaneously, add 1 mL of the acetic anhydride stock solution. Immediately withdraw a 100 µL aliquot from each vial, quench it in a separate HPLC vial containing 900 µL of mobile phase, and label as t=0.

  • Time-Course Monitoring: At regular intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw and quench aliquots as described in step 3.

  • HPLC Analysis: Analyze all quenched time points by HPLC. Develop a method that clearly separates the starting material from the acetylated product for each reaction.

  • Data Analysis: Calculate the percentage conversion at each time point by integrating the peak areas of the starting material and product. Plot % conversion vs. time for both substrates.

Expected Outcome: The plot will show a significantly faster rate of conversion for Substrate B compared to Substrate A. This provides direct, quantitative evidence that the nitro group deactivates the amine, a critical consideration for any researcher planning N-functionalization reactions.

Conclusion

This compound is not merely another substituted aniline; it is a precisely engineered synthetic intermediate. Its value lies in the controlled, differential reactivity afforded by its unique substitution pattern. While the deactivating nitro group reduces the nucleophilicity of the amine compared to analogs like 2-amino-5-chlorobenzotrifluoride, it simultaneously activates the ring for potential future modifications and serves as a masked amino group itself. Understanding these comparative nuances allows researchers and drug development professionals to select the optimal benzotrifluoride building block, saving valuable time and resources while enabling access to novel chemical space.

References

A Comparative Guide to the Structural Validation of 2-Amino-5-chloro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Confirmation

In the landscape of pharmaceutical and chemical research, the precise structural identity of a molecule is the bedrock upon which all subsequent data rests. For complex substituted aromatic compounds such as 2-Amino-5-chloro-3-nitrobenzotrifluoride, a key intermediate in the synthesis of various active compounds, even minor positional changes of functional groups can drastically alter its chemical reactivity, biological activity, and safety profile. The presence of multiple isomers during synthesis is a common challenge, necessitating a robust, multi-faceted validation strategy.

This guide provides an in-depth comparison of core analytical techniques for the definitive structural validation of this compound. We move beyond mere data presentation to explain the causality behind methodological choices, offering a framework for establishing a self-validating system of analysis. The objective is not just to confirm the presence of a substance but to unequivocally prove its structure against its potential isomers and related impurities.

The Subject Molecule: this compound

Before delving into the analytical methodologies, it is crucial to define the target molecule's fundamental properties.

PropertyValueSource
Common Name This compound-
IUPAC Name 4-chloro-2-nitro-6-(trifluoromethyl)aniline[1]
CAS Number 62924-50-9[1]
Molecular Formula C₇H₄ClF₃N₂O₂[1]
Molecular Weight 240.57 g/mol [1]
2D Structure Chemical structure of this compoundPubChem

The Orthogonal Validation Matrix: A Multi-Technique Approach

No single analytical technique can provide absolute structural proof. A reliable validation strategy relies on an orthogonal approach, where each method provides a different, complementary piece of the structural puzzle. We will compare Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: NMR is the most powerful technique for ab initio structure elucidation and isomer differentiation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a polysubstituted benzene ring, the number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) in ¹H NMR are uniquely determined by the substitution pattern. Furthermore, ¹⁹F NMR offers a highly sensitive and direct probe for the trifluoromethyl group.

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those on an amino group.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus, and acquisition is typically rapid.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C one-bond and long-range correlations).

The key to validation is comparing the observed spectrum to the predicted spectrum for the target molecule and its most likely isomers.

Table 2: Comparative ¹H NMR Data for ACNBT and a Key Isomer

CompoundPredicted Aromatic ProtonsPredicted Splitting Pattern & CouplingRationale
This compound (Target) 2Two doublets (d).The two protons are on adjacent carbons but are not equivalent. They will split each other (ortho-coupling, J ≈ 7-9 Hz).
2-Amino-3-chloro-5-nitrobenzotrifluoride (Isomer) 2Two doublets (d).The two protons are separated by the nitro group. They will exhibit meta-coupling, which is much smaller (J ≈ 2-3 Hz).
2-Amino-5-nitrobenzotrifluoride (Analogue) 3One doublet (d), one doublet of doublets (dd), one doublet (d).This analogue, lacking chlorine, has three aromatic protons with distinct ortho and meta couplings, leading to a more complex spectrum[2].

Trustworthiness: The significant difference in the predicted proton coupling constants (ortho vs. meta) provides a definitive and self-validating method to distinguish between the target molecule and its key positional isomer. The ¹⁹F NMR is expected to show a single sharp singlet, confirming the presence of a single CF₃ environment. The chemical shift of this signal is influenced by the substituents on the ring, providing another layer of validation when compared against reference compounds[3][4].

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Data Analysis & Validation Prep Dissolve Sample in DMSO-d6 H1 ¹H NMR Prep->H1 Analyze TwoD 2D NMR (COSY, HSQC) H1->TwoD for assignment Interpret Interpret Spectra: Shifts, Couplings, Integrals H1->Interpret F19 ¹⁹F NMR F19->Interpret C13 ¹³C NMR C13->Interpret TwoD->Interpret for assignment Compare Compare with Isomer Data Interpret->Compare Validate Structure Confirmed/ Rejected Compare->Validate

Caption: Workflow for structural validation using NMR spectroscopy.

Mass Spectrometry (MS): The Unambiguous Molecular Weight

Expertise & Experience: MS is an essential orthogonal technique that provides the exact molecular weight of a compound, thereby confirming its elemental formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy (typically <5 ppm) to distinguish between formulas with the same nominal mass. Furthermore, the fragmentation pattern provides a fingerprint that can help confirm the structure.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography (LC): Inject the sample into a Liquid Chromatography system, typically with a C18 reversed-phase column. This step separates the target compound from any impurities. A simple gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is usually sufficient.

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode. The amino group is readily protonated to form the [M+H]⁺ ion.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Acquire full scan data to observe the [M+H]⁺ ion. If desired, perform tandem MS (MS/MS) by isolating the parent ion and fragmenting it to obtain structural information.

Table 3: Comparative High-Resolution MS Data

CompoundExpected [M+H]⁺ (Monoisotopic)Key DifferentiatorRationale
This compound (Target) 241.0000Isotopic Pattern The presence of one chlorine atom will produce a characteristic M+2 peak ([M+H+2]⁺) with an intensity of approximately one-third of the M peak ([M+H]⁺). This is a definitive confirmation of a single chlorine atom.
2-Amino-3-chloro-5-nitrobenzotrifluoride (Isomer) 241.0000Isotopic Pattern Identical to the target molecule. MS cannot easily distinguish these isomers based on parent mass alone. Fragmentation patterns may show subtle differences but are not as reliable as NMR for initial identification.
2-Amino-5-nitrobenzotrifluoride (Analogue) 207.0381Exact Mass This analogue, lacking chlorine, has a significantly different molecular weight and will not exhibit the chlorine isotopic pattern[5].

Trustworthiness: The primary strength of HRMS is the high-confidence confirmation of the elemental formula. The observation of the correct exact mass and the characteristic ³⁵Cl/³⁷Cl isotopic pattern provides a self-validating checkpoint for the molecule's elemental composition. While it is not the primary tool for distinguishing positional isomers, it is unparalleled for confirming molecular formula and identifying impurities with different formulas.

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-HRMS Acquisition cluster_analysis Data Analysis & Validation Prep Dilute Sample in Methanol LC LC Separation (C18 Column) Prep->LC ESI ESI Ionization ([M+H]⁺) LC->ESI TOF HRMS Analysis (e.g., TOF) ESI->TOF Mass Determine Exact Mass TOF->Mass Isotope Analyze Isotopic Pattern TOF->Isotope Validate Formula Confirmed/ Rejected Mass->Validate Isotope->Validate

Caption: Workflow for molecular formula confirmation using LC-HRMS.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Experience: IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs the frequencies corresponding to its vibrational modes.

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Press the sample firmly against the crystal using the pressure arm. Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Table 4: Characteristic IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Vibration TypeRationale & Comparison
Amine (N-H) 3300 - 3500N-H StretchThe presence of two distinct bands in this region is characteristic of a primary amine (-NH₂). This would be absent in an analogue like 5-Chloro-2-nitrobenzotrifluoride[6].
Nitro (N=O) 1500 - 1560 and 1300 - 1370Asymmetric & Symmetric N=O StretchStrong absorption bands in these regions are definitive for the nitro group. These would be absent in an analogue like 2-Amino-5-chlorobenzotrifluoride.
Trifluoromethyl (C-F) 1100 - 1350C-F StretchStrong, broad absorptions are characteristic of the CF₃ group.
Aromatic Ring 1450 - 1600C=C StretchMultiple sharp bands confirm the benzene ring backbone.
C-Cl Bond 600 - 800C-Cl StretchA band in this fingerprint region helps confirm the presence of chlorine.

Trustworthiness: IR spectroscopy is excellent for confirming the presence or absence of key functional groups. However, it is a poor tool for distinguishing between positional isomers, as their IR spectra are often nearly identical. Its value is in providing rapid, confirmatory evidence that the expected functional groups are indeed present, acting as a quick quality control check.

Integrated Validation Strategy & Conclusion

Table 5: Summary of Analytical Technique Contributions

TechniquePrimary RoleStrengthLimitation
NMR Isomer differentiation & structural elucidationUnambiguous determination of atom connectivity and substitution pattern.Requires a pure sample; lower sensitivity than MS.
MS Molecular formula confirmationHigh sensitivity and accuracy for molecular weight and elemental formula.Poor at distinguishing positional isomers.
IR Functional group identificationFast, simple, and provides a clear fingerprint of functional groups present.Very limited ability to differentiate isomers.

The logical workflow is to first confirm the molecular weight and formula using MS. Second, confirm the presence of all expected functional groups with IR. Finally, and most critically, use a suite of NMR experiments (¹H, ¹³C, ¹⁹F) to definitively establish the substitution pattern and rule out all other isomers.

Final_Workflow cluster_ms Step 1: Formula Confirmation cluster_ir Step 2: Functional Group Check cluster_nmr Step 3: Isomer Confirmation Start Purified Sample of This compound MS LC-HRMS Analysis Start->MS MS_Check Correct MW? Cl Isotope Pattern? MS->MS_Check IR ATR-FTIR Analysis MS_Check->IR Yes Fail Structure Incorrect or Impure MS_Check->Fail No IR_Check NH₂, NO₂, CF₃ bands present? IR->IR_Check NMR ¹H, ¹³C, ¹⁹F NMR Analysis IR_Check->NMR Yes IR_Check->Fail No NMR_Check Proton couplings match target isomer? NMR->NMR_Check End Structure Validated NMR_Check->End Yes NMR_Check->Fail No

Caption: An integrated workflow for the unambiguous structural validation of the target molecule.

By systematically applying this orthogonal, multi-technique approach, researchers and drug development professionals can ensure the unequivocal structural identity of this compound, guaranteeing the integrity and reliability of all subsequent research and development activities.

References

A Senior Application Scientist's Guide to the Quantification of 2-Amino-5-chloro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates is a cornerstone of robust process development, quality control, and regulatory compliance. 2-Amino-5-chloro-3-nitrobenzotrifluoride, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. Its accurate measurement is critical to ensure reaction stoichiometry, monitor purity, and control final product quality.

This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, offering a framework for selecting and validating the most appropriate method for your specific application.

The Analytical Challenge: Structure and Properties

This compound (MW: 240.57 g/mol ) possesses a unique combination of functional groups that dictate its analytical behavior. The aromatic amine, nitro group, and trifluoromethyl group each impart distinct chemical and physical properties. The presence of the nitroaromatic chromophore suggests amenability to UV-Visible spectrophotometry, while its moderate polarity and potential for volatility open the door to chromatographic separations.

Comparative Analysis of Quantification Methods

The selection of an analytical method is a balance of sensitivity, selectivity, speed, and the complexity of the sample matrix. Here, we compare three primary techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) UV-Visible Spectrophotometry
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Measurement of light absorption by the analyte in a solution.
Selectivity High (excellent for complex matrices)High (excellent for complex matrices)Low (prone to interference from other absorbing species)
Sensitivity High (ng to pg levels)Very High (pg to fg levels, especially with ECD)Moderate (µg to mg levels)
Speed Moderate (5-30 min per sample)Moderate to Fast (5-20 min per sample)Very Fast (<1 min per sample)
Sample Throughput High (with autosampler)High (with autosampler)High
Instrumentation Cost Moderate to HighModerate to HighLow
Method Development Moderate complexityModerate complexitySimple
Best Suited For Purity testing, stability studies, quantification in complex matrices (e.g., reaction mixtures, formulations).Trace analysis, quantification of volatile impurities, analysis in organic solvents.High-concentration samples, rapid in-process checks where interfering species are absent.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

Expertise & Experience: Reverse-phase HPLC is the workhorse of pharmaceutical analysis for its versatility and robustness in separating compounds with varying polarities. For this compound, a C18 column is an excellent starting point, providing strong hydrophobic interactions with the aromatic ring. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, allows for fine-tuning of the retention time. The acidic pH of the buffer is crucial to ensure the amine group is protonated, leading to consistent peak shapes. UV detection is ideal due to the strong absorbance of the nitroaromatic moiety.

Trustworthiness: This protocol is designed as a self-validating system. The inclusion of an internal standard corrects for variations in injection volume and instrument response. System suitability tests, performed before each run, ensure the chromatographic system is performing optimally. Method validation, following ICH Q2(R1) guidelines, would be required to formally establish the method's performance characteristics.[1][2][3]

Experimental Workflow: HPLC Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Accurately weigh sample/standard s2 Dissolve in mobile phase s1->s2 s3 Dilute to working concentration s2->s3 s4 Filter through 0.45 µm syringe filter s3->s4 h1 Equilibrate C18 column s4->h1 h2 Inject sample/standard h1->h2 h3 Isocratic elution h2->h3 h4 UV Detection at 254 nm h3->h4 d1 Integrate peak areas h4->d1 d2 Construct calibration curve d1->d2 d3 Quantify analyte concentration d2->d3

Caption: Workflow for the quantification of this compound by HPLC.

Detailed Experimental Protocol: HPLC

  • Chromatographic System:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

    • Data acquisition and processing software.

  • Materials and Reagents:

    • Reference standard of this compound (purity >99%).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid (reagent grade).

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Run Time: Approximately 10 minutes.

  • Preparation of Standard Solutions:

    • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with the mobile phase.

  • Preparation of Sample Solutions:

    • Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Analysis and Quantification:

    • Inject the working standards to generate a calibration curve of peak area versus concentration.

    • Inject the sample solutions.

    • Calculate the concentration of this compound in the samples using the calibration curve.

Gas Chromatography (GC) with Mass Spectrometry (MS) or Electron Capture Detection (ECD)

Expertise & Experience: Gas chromatography is an excellent choice for the analysis of semi-volatile and thermally stable compounds. Given the structure of this compound, it is expected to be amenable to GC analysis. The use of a mass spectrometer (MS) as a detector provides high selectivity and structural confirmation, making it a powerful tool for identification and quantification in complex matrices. Alternatively, an Electron Capture Detector (ECD) can be employed, which offers exceptional sensitivity for halogenated and nitro-containing compounds. A key consideration for GC analysis of aromatic amines and nitroaromatics is the potential for thermal degradation in the injector port; therefore, a deactivated liner and optimized injection temperature are crucial.[4][5]

Trustworthiness: The high selectivity of MS detection, particularly in selected ion monitoring (SIM) mode, provides a high degree of confidence in the analytical results. Co-eluting peaks can often be resolved based on their mass spectra. For ECD, confirmation of peak identity on a second column with a different stationary phase is recommended to ensure the trustworthiness of the results.

Experimental Workflow: GC-MS Method

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s1 Accurately weigh sample/standard s2 Dissolve in appropriate solvent (e.g., Ethyl Acetate) s1->s2 s3 Dilute to working concentration s2->s3 g1 Splitless injection into GC s3->g1 g2 Temperature-programmed separation on capillary column g1->g2 g3 Electron Ionization (EI) g2->g3 g4 Mass analysis (Scan or SIM mode) g3->g4 d1 Extract ion chromatograms g4->d1 d2 Integrate peak areas d1->d2 d3 Quantify using calibration curve d2->d3

Caption: Workflow for the quantification of this compound by GC-MS.

Detailed Experimental Protocol: GC-MS

  • Chromatographic System:

    • Gas chromatograph with a split/splitless injector, a capillary column, and a mass selective detector (MSD) or an electron capture detector (ECD).

    • Data acquisition and processing software.

  • Materials and Reagents:

    • Reference standard of this compound (purity >99%).

    • Ethyl acetate (GC grade).

    • Helium (carrier gas, high purity).

    • DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL).

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MSD Conditions (if used):

      • Transfer Line Temperature: 280 °C.

      • Ion Source Temperature: 230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions (to be determined from a full scan of the standard).

  • Preparation of Standard and Sample Solutions:

    • Prepare stock and working standards in ethyl acetate, similar to the HPLC protocol.

    • Dissolve and dilute samples in ethyl acetate to a concentration within the calibration range.

  • Analysis and Quantification:

    • Inject the standards to create a calibration curve.

    • Inject the samples.

    • Quantify the analyte based on the peak area of the target ion(s) in SIM mode or the total ion chromatogram.

UV-Visible Spectrophotometry

Expertise & Experience: This classical technique offers a rapid and straightforward approach for quantification, provided the sample matrix is simple and free of interfering substances. The nitroaromatic structure of this compound is expected to exhibit a distinct UV-Vis absorption spectrum. The wavelength of maximum absorbance (λmax) should be determined experimentally to ensure maximum sensitivity.

Trustworthiness: The primary limitation of UV-Vis spectrophotometry is its lack of selectivity. Any impurity or excipient that absorbs at the analytical wavelength will lead to erroneous results. Therefore, this method is best suited for the analysis of pure or nearly pure substances, or for in-process controls where the composition of the sample is well-defined.

Logical Relationship: UV-Vis Quantification

UVVis_Logic cluster_principle Beer-Lambert Law cluster_application Application A Absorbance (A) Quant Quantification A->Quant epsilon Molar Absorptivity (ε) epsilon->A c Concentration (c) c->A l Path Length (l) l->A

Caption: The relationship between concentration and absorbance as described by the Beer-Lambert Law.

Detailed Experimental Protocol: UV-Vis Spectrophotometry

  • Instrumentation:

    • UV-Visible spectrophotometer with matched quartz cuvettes (1 cm path length).

  • Materials and Reagents:

    • Reference standard of this compound (purity >99%).

    • Methanol (spectroscopic grade).

  • Methodology:

    • Determination of λmax: Prepare a dilute solution of the reference standard in methanol. Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

    • Preparation of Standard Solutions: Prepare a stock solution (e.g., 100 µg/mL) in methanol. Create a series of working standards (e.g., 1, 2, 5, 10, 15 µg/mL) by diluting the stock solution.

    • Preparation of Sample Solutions: Dissolve the sample in methanol to obtain a concentration that falls within the linear range of the calibration curve.

    • Measurement: Set the spectrophotometer to the predetermined λmax. Zero the instrument with a methanol blank. Measure the absorbance of each standard and sample solution.

    • Quantification: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of the sample from its absorbance using the calibration curve.

Conclusion

The choice of an analytical method for the quantification of this compound is dictated by the specific requirements of the analysis.

  • HPLC with UV detection stands out as the most versatile and reliable method, offering an excellent balance of selectivity, sensitivity, and robustness, making it ideal for quality control and regulatory submissions.

  • GC-MS or GC-ECD provides superior sensitivity and is a powerful tool for trace-level analysis or when structural confirmation is required.

  • UV-Visible spectrophotometry is a valuable option for rapid, high-throughput analysis of relatively pure samples, where its simplicity and speed are significant advantages.

Ultimately, a thorough understanding of the principles behind each technique, coupled with a systematic approach to method development and validation as outlined in ICH guidelines, will ensure the generation of accurate and reliable data in your research and development endeavors.[1][3][5]

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Amino-5-chloro-3-nitrobenzotrifluoride for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use in an experiment. The responsible management and disposal of chemical waste are paramount to ensuring laboratory safety, maintaining environmental integrity, and adhering to regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Amino-5-chloro-3-nitrobenzotrifluoride, a halogenated nitroaromatic compound. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide researchers, scientists, and drug development professionals with the necessary information for safe and compliant waste handling.

Hazard Identification and Essential Safety Data

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is critical. This compound is a substituted aniline derivative containing chloro, nitro, and trifluoromethyl groups. This combination of functional groups necessitates its classification as a hazardous substance. The primary hazards include acute toxicity if ingested, inhaled, or in contact with skin, as well as being a skin and eye irritant.[1][2]

The causality behind these hazards lies in its molecular structure. The nitroaromatic system can interfere with metabolic processes, while the halogenated components contribute to its persistence and potential for bioaccumulation if not disposed of correctly. All handling and disposal operations must be predicated on mitigating these risks.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS Hazard StatementSource
Acute Toxicity, OralH302: Harmful if swallowed[1]
Acute Toxicity, DermalH312: Harmful in contact with skin[1]
Skin Corrosion/IrritationH315: Causes skin irritation[1]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1]
Acute Toxicity, InhalationH332: Harmful if inhaled[1]

Personal Protective Equipment (PPE) and Handling Precautions

Given the compound's hazard profile, strict adherence to PPE protocols is non-negotiable. The objective is to create a complete barrier between the handler and the chemical waste.

  • Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene.[2][3] This is crucial to prevent dermal absorption, which is a significant route of exposure.[1]

  • Eye Protection : Chemical safety goggles are mandatory.[4] Should a splash occur, they provide essential protection against serious eye irritation.[1]

  • Body Protection : A flame-retardant and chemical-resistant lab coat must be worn to protect against spills and contamination of personal clothing.

  • Respiratory Protection : All handling of this compound waste, including collection and container sealing, should be performed within a certified chemical fume hood to minimize inhalation exposure.[2]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal and local regulations, primarily the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][6][7] The following protocol ensures compliance and safety.

This compound must be classified as halogenated organic waste .[8][9] This is due to the presence of both chlorine and fluorine atoms in its structure.

  • Causality : Halogenated and non-halogenated waste streams are segregated because they require different disposal methods. Halogenated compounds can produce corrosive and toxic byproducts like hydrochloric acid (HCl) and hydrofluoric acid (HF) during incineration, necessitating specialized flue gas scrubbing systems.[3][10] Mixing these waste streams increases disposal costs and complexity.[11]

  • Action : At the point of generation, designate a specific waste container for halogenated organic waste. Do not mix this waste with non-halogenated solvents, aqueous waste, or solid debris unless they are also contaminated with halogenated compounds.[6][8]

Proper containment is critical to prevent leaks and environmental release.[2][3]

  • Solid Waste : Collect pure this compound waste, along with contaminated items like weighing papers, gloves, and pipette tips, in a designated, puncture-proof container with a secure, sealable lid.[12][13][14]

  • Liquid Waste (Solutions) : If the compound is in a solvent, collect it in a chemically compatible, shatter-proof container (e.g., polyethylene or glass, depending on the solvent) with a screw-top lid. Ensure the container material is compatible with the solvent used.[7]

  • Container Integrity : Containers must be in good condition, free from damage or leaks, and kept closed at all times except when adding waste.[6][7] Fill containers to no more than 90% capacity to allow for vapor expansion.[7]

Accurate labeling is a key requirement under RCRA and institutional policy.[6]

  • Action : The waste container must be clearly labeled with the words "Hazardous Waste" .[15]

  • List the full chemical name: "this compound" and any solvents present with their approximate percentages.

  • Include the date accumulation started and the name of the generating researcher or lab.

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][16]

  • Location : The SAA must be at or near the point of generation and under the control of laboratory personnel.[6][7]

  • Segregation : Store the halogenated waste container in secondary containment (such as a chemical-resistant tub) to contain potential spills. Ensure it is physically separated from incompatible materials, such as strong oxidizing agents or bases.[6]

Final disposal must be handled by trained professionals.

  • Action : Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[12][15]

  • Methodology : The standard and required method for disposing of this type of waste is through high-temperature incineration at a licensed chemical destruction facility.[3] This process ensures the complete destruction of the organic molecule. The facility must be equipped with flue gas scrubbing technology to neutralize the acidic gases produced from the chlorine and fluorine content.[3][10] Do not discharge this chemical to sewer systems or dispose of it in regular trash.[3][6]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Evacuate : Alert personnel and evacuate the immediate area.

  • Ventilate : Ensure the chemical fume hood is operational. If the spill is outside a hood, ventilate the area if it is safe to do so.

  • Contain : Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[17] Avoid using combustible materials like paper towels for large spills.

  • Clean-Up : Wearing full PPE, carefully collect the absorbent material and spilled substance. Place it into the designated halogenated organic waste container.

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the incident to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Waste Generation (Solid, Liquid, or Contaminated Material) B Characterize Waste A->B C Classify as: Halogenated Organic Waste B->C Contains F, Cl D Select Designated Halogenated Waste Container C->D E Ensure Container is Compatible, Sealed, and in Good Condition D->E F Label Container: 'Hazardous Waste' + Chemical Name + Date E->F G Store in Secondary Containment in Satellite Accumulation Area F->G H Contact EHS or Licensed Waste Contractor for Pickup G->H I Final Disposal H->I J High-Temperature Incineration with Flue Gas Scrubbing I->J

Caption: Disposal workflow for this compound.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-5-chloro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling of specialized chemical reagents like 2-Amino-5-chloro-3-nitrobenzotrifluoride, a halogenated nitroaromatic compound, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind selecting and using Personal Protective Equipment (PPE), ensuring that every step you take in the lab is grounded in safety and scientific integrity.

The inherent reactivity and toxicological profile of this compound necessitate a multi-faceted protection strategy. According to its GHS classification, this compound is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is also known to cause significant skin and eye irritation.[1][2] Therefore, our primary objective is to establish a robust barrier between the researcher and the chemical, a principle that underpins every recommendation in this guide.

Core Principles of Protection: A Risk-Based Approach

Effective chemical safety is not about a one-size-fits-all solution. It's about understanding the potential routes of exposure—inhalation, dermal contact, and ingestion—and implementing specific controls for each. For this compound, the primary risks are associated with its handling in solid (powder) or solution form.

Hazard Classification Route of Exposure Potential Health Effect
Acute Toxicity (Oral, Dermal, Inhalation)Ingestion, Skin Contact, BreathingHarmful systemic effects[1]
Skin IrritationSkin ContactRedness, inflammation, burns[1][2]
Serious Eye IrritationEye ContactSevere irritation, potential for lasting damage[1][2]
Specific Target Organ ToxicityInhalationMay cause respiratory irritation[2][3]

This data underscores the need for comprehensive PPE that covers skin, eyes, and the respiratory system.

Essential PPE for Handling this compound

The following table outlines the minimum required PPE for handling this compound. The selection of specific items should always be preceded by a thorough risk assessment of the planned procedure.

Body Part Required PPE Specification and Rationale
Hands Chemical-resistant glovesType: Nitrile or Neoprene gloves are recommended. Avoid latex gloves due to potential for degradation and allergic reactions.[4] Why: Provides a direct barrier against dermal absorption and skin irritation. Always check for pinholes or tears before use. Use proper glove removal technique to avoid contaminating your hands.[5]
Eyes/Face Safety goggles with side shields or a face shieldType: Tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[2][6] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[4] Why: Protects against accidental splashes of the chemical in liquid form or airborne particles, which can cause serious eye irritation.[2]
Body Laboratory coat or chemical-resistant apron/suitType: A standard lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashes, a chemical-resistant apron or coveralls should be worn over the lab coat.[7] Why: Protects skin on the arms and torso from contact with the chemical.[2]
Respiratory NIOSH/MSHA-approved respiratorType: Use is dictated by the work environment and procedure. For handling small quantities in a well-ventilated chemical fume hood, respiratory protection may not be required. If handling outside of a hood, or if dust or aerosols may be generated, a respirator with an organic vapor cartridge and a particulate pre-filter (e.g., N95) is necessary.[3][6] Why: Prevents inhalation of the compound, which is classified as harmful and may cause respiratory irritation.[2]
Feet Closed-toe shoesType: Leather or other chemical-resistant material.[8] Why: Protects feet from spills. Perforated shoes or sandals are never appropriate in a laboratory setting.[8]

Operational Protocol: Safe Handling of this compound

Adherence to a strict, step-by-step protocol is critical for minimizing exposure risk. The following workflow is designed to be a self-validating system for safety.

Step 1: Pre-Handling Preparation
  • Consult the SDS: Before beginning any work, thoroughly read the Safety Data Sheet (SDS) for this compound.[7]

  • Designate a Work Area: All handling of this compound should occur within a certified chemical fume hood to ensure adequate ventilation.[9][10]

  • Assemble Materials: Have all necessary equipment, including a designated waste container, within the fume hood before introducing the chemical.

  • Don PPE: Put on all required PPE in the correct order: lab coat, closed-toe shoes, safety goggles, and finally, gloves.

Step 2: Chemical Handling
  • Weighing: If weighing the solid, do so within the fume hood or on a balance with a draft shield. Use non-sparking tools.[10] Minimize the creation of dust.[11]

  • Solution Preparation: When dissolving, add the solid to the solvent slowly.

  • Container Management: Keep the container tightly closed when not in use.[10]

Step 3: Post-Handling and Decontamination
  • Clean Up: Decontaminate the work surface with an appropriate solvent.

  • Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Gloves should be removed last using the proper technique.[5]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5][10]

The logical flow for safe handling is visualized in the diagram below.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase Read_SDS 1. Read SDS Prep_Workspace 2. Prepare Fume Hood Read_SDS->Prep_Workspace Understand Hazards Don_PPE 3. Don Full PPE Prep_Workspace->Don_PPE Safety First Handle_Chemical 4. Handle Chemical (Weighing/Mixing) Don_PPE->Handle_Chemical Ready for Work Decontaminate 5. Decontaminate Workspace Handle_Chemical->Decontaminate Procedure Complete Dispose_Waste 6. Dispose of Waste Decontaminate->Dispose_Waste Doff_PPE 7. Doff PPE Dispose_Waste->Doff_PPE Wash_Hands 8. Wash Hands Doff_PPE->Wash_Hands Final Step

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.